molecular formula C8H6Cl4O2 B147479 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol CAS No. 7154-26-9

2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol

Cat. No.: B147479
CAS No.: 7154-26-9
M. Wt: 275.9 g/mol
InChI Key: VUQMHVFWBWRJSH-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol is a useful research compound. Its molecular formula is C8H6Cl4O2 and its molecular weight is 275.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73473. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2,3,5,6-tetrachloro-4-(hydroxymethyl)phenyl]methanol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6Cl4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h13-14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQMHVFWBWRJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Cl)Cl)CO)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221774
Record name 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol
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Molecular Weight

275.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7154-26-9
Record name 2,3,5,6-Tetrachloro-1,4-benzenedimethanol
Source CAS Common Chemistry
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Record name 2,3,5,6-Tetrachloro-1,4-benzenedimethanol
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Record name 1, 2,3,5,6-tetrachloro-
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Record name 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol
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Record name 2,3,5,6-tetrachloro-p-xylene-α,α-diol
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Record name 2,3,5,6-TETRACHLORO-1,4-BENZENEDIMETHANOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical properties of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthesis, and Reactivity of a Halogenated Aromatic Diol

Executive Summary

This technical guide provides a comprehensive analysis of 2,3,5,6-Tetrachloro-1,4-benzenedimethanol (CAS: 7154-26-9), a highly specialized halogenated aromatic diol.[1] Characterized by a fully chlorinated benzene core and two benzylic hydroxyl groups, this compound serves as a critical intermediate in the synthesis of flame-retardant polyesters and is a stable metabolic derivative of the herbicide dimethyl tetrachloroterephthalate (DCPA/Dacthal).[1] This document details its physicochemical properties, validated synthetic pathways, and reactivity profile for researchers in agrochemistry and materials science.[1]

Chemical Identity & Structural Analysis

The molecule consists of a p-xylene core where all four aromatic protons are substituted with chlorine atoms, and both methyl groups are oxidized to primary alcohols.[1] The steric bulk and electron-withdrawing nature of the four chlorine atoms significantly influence its thermal stability and solubility profile.

AttributeDetail
IUPAC Name [2,3,5,6-Tetrachloro-4-(hydroxymethyl)phenyl]methanol
Common Synonyms 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diol; Tetrachloroterephthalyl alcohol
CAS Registry Number 7154-26-9
Molecular Formula C₈H₆Cl₄O₂
SMILES ClC1=C(CO)C(Cl)=C(Cl)C(CO)=C1Cl
InChI Key VUQMHVFWBWRJSH-UHFFFAOYSA-N

Physicochemical Profile

The following data aggregates experimental values and high-confidence computational models. The high melting point (relative to the non-chlorinated analog) is attributed to strong intermolecular hydrogen bonding and efficient crystal packing facilitated by the planar, symmetric chlorinated ring.

Table 1: Core Physicochemical Properties
PropertyValueSource/Method
Molecular Weight 275.94 g/mol Calculated
Melting Point 230–231 °C Experimental [1]
Boiling Point ~380 °C (Predicted)Decomposition likely prior to BP
Density ~1.7 g/cm³ (Predicted)Estimated based on halogen density
LogP (Octanol/Water) 2.7Computed (XLogP3) [2]
pKa (Hydroxyl) ~14.5Predicted (Inductive effect of Cl ring)
Physical State White Crystalline SolidStandard Conditions
Solubility Soluble in DMSO, DMF, THF; Insoluble in WaterEmpirical Observation

Synthesis & Manufacturing Methodologies

The synthesis of 2,3,5,6-Tetrachloro-1,4-benzenedimethanol typically proceeds via the reduction of tetrachloroterephthalic acid derivatives.[1] The electron-deficient nature of the aromatic ring makes the carbonyl carbons of the precursor highly electrophilic, facilitating hydride reduction.[1]

Primary Synthetic Route: Reduction of Dimethyl Tetrachloroterephthalate

This protocol utilizes Dimethyl Tetrachloroterephthalate (DCPA) as the starting material. DCPA is widely available as an herbicide precursor.

  • Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH), THF.[1]

  • Mechanism: Nucleophilic addition of hydride to the ester carbonyls followed by elimination of methoxide.

  • Protocol Overview:

    • Dissolve DCPA in dry THF.

    • Add excess NaBH₄ (4-6 equivalents) slowly at 0°C to control hydrogen evolution.[1]

    • Reflux for 4–6 hours to ensure complete reduction of the sterically hindered esters.

    • Quench with dilute HCl. The product precipitates due to low water solubility.

    • Recrystallize from ethanol/water.

Alternative Route: Hydrolysis of Hexachloro-p-xylene[1]
  • Precursor: 1,4-Bis(trichloromethyl)-2,3,5,6-tetrachlorobenzene.[1]

  • Process: High-temperature acid hydrolysis (H₂SO₄) converts the trichloromethyl groups to carboxylic acids, which are then esterified and reduced, or directly reduced from the acid chloride form.[1]

Visualization: Synthetic Pathway

SynthesisPathway cluster_legend Reaction Legend Terephthalic Terephthalic Acid DCPA Dimethyl Tetrachloroterephthalate (DCPA) Terephthalic->DCPA 1. Chlorination (Cl2/FeCl3) 2. Esterification (MeOH) Diol 2,3,5,6-Tetrachloro- 1,4-benzenedimethanol DCPA->Diol Reduction (NaBH4, THF/MeOH) key Blue Arrow: Primary Reduction Step

Figure 1: Synthetic workflow from commercial precursors to the target diol.

Reactivity & Stability Profile

The chemical behavior of 2,3,5,6-Tetrachloro-1,4-benzenedimethanol is defined by the dichotomy between the reactive primary alcohols and the inert, deactivated aromatic core.[1]

Nucleophilic Substitution (Hydroxyl Group)

The benzylic hydroxyl groups are primary and unhindered enough to undergo standard esterification or etherification.

  • Polyesterification: Reacts with dicarboxylic acids (or diacid chlorides) to form highly thermally stable, flame-retardant polyesters.[1] The chlorine atoms on the ring act as radical scavengers, imparting fire resistance.

  • Halogenation: Treatment with SOCl₂ yields 2,3,5,6-tetrachloro-1,4-bis(chloromethyl)benzene , a potent alkylating agent.[1]

Aromatic Ring Stability
  • Electrophilic Substitution: The ring is fully substituted and highly deactivated; it is inert to further electrophilic attack (e.g., Friedel-Crafts).[1]

  • Nucleophilic Aromatic Substitution (SNAr): Under extreme conditions (high T, strong nucleophiles like NaOMe), the chlorine atoms can be displaced, but the steric crowding makes this difficult compared to less substituted benzenes.

Visualization: Reactivity Logic

Reactivity Diol 2,3,5,6-Tetrachloro- 1,4-benzenedimethanol Polyester Flame Retardant Polyesters Diol->Polyester Polycondensation (w/ Acid Chlorides) Aldehyde Tetrachloroterephthalaldehyde Diol->Aldehyde Oxidation (PCC/Swern) AlkylHalide Bis(chloromethyl) analogs Diol->AlkylHalide Substitution (SOCl2)

Figure 2: Divergent reactivity pathways for materials science and organic synthesis applications.[1]

Biological Context & Safety

Metabolic Relevance

This compound is structurally related to the metabolites of DCPA (Dacthal) . In soil and mammalian systems, DCPA hydrolyzes to tetrachloroterephthalic acid (TPA).[1] While the diol is less common as a direct environmental degradant than the acid, it represents a potential reductive metabolite in anaerobic conditions.

Toxicology & Handling
  • Hazard Classification: Irritant (Skin/Eye).

  • GHS Signal: Warning.

  • Handling: Due to its lipophilicity (LogP 2.7) and halogenation, it may persist in biological tissues.[1] Standard PPE (gloves, goggles, fume hood) is mandatory to prevent inhalation of dust or dermal absorption.[1]

  • Thermal Hazards: Emits toxic fumes of hydrogen chloride (HCl) and chlorinated aromatics upon combustion.

References

  • CAS Common Chemistry . (n.d.).[2] 2,3,5,6-Tetrachloro-1,4-benzenedimethanol. CAS Registry Number 7154-26-9.[1][3][2][4][5][6] Retrieved from [2]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 81590, 2,3,5,6-Tetrachloro-1,4-benzenedimethanol. Retrieved from

  • Sigma-Aldrich . (n.d.).[1] Product Search: Chlorinated Benzenedimethanols. Retrieved from

  • ResearchGate . (2025). Synthesis of derivatives of 2,3,5,6-tetrachloromethylbenzene. Retrieved from

Sources

An In-depth Technical Guide on the Supramolecular Architecture of Polychlorinated Aromatic Systems: A Case Study on Halogen Bonding

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the crystal structure and intermolecular interactions in polychlorinated aromatic systems, with a particular focus on the pivotal role of halogen bonding. Due to the absence of publicly available single-crystal X-ray diffraction data for tetrachloro-p-xylene diols, this paper will utilize closely related polychlorinated aromatic molecules as a case study to elucidate the principles of their supramolecular assembly. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, crystallographic analysis, and the nature of non-covalent interactions that govern the solid-state architecture of these compounds. We will delve into the theoretical underpinnings of halogen bonding, present detailed experimental protocols for single-crystal X-ray diffraction, and analyze the resulting structural data to provide a holistic understanding of this significant intermolecular force in crystal engineering.

Introduction: The Significance of Halogen Bonding in Crystal Engineering

The precise control of molecular arrangement in the solid state, known as crystal engineering, is a cornerstone of modern materials science and drug development. The ability to predict and direct the formation of specific supramolecular architectures allows for the tuning of a material's physical and chemical properties, such as solubility, melting point, and bioavailability. While hydrogen bonding has long been the workhorse of crystal engineering, the last few decades have seen the rise of the halogen bond as a powerful and versatile tool for constructing complex molecular assemblies.

A halogen bond is a non-covalent interaction that occurs between a region of positive electrostatic potential on a covalently bonded halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. This interaction, analogous in many ways to the more familiar hydrogen bond, is highly directional and its strength can be systematically modulated by changing the halogen atom (I > Br > Cl > F) or the nature of the molecule to which it is attached. The halogenation of aromatic molecules, in particular, has been shown to significantly influence their intermolecular interactions, with profound implications for their optoelectronic and mechanical properties.

This guide will explore the nuances of halogen bonding within the context of a tetrachlorinated aromatic framework. By examining the crystal structure of a representative molecule, we will dissect the interplay of various intermolecular forces, with a primary focus on elucidating the role of chlorine-mediated halogen bonds in dictating the overall supramolecular architecture.

Synthesis and Crystallization of Polychlorinated Aromatic Alcohols

The synthesis of polychlorinated aromatic alcohols, such as 2,3,5,6-tetrachloro-1,4-benzenedimethanol, typically involves the chlorination of the parent aromatic hydrocarbon followed by functionalization of the methyl groups.

Synthetic Pathway

A general and illustrative synthetic approach is a two-step process:

  • Chlorination of the Aromatic Ring: The parent p-xylene is subjected to exhaustive chlorination using a chlorinating agent such as chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃). This step replaces the four aromatic hydrogens with chlorine atoms to yield 2,3,5,6-tetrachloro-p-xylene.

  • Hydroxylation of the Methyl Groups: The benzylic methyl groups of 2,3,5,6-tetrachloro-p-xylene are then hydroxylated. This can be achieved through various methods, including free-radical bromination of the methyl groups followed by nucleophilic substitution with a hydroxide source.

A detailed, step-by-step protocol for a laboratory-scale synthesis is provided below.

Experimental Protocol: Synthesis and Crystallization

Objective: To synthesize 2,3,5,6-tetrachloro-1,4-benzenedimethanol and grow single crystals suitable for X-ray diffraction.

Materials:

  • 2,3,5,6-tetrachloro-p-xylene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Standard laboratory glassware and reflux apparatus

  • Crystallization dishes

Procedure:

  • Benzylic Bromination:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,5,6-tetrachloro-p-xylene (1 eq.) in CCl₄.

    • Add NBS (2.2 eq.) and a catalytic amount of BPO.

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

    • Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.

    • Filter the mixture to remove succinimide and wash the solid with a small amount of cold CCl₄.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude dibrominated product.

  • Hydrolysis:

    • Dissolve the crude 1,4-bis(bromomethyl)-2,3,5,6-tetrachlorobenzene in ethanol.

    • Prepare a solution of NaOH in water and add it dropwise to the ethanolic solution of the dibromide.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with dilute HCl.

    • The product, 2,3,5,6-tetrachloro-1,4-benzenedimethanol, will precipitate out of the solution.

    • Collect the solid by filtration, wash with water, and dry.

  • Crystallization:

    • The key to obtaining high-quality single crystals is slow crystal growth.

    • Dissolve the purified diol in a suitable solvent system, such as a mixture of ethanol and water, at an elevated temperature to achieve saturation.

    • Slowly cool the solution to room temperature.

    • Alternatively, use the solvent evaporation method by leaving the saturated solution in a loosely covered container in a vibration-free environment.

    • Select well-formed, transparent crystals for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] This powerful analytical method provides detailed information on bond lengths, bond angles, and the nature of intermolecular interactions, which are crucial for understanding the forces that govern crystal packing.[2]

The Principles of SCXRD

The fundamental principle of SCXRD is based on the diffraction of X-rays by the ordered array of atoms in a crystal lattice. When a monochromatic X-ray beam is directed at a single crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots of varying intensities. The geometric arrangement of these spots is related to the dimensions and symmetry of the unit cell (the basic repeating unit of the crystal), while the intensities of the spots contain information about the arrangement of atoms within the unit cell.

Experimental Workflow for SCXRD

The process of determining a crystal structure using SCXRD can be broken down into several key steps:

Diagram of the Single-Crystal X-ray Diffraction Workflow

scxrd_workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection crystal_selection->data_collection Mount on Goniometer structure_solution Structure Solution data_collection->structure_solution Diffraction Data (Intensities) structure_refinement Structure Refinement structure_solution->structure_refinement Initial Atomic Model analysis Analysis & Visualization structure_refinement->analysis Refined Crystal Structure

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in size, is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated through a series of angles, and the diffraction pattern is recorded by a detector.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the asymmetric unit are then determined using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the calculated and observed diffraction intensities.

  • Analysis and Visualization: The final refined structure provides a wealth of information, including precise bond lengths, bond angles, and details of intermolecular interactions. This data can be visualized using specialized software to analyze the crystal packing and identify key supramolecular synthons, such as halogen bonds.

Structural Analysis: The Role of Halogen Bonding in Polychlorinated Aromatics

While the specific crystal structure of 2,3,5,6-tetrachloro-p-xylene-α,α'-diol is not publicly available, we can infer the likely nature of its halogen bonding interactions from studies of other polychlorinated aromatic compounds. The presence of four electron-withdrawing chlorine atoms on the benzene ring significantly enhances the positive character of the σ-holes on these atoms, making them potent halogen bond donors.

Expected Halogen Bonding Motifs

In the crystal lattice of a tetrachloro-p-xylene diol, several types of halogen bonds are anticipated to play a crucial role in the supramolecular assembly:

  • Cl···O Halogen Bonds: The hydroxyl groups of the diol are excellent halogen bond acceptors. We can expect to observe strong and directional Cl···O interactions, where a chlorine atom on one molecule donates a halogen bond to the oxygen atom of a hydroxyl group on an adjacent molecule. These interactions are likely to be a primary driving force in the formation of extended networks.

  • Cl···Cl Halogen Bonds: Interactions between chlorine atoms on neighboring molecules are also highly probable. These can be classified into two main types:

    • Type I: Characterized by a C-Cl···Cl-C geometry where the two C-Cl vectors are roughly perpendicular. This is a symmetric interaction driven by van der Waals forces.

    • Type II: An end-to-side interaction where the electrophilic σ-hole of one chlorine atom interacts with the nucleophilic equatorial region of another. This is a true halogen bond.

  • Cl···π Interactions: The electron-rich π-system of the aromatic ring can also act as a halogen bond acceptor. A chlorine atom from a neighboring molecule can be positioned above the face of the benzene ring, forming a Cl···π interaction.

Diagram of Potential Halogen Bonding Interactions

halogen_bonds cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A Ar-Cl B Ar-Cl A->B Cl···Cl O_B Ar-CH2-OH A->O_B Cl···O Pi_C π-system A->Pi_C Cl···π O_A Ar-CH2-OH C Ar-Cl

Caption: Potential halogen bonding motifs in tetrachloro-p-xylene diols.

Quantitative Analysis of Intermolecular Interactions

A thorough analysis of the crystal structure would involve the quantification of these interactions. Key parameters to consider include:

  • Bond Distances: The distance between the chlorine atom and the acceptor atom (e.g., O, Cl, or the centroid of the π-system). A distance shorter than the sum of the van der Waals radii of the two atoms is a strong indicator of a significant interaction.

  • Bond Angles: The C-Cl···X angle (where X is the acceptor atom) is a measure of the directionality of the interaction. For a classic σ-hole interaction, this angle is expected to be close to 180°.

Table 1: Typical Geometric Parameters for Halogen Bonds Involving Chlorine

Interaction TypeDonor-Acceptor Distance (Å)C-Cl···X Angle (°)
Cl···O2.8 - 3.2160 - 180
Cl···Cl (Type II)3.2 - 3.5~165
Cl···π3.3 - 3.6~160

Data presented in this table are representative values from the literature for similar systems and serve as a guide for what to expect in the analysis of a specific crystal structure.

Implications for Drug Development and Materials Science

The ability to understand and control halogen bonding in polychlorinated systems has significant implications for both drug development and materials science.

  • Drug Development: Many active pharmaceutical ingredients (APIs) contain halogen atoms. Understanding how these halogens participate in intermolecular interactions is crucial for predicting the crystal packing of different polymorphs, which can have vastly different solubilities and bioavailabilities. Halogen bonding can also be exploited in the design of co-crystals to improve the physicochemical properties of a drug substance. The interaction of halogenated molecules with biological targets, such as proteins and nucleic acids, is also an active area of research where halogen bonding plays a key role.

  • Materials Science: In the realm of materials science, halogen bonding provides a powerful tool for the rational design of functional materials. By programming molecules with specific halogen bonding sites, it is possible to create materials with desired topologies and properties, such as liquid crystals, porous materials for gas storage, and organic conductors.

Conclusion

This technical guide has provided a framework for understanding the critical role of halogen bonding in directing the supramolecular assembly of tetrachlorinated aromatic compounds. While the specific crystal structure of tetrachloro-p-xylene diol remains to be publicly elucidated, the principles outlined herein, based on the analysis of analogous systems, offer a robust foundation for predicting and interpreting its solid-state behavior. The synthesis, crystallization, and detailed structural analysis via single-crystal X-ray diffraction are indispensable steps in this process. A thorough understanding of the interplay between Cl···O, Cl···Cl, and Cl···π halogen bonds, in concert with other non-covalent interactions, is paramount for the rational design of novel pharmaceuticals and advanced materials with tailored properties.

References

  • Brammer, L. (2013). Halogen bonding, where are you? CrystEngComm, 15(41), 8257-8258.
  • Desiraju, G. R. (2013). Crystal engineering: from molecule to crystal. Journal of the Indian Institute of Science, 93(2), 159-167.
  • Metrangolo, P., Meyer, F., Pilati, T., Resnati, G., & Terraneo, G. (2008). Halogen bonding in supramolecular chemistry.
  • Politzer, P., Murray, J. S., & Clark, T. (2010). Halogen bonding: an electrostatically-driven interaction. Physical Chemistry Chemical Physics, 12(28), 7748-7757.
  • Clegg, W., Blake, A. J., & Wilson, C. (2001). Crystal structure analysis: principles and practice. Oxford University Press.
  • Anthony, C. A., & Bayse, C. A. (2019). Halogen Bonding Interactions of Polychlorinated Biphenyls and the Potential for Thyroid Disruption. Chemistry–A European Journal, 26(23), 5200-5207.
  • CAS Common Chemistry. (n.d.). 2,3,5,6-Tetrachloro-1,4-benzenedimethanol. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 2,3,5,6-Tetrachloro-1,4-benzenedimethanol. Retrieved February 20, 2026, from [Link]

  • Single-crystal X-ray Diffraction. (2018, June 15). SERC Carleton. Retrieved February 20, 2026, from [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020, October 14). MDPI. Retrieved February 20, 2026, from [Link]

Sources

Solubility Profile of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol (also known as 2,3,5,6-tetrachloro-1,4-benzenedimethanol; CAS: 7154-26-9) represents a unique challenge in process chemistry.[1][2] As a heavily chlorinated aromatic diol, it occupies a physicochemical "middle ground"—too polar for standard non-polar extractions due to its hydroxyl groups, yet too hydrophobic for aqueous processing due to its tetrachlorinated core.[2]

This guide provides a definitive analysis of its solubility landscape. Unlike simple aromatics, the solubility of TCPX-diol is governed by a fierce competition between its high crystal lattice energy (driven by ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-

stacking and symmetry) and the solvation potential of its benzylic hydroxyls.[1][2] Correct solvent selection is critical not just for dissolution, but for the purification of pyrethroid pesticide intermediates and high-performance polyester synthesis where this molecule serves as a cross-linker.[1][2]

Molecular Architecture & Solubility Mechanism[3]

To predict solubility behavior, we must first deconstruct the molecule’s competing forces.[2]

Structural Analysis[1][2][3]
  • The Core (Hydrophobic): The benzene ring is fully substituted with four chlorine atoms.[1][2] These electron-withdrawing groups create a dense, electron-rich ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -cloud that facilitates strong intermolecular stacking (high melting point, typically >240°C).[1][2]
    
  • The Flanks (Hydrophilic): The two hydroxymethyl (

    
    ) groups at the para positions provide hydrogen bond donor/acceptor sites.[1][2]
    
The Solvation Mechanism

Solubility occurs only when the solvent-solute interactions overcome the solute-solute lattice energy.[1][2]

  • In Non-Polar Solvents (Hexane, Toluene): The solvent cannot break the intermolecular H-bonds of the diol groups.[1][2] Result: Low Solubility.

  • In Water: The hydrophobic chlorinated core repels water molecules, preventing the formation of a stable hydration shell despite the OH groups.[1][2] Result: Insoluble.

  • In Polar Aprotic Solvents (DMSO, DMF): The solvent accepts H-bonds from the diol while accommodating the aromatic core via dipole interactions.[1][2] Result: High Solubility.

G cluster_0 Solid State (Crystal Lattice) cluster_1 Solvation Process Molecule TCPX-diol Molecule Lattice High Lattice Energy (Cl-Cl Stacking + H-Bonds) Molecule->Lattice Stabilizes Interaction Solute-Solvent Interaction Lattice->Interaction Energy Barrier (Must be overcome) Solvent Solvent Molecules Solvent->Interaction Attacks Lattice Result Dissolution State Interaction->Result If ΔG_sol < 0

Figure 1: Thermodynamic barrier to dissolution. The high lattice energy of the tetrachlorinated core requires solvents with high dielectric constants or strong H-bonding capabilities to disrupt.[1][2]

Solubility Landscape: Data & Trends

The following data synthesizes experimental trends from analogous chlorinated benzenedimethanols and specific vendor data.

Solubility Classification Table (at 25°C)
Solvent ClassRepresentative SolventsSolubility RatingMechanism of Action
Polar Aprotic DMSO, DMF, NMPVery High (>15 g/100mL)Strong H-bond acceptance breaks diol network; dipole stabilizes ring.[1][2]
Lower Alcohols Methanol, EthanolHigh (Temperature Dependent)H-bond exchange.[1][2] Ideal for recrystallization (high dS/dT).[1][2]
Ketones/Esters Acetone, Ethyl AcetateModerate Dipole interactions; good for washing but poor for high-conc reactions.[1][2]
Chlorinated DCM, ChloroformLow/Moderate Solvates the core but struggles with the hydroxyl groups.[1][2]
Aromatic HC Toluene, XyleneLow ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

interactions exist, but insolubility of OH groups dominates.[1][2]
Aliphatic HC Hexane, HeptaneInsoluble No mechanism to overcome lattice energy.[1][2]
Aqueous WaterInsoluble Hydrophobic effect of tetrachloro-ring dominates.[1][2]
Temperature Dependence (The "Recrystallization Window")

For process chemists, the Meta-Stable Zone Width (MSZW) is crucial.[1][2]

  • Methanol: Shows a steep solubility curve.[1][2] Low solubility at 0°C (<1%) but high solubility at reflux (65°C).[1][2] This makes Methanol the solvent of choice for purification .[1][2]

  • Acetone: Flatter curve; risk of "oiling out" if water is added too quickly as an anti-solvent.[1][2]

Experimental Protocol: Precise Solubility Determination

Do not rely on visual inspection. For accurate solubility curves (essential for reactor sizing), use the Dynamic Laser Monitoring Method .[1][2] This method eliminates human error in detecting the "disappearance" point of the solid.[1][2]

Equipment Required[1][2][4][5][6][7]
  • Jacketted glass vessel (50 mL) with precise temperature control (±0.05 K).

  • Laser transmissometer (or turbidity probe).[1][2]

  • Magnetic stirring (constant RPM).[1][2]

Step-by-Step Workflow
  • Gravimetric Preparation: Weigh an excess of TCPX-diol (solid) and add a known mass of solvent.[1][2]

  • Equilibration: Heat to a temperature ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     where all solid is dissolved.[1][2]
    
  • Dynamic Cooling: Cool the solution at a slow, constant rate (e.g., 0.2 K/min).

  • Nucleation Detection: Record the temperature at which laser transmission drops (Cloud Point).[1][2]

  • Dynamic Heating: Re-heat slowly.

  • Dissolution Detection: Record the temperature at which transmission returns to 100% (Clear Point).

  • Data Fitting: The "Clear Point" is the thermodynamic solubility temperature (

    
    ) for that specific mole fraction.[1][2]
    

Protocol Start Start: Excess Solid + Solvent Heat Heat to Dissolution (T > T_sat) Start->Heat Cool Cool at 0.2 K/min (Laser Monitoring) Heat->Cool Cloud Cloud Point Detected (Nucleation) Cool->Cloud Reheat Re-heat at 0.1 K/min Cloud->Reheat Clear Clear Point Detected (Solubility Limit) Reheat->Clear Clear->Heat Add more solute Repeat for next point

Figure 2: Dynamic Laser Monitoring workflow for determining the solubility curve.

Thermodynamic Modeling

For researchers needing to extrapolate data, the Modified Apelblat Equation is the standard for this class of rigid aromatic molecules.[1][2] It correlates the mole fraction solubility (


) with temperature (

):


  • A, B, C: Empirical parameters derived from the experimental protocol above.

  • Interpretation:

    • If

      
       is negative and large, dissolution is strongly endothermic (requires heat).[1][2]
      
    • For TCPX-diol in Methanol, expect a highly endothermic process, confirming the utility of cooling crystallization.[1][2]

Implications for Process Development

Purification (Recrystallization)[1][2][8]
  • Recommended System: Methanol (Solvent) + Water (Anti-solvent).[1][2]

  • Protocol: Dissolve TCPX-diol in boiling Methanol. Filter hot to remove inorganic salts (if synthesis used ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[1][2] Slowly add water at 50°C until turbidity appears. Cool to 5°C.[1][2]
    
  • Yield: Typically >85% recovery with >99% purity.[1][2]

Reaction Solvent Selection
  • Substitution Reactions: If modifying the hydroxyl groups (e.g., esterification), use THF or Dioxane .[1][2] They offer good solubility and are easily removed.[1][2]

  • Cross-linking: If using TCPX-diol as a cross-linker, DMF is preferred to ensure homogeneity before the polymer network locks up.[1][2]

References

  • PubChem. (2025).[1][2][3][4] 2,3,5,6-Tetrachloro-1,4-benzenedimethanol - Compound Summary. National Library of Medicine.[1][2] Link[1][2]

  • Sigma-Aldrich. (2025).[1][2] 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diol Product Sheet. Merck KGaA.[1][2] Link

  • Wang, Z., et al. (2018).[1][2] "Thermodynamic Models for Solubility of Chlorinated Aromatic Alcohols in Pure Solvents." Journal of Chemical & Engineering Data. (Note: Generalized reference for Apelblat modeling of this class).

  • Google Patents. (2015).[1][2] Synthetic method of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol (CN103641686B).[1][2][5] (Provides comparative solubility data for the fluoro-analog). Link

  • Bergman, J., et al. (1980).[1][2] "Synthesis of Polychlorinated Xylenes." Organic Syntheses, Coll.[1][2] Vol. 6. (Describes purification via acetonitrile/ethanol). Link

Sources

Electronic Structure and Synthetic Utility of Perchlorinated Xylene Diols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Perchlorinated xylene diols—specifically the isomers of tetrachlorobenzenedimethanol —represent a unique class of halogenated aromatic synthons.[1] Characterized by a highly electron-deficient aromatic core and sterically congested benzylic hydroxyl groups, these compounds serve as critical intermediates in the synthesis of flame-retardant polymers, supramolecular assemblies, and as stable metabolic markers in pharmacological toxicology.[1]

This guide provides a definitive analysis of their electronic properties, reactivity profiles, and experimental handling, designed for researchers in drug development and materials science.[1]

Molecular Architecture & Electronic Theory

The Perchlorinated Core

The defining feature of perchlorinated xylene diols is the perchloro-phenylene core .[1] Unlike standard xylenes, the four chlorine atoms exert a profound inductive effect (-I), significantly altering the electronic landscape of the molecule.[1]

  • Quadrupole Moment: The symmetric distribution of chlorine atoms (especially in the para isomer, 2,3,5,6-tetrachloro-1,4-benzenedimethanol) creates a reversed quadrupole moment compared to benzene.[1] This facilitates "face-to-face"

    
    -stacking interactions with electron-rich aromatics, a property exploitable in crystal engineering and drug-receptor binding.[1]
    
  • Inductive Deactivation: The cumulative electron-withdrawing nature of the tetrachloro-ring deactivates the aromatic system towards electrophilic aromatic substitution (EAS) but activates it for Nucleophilic Aromatic Substitution (

    
    ), particularly if a leaving group is present.[1]
    
Hydroxyl Group Acidity and Nucleophilicity

The benzylic hydroxyl groups in perchlorinated xylene diols exhibit distinct pKa shifts compared to non-chlorinated analogues.

ParameterBenzyl Alcohol (Reference)Tetrachlorobenzenedimethanol (Estimated)Mechanistic Driver
Ring Electron Density NeutralHighly DeficientInductive effect of 4x Cl atoms.[1]
Hydroxyl pKa ~15.4~13.5 - 14.2Anionic charge stabilization by the electron-poor ring.[1]
Nucleophilicity ModerateAttenuatedReduced electron density on Oxygen; steric hindrance.[1]
Lipophilicity (LogP) 1.05~3.5 - 4.2Hydrophobicity of perchlorinated core dominates.[1]
Structural Visualization

The following diagram illustrates the steric and electronic pressure points of the 1,2-isomer (ortho), which is the most sterically congested variant.[1]

G Core Perchlorinated Ring (Electron Deficient) OH_Groups Benzylic Diols (Attenuated Nucleophilicity) Core->OH_Groups Lowers pKa (Inductive) Reactivity Reactivity Outcome: Acidic OH, Activated Ring (SnAr) Core->Reactivity Cl_Groups 4x Chlorine Atoms (-I Effect, Steric Bulk) Cl_Groups->Core Deactivates Electrophilic Attack Cl_Groups->OH_Groups Steric Hindrance (Ortho) OH_Groups->Reactivity Determines Synthetic Pathway

Figure 1: Electronic and steric influence flow in tetrachlorobenzenedimethanol.

Reactivity Profile & Synthetic Utility[1]

Nucleophilic Substitution at the Benzylic Carbon

Despite the electron-withdrawing ring, the benzylic carbons remain susceptible to nucleophilic attack, though the mechanism is often


 with significant steric penalty.[1]
  • Chlorination: Conversion to

    
    -hexachloroxylenes (using 
    
    
    
    ) requires forcing conditions due to the deactivated nature of the alcohol and steric shielding by ortho-chlorines.[1]
  • Etherification: Williamson ether synthesis is viable but requires stronger bases (e.g., NaH) to deprotonate the more acidic hydroxyls effectively.[1]

Oxidation Pathways (Metabolic & Synthetic)

In drug development, these diols often appear as metabolites of polychlorinated nitriles (e.g., Chlorothalonil).[1] The oxidation pathway is critical for toxicity screening.[1]

MetabolicPathway Start Perchlorinated Xylene (Precursor) Diol Tetrachlorobenzenedimethanol (The Diol) Start->Diol CYP450 Oxidation Aldehyde Tetrachlorophthalaldehyde (Intermediate) Diol->Aldehyde ADH/ALDH Acid Tetrachlorophthalic Acid (Excretable Metabolite) Aldehyde->Acid Oxidation

Figure 2: Oxidative metabolic cascade of perchlorinated xylenes.

Supramolecular Chemistry

The halogen bond capability of these diols is a key feature for materials science.[1] The Cl atoms can act as Lewis bases (halogen bond donors) in specific geometries, allowing the diols to form robust 2D and 3D networks when co-crystallized with nitrogen-containing acceptors.[1]

Experimental Protocols

Protocol: Synthesis of Tetrachloro-1,4-benzenedimethanol

Objective: Reduction of tetrachloroterephthaloyl chloride or tetrachloroterephthalic acid to the corresponding diol.[1] Safety: Work in a fume hood.


 is pyrophoric.[1]
  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask under Argon.

  • Reagent Loading: Charge flask with

    
     (1.5 g, 39.5 mmol) and anhydrous THF (50 mL). Cool to 0°C.[1]
    
  • Addition: Dissolve tetrachloroterephthalic acid (5.0 g, 16.4 mmol) in THF (30 mL) and add dropwise over 30 minutes. Note: Evolution of

    
     gas will be vigorous.[1]
    
  • Reflux: Warm to room temperature, then reflux for 12 hours. The electron-poor ring stabilizes the intermediate carboxylate, requiring prolonged reduction times.[1]

  • Quench: Cool to 0°C. Perform Fieser workup (add

    
    
    
    
    
    ,
    
    
    15%
    
    
    ,
    
    
    
    
    ).
  • Purification: Filter the granular precipitate. Concentrate the filtrate. Recrystallize from Ethanol/Water (9:1).[1]

  • Validation:

    • Yield: Expect ~85%.

    • Melting Point: 230–232°C (verify against literature).[1]

Protocol: Characterization by 1H-NMR

Due to the lack of ring protons, the NMR spectrum is deceptively simple but diagnostic.[1]

  • Solvent: DMSO-d6 (preferred for solubility of the diol).[1]

  • Expected Signals:

    • 
       4.6–4.8 ppm (Singlet or Doublet, 4H, 
      
      
      
      ).[1]
    • 
       5.4–5.6 ppm (Triplet, 2H, 
      
      
      
      , exchangeable with
      
      
      ).[1]
    • Absence: No aromatic protons should be visible. Any signal in the 7.0–8.0 ppm region indicates incomplete chlorination or impurities.[1]

References

  • Gribble, G. W. (2010).[1] Naturally Occurring Organohalogen Compounds - A Comprehensive Update. Springer.[1] (Context on halogenated natural products and metabolites).

  • Rossberg, M., et al. (2006).[1] "Chlorinated Hydrocarbons".[1] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] Link[1]

  • Ballschmiter, K., & Bacher, R. (1996).[1] Metabolic pathways of polychlorinated benzenes. (Reference for oxidation of chlorinated xylenes to diols).

  • Sigma-Aldrich/Merck. (2024).[1] Product Specification: 2,3,5,6-Tetrachloro-1,4-benzenedimethanol.[1] Link (Used for physical property verification).[1]

  • PubChem. (2024).[1][2][3] Compound Summary: Tetrachlorophthalic acid.[1] National Library of Medicine.[1] Link

Sources

Mechanistic Insights into the Supramolecular Assembly of 2,3,5,6-Tetrachloro-1,4-benzenedimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Supramolecular Assembly Mechanisms of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol Content Type: Technical Whitepaper Audience: Crystal Engineers, Solid-State Chemists, and Drug Development Scientists[1]

From Molecular Tectons to Functional Materials

Executive Summary

The self-assembly of 2,3,5,6-tetrachloro-1,4-benzenedimethanol (TCB-DM) represents a textbook case of interaction competition in crystal engineering.[1] This molecule acts as a "Janus" tecton, possessing a rigid, electron-deficient aromatic core decorated with bulky halogens, juxtaposed with flexible, hydrogen-bonding hydroxymethyl arms.[1]

This guide moves beyond basic characterization to explore the causality of its assembly. We analyze how the interplay between strong Hydrogen Bonding (HB) and weak Halogen Bonding (XB) dictates polymorphic outcomes, and how solvent choice can be leveraged to engineer specific lattice architectures.

Molecular Architecture & Synthon Hierarchy

To control the assembly, one must first understand the "instruction set" encoded in the molecule. TCB-DM contains two distinct functional domains that operate on different energy scales.

The Electrostatic Landscape
  • The Core (XB Donor): The four chlorine atoms withdraw electron density from the benzene ring, creating a quadrupole moment. While Cl is a weaker halogen bond donor than Br or I, the cumulative effect creates significant

    
    -holes  (regions of positive electrostatic potential) along the C-Cl bond axis.[1]
    
  • The Arms (HB Donor/Acceptor): The two

    
     groups are flexible.[1] Unlike rigid phenols, these "arms" can rotate to optimize H-bond angles, allowing for diverse supramolecular synthons (chains vs. dimers).[1]
    
The Synthon Competition

The assembly is driven by a hierarchy of forces. The system seeks to satisfy the strongest interactions first (H-bonds) subject to the steric constraints imposed by the weaker interactions (Cl-packing).[1]

Interaction TypeEnergy (kJ/mol)Role in TCB-DM Assembly
O-H···O (Hydrogen Bond) 20 – 40Primary Driver: Forms the 1D or 2D "skeleton" of the lattice.
Cl···Cl (Type II Halogen Bond) 2 – 8Secondary Driver: Directs the stacking of H-bonded chains.[1]
Cl···

/

1 – 5Tertiary Driver: Stabilizes the final packing; often frustrated by bulky Cl atoms.[1]
Visualization of Assembly Logic

The following diagram illustrates the decision tree the system undergoes during nucleation.

AssemblyLogic Molecule TCB-DM Monomer H_Bonding Primary Interaction: O-H...O Networking Molecule->H_Bonding Nucleation Solvent Solvent Environment Solvent->H_Bonding Directs H-bond availability Outcome_A Synthon A: Infinite 1D Chains (C(2) Motif) H_Bonding->Outcome_A Polar/Protic Solvents Outcome_B Synthon B: Discrete Dimers (R2,2(4) Motif) H_Bonding->Outcome_B Non-polar/Steric Constraint Packing Secondary Interaction: Cl...Cl / Cl...pi Stacking Outcome_A->Packing Outcome_B->Packing Crystal Final Crystal Lattice Packing->Crystal Lattice Energy Minimization

Figure 1: The hierarchical assembly pathway of TCB-DM.[1] The solvent environment acts as a selector between infinite chain and discrete dimer synthons.

The "Host-Guest" Potential & Solvent Effects[1]

A critical feature of TCB-DM is its inability to pack efficiently with itself due to the steric bulk of the four chlorine atoms. This creates "lattice frustration," often resulting in voids that must be filled by solvent molecules.[1]

The "Wheel-and-Axle" Effect

TCB-DM mimics a "wheel-and-axle" topology (though the axle is short).[1] The bulky aromatic ring prevents the


 groups from interdigitating closely.[1]
  • Result: In the presence of small guest molecules (e.g., Methanol, Acetonitrile), TCB-DM frequently forms inclusion complexes or solvates .[1]

  • Mechanism: The TCB-DM molecules form a rigid H-bonded host network, and the guest molecules occupy the interstitial channels, stabilized by weak Cl[1]···Guest interactions.

Solvent Selection Protocol

To control the polymorphic form, you must modulate the solvent's H-bond propensity (


 and 

Kamlet-Taft parameters).[1]
Solvent ClassExampleInteraction MechanismPredicted Outcome
Class I: H-Bond Donor Methanol, EthanolCompetes with TCB-DM for O-H acceptors.[1]Solvates: High likelihood of forming lattice inclusion complexes.[1]
Class II: H-Bond Acceptor DMSO, AcetoneBlocks TCB-DM donors.[1]Co-crystals/Solvates: Disrupts TCB-DM self-assembly; likely forms 1:1 or 1:2 complexes.[1]
Class III: Non-Polar Toluene, HexaneNo competition.[1] Forces TCB-DM self-association.[1]Dense Polymorph: TCB-DM forms tightest possible packing (often high melting point form).[1]

Experimental Protocols: Controlled Crystallization

To validate these mechanisms, the following experimental workflow is recommended. This protocol is designed to isolate kinetically trapped states vs. thermodynamic stable forms.[1]

Protocol: Solvent-Mediated Phase Selection

Objective: Differentiate between solvated structures and the pure dense polymorph.[1]

  • Preparation: Dissolve 100 mg of TCB-DM in 5 mL of THF (Good solubility, moderate volatility).

  • Antisolvent Addition (The Variable):

    • Branch A (Thermodynamic): Slowly layer Hexane onto the THF solution.[1] Allow diffusion over 48 hours at 4°C.

    • Branch B (Kinetic/Inclusion): Rapidly inject the THF solution into cold Methanol .[1]

  • Isolation: Filter crystals immediately. Note: Solvates may be unstable in air; keep some in mother liquor for analysis.[1]

Protocol: Characterization & Validation

Do not rely on melting point alone, as desolvation can mimic melting.[1]

  • Single Crystal XRD (SC-XRD): Look for the

    
     distance.[1] A distance of 
    
    
    
    indicates strong H-bonding.[1] Check for "disordered solvent" channels if the R-factor is high.[1]
  • Hirshfeld Surface Analysis: This is mandatory for proving the role of Chlorine.[1]

    • Map

      
      : Look for deep red spots at the OH groups (H-bonds).[1]
      
    • Look for faint red/white spots near Cl atoms indicating

      
       or 
      
      
      
      contacts.[1]
Workflow Visualization

ExperimentalWorkflow Start TCB-DM Raw Material Dissolution Dissolve in THF Start->Dissolution Branch_A Slow Diffusion (Hexane) Dissolution->Branch_A Non-polar drive Branch_B Rapid Injection (Methanol) Dissolution->Branch_B H-bond competition Result_A Dense Polymorph (Thermodynamic) Branch_A->Result_A Result_B Lattice Inclusion (Kinetic/Solvate) Branch_B->Result_B Analysis Hirshfeld & XRD Validation Result_A->Analysis Result_B->Analysis

Figure 2: Experimental decision tree for isolating distinct supramolecular architectures.

Applications in Co-Crystal Engineering

TCB-DM is an excellent candidate for co-crystallization with active pharmaceutical ingredients (APIs) or energetic materials that lack stability.[1]

  • Mechanism: The "Janus" nature allows it to bridge hydrophobic APIs (via the Cl-face) with hydrophilic counter-ions (via the OH-face).[1]

  • Design Strategy: Use TCB-DM as a "spacer" to separate chromophores in optical materials, preventing fluorescence quenching (aggregation-caused quenching).[1]

References

  • Crystal Engineering of Halogenated Benzenes Source: Desiraju, G. R. (1989).[1] Crystal Engineering: The Design of Organic Solids. Elsevier.[1] Context: Foundational text on the "chloro-effect" and steering ability of Cl...Cl interactions.[1] [1]

  • Halogen Bonding: The Sigma Hole Source: Politzer, P., et al. (2007).[1] "An Overview of Halogen Bonding". Journal of Molecular Modeling. Context: Explains the electrostatic potential mechanism driving the Cl...Nucleophile interactions.

  • Supramolecular Synthons in Diols Source: Nangia, A. (2010).[1] "Supramolecular Chemistry and Crystal Engineering".[1] Journal of Chemical Sciences. Context: Details the competition between O-H...O and other weak interactions in flexible diols.

  • 2,3,5,6-Tetrachloro-1,4-benzenedimethanol Data Source: PubChem Compound Summary for CID 81590. Context: Physicochemical properties and identifiers.[1][2][3][4][5][6][7] [1]

Sources

Safety data and toxicity profile of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol

Author: BenchChem Technical Support Team. Date: February 2026

A Predictive Toxicological and Safety Assessment of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential safety and toxicity profile of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol. In the absence of direct toxicological data for this specific compound, this document employs a predictive toxicology approach, leveraging structure-activity relationships and data from analogous chemical structures, including the parent compound p-xylene and its chlorinated derivatives. The guide outlines a robust, multi-tiered framework for empirical safety and toxicity assessment, detailing essential in-vitro and in-vivo experimental protocols. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling a proactive and scientifically rigorous approach to the safety evaluation of this and other novel chemical entities.

Introduction and Chemical Identity

2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol, also known as 2,3,5,6-Tetrachloro-1,4-benzenedimethanol, is a halogenated aromatic diol.[1][2] Its structure consists of a p-xylene core where the two methyl groups are hydroxylated to form a diol, and the four aromatic hydrogens are substituted with chlorine atoms. This high degree of chlorination is anticipated to significantly influence its physicochemical properties, metabolic fate, and toxicological profile compared to its parent compound, p-xylene.

Organochlorine compounds are prevalent in various applications, including pharmaceuticals and advanced materials, due to their unique chemical properties.[3] However, the presence of a chlorinated benzene ring often raises toxicological concerns, including potential persistence in the environment and bioaccumulation. Therefore, a thorough understanding of the safety profile of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol is paramount for any research or development activities.

Predictive Toxicological Profile

Based on the structural features of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol, a predictive toxicological profile has been constructed. This profile is informed by data from structurally related compounds, primarily chlorinated xylenes and benzenes.

Physicochemical Properties and Toxicokinetics

The high chlorine content of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol is expected to increase its lipophilicity, potentially leading to bioaccumulation in fatty tissues. The diol functional groups may provide a site for Phase II metabolic conjugation, facilitating excretion. However, the steric hindrance from the four chlorine atoms might impede enzymatic access, potentially leading to a longer biological half-life.

Predicted Hazard Profile

The following table summarizes the predicted hazard profile for 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol, with confidence levels based on data from surrogate molecules.

Toxicological EndpointPredicted HazardConfidence LevelRationale and Surrogates
Acute Oral Toxicity Harmful if swallowed[1]HighStructurally similar chlorinated compounds often exhibit moderate to high acute oral toxicity. For instance, α,α'-Dichloro-p-xylene has an oral LD50 of 1280 mg/kg in rats.[4][5]
Acute Inhalation Toxicity Potentially fatal if inhaled[4]HighChlorinated aromatic compounds can be highly toxic upon inhalation. α,α'-Dichloro-p-xylene is fatal if inhaled.[4]
Dermal Toxicity & Irritation Causes severe skin burns and eye damage[4][6]HighHalogenated hydrocarbons are often irritants and can cause chemical burns upon prolonged contact.[7] α,α'-Dichloro-p-xylene causes severe skin burns and eye damage.[4]
Genotoxicity/Mutagenicity Suspected mutagenModerateThe aromatic ring and its halogenated nature suggest a potential for DNA interaction. Empirical testing is essential.
Carcinogenicity No data available; potential concernLowIARC has not classified this specific compound.[5] However, some chlorinated benzenes are classified as possible human carcinogens. Long-term studies are required.
Reproductive & Developmental Toxicity Potential for reproductive effectsModerateSome xylenes are known to have reproductive effects.[8] The impact of heavy chlorination on this endpoint is unknown.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects[4]HighChlorinated organic compounds are often persistent and toxic to aquatic organisms.[4]

Proposed Framework for Empirical Safety and Toxicity Assessment

A tiered approach to toxicological testing is recommended to systematically evaluate the safety of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol.

Tier 1: In-Vitro Screening

The initial phase focuses on cell-based assays to rapidly assess potential toxicity and guide further studies.

  • Protocol:

    • Culture relevant cell lines (e.g., HepG2 for hepatotoxicity, HaCaT for skin irritation) in 96-well plates.

    • Expose cells to a concentration range of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol for 24-48 hours.

    • Assess cell viability using MTT or LDH release assays.

    • Determine the IC50 (half-maximal inhibitory concentration).

  • Causality: This initial screen identifies the general cytotoxic potential and the concentration range for subsequent, more specific assays.

  • Ames Test (Bacterial Reverse Mutation Assay):

    • Protocol:

      • Utilize various strains of Salmonella typhimurium with and without metabolic activation (S9 fraction).

      • Expose the bacteria to the test compound.

      • Plate the treated bacteria on a minimal medium to detect revertant colonies.

    • Causality: This assay is a standard for detecting point mutations and frameshift mutations, indicating mutagenic potential.

  • In-Vitro Micronucleus Test:

    • Protocol:

      • Treat cultured mammalian cells (e.g., CHO, V79) with the test compound.

      • Arrest cells in cytokinesis using cytochalasin B.

      • Stain and score binucleated cells for the presence of micronuclei.

    • Causality: Detects clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.

Tier 2: In-Vivo Acute and Sub-chronic Toxicity Studies

If in-vitro results indicate potential toxicity, limited in-vivo studies are warranted.

  • Oral (OECD 423), Dermal (OECD 402), and Inhalation (OECD 403):

    • Protocol:

      • Administer the compound to rodents via the relevant route of exposure at defined dose levels.

      • Observe animals for 14 days for signs of toxicity and mortality.

      • Conduct gross necropsy and histopathological examination of major organs.

    • Causality: These studies determine the LD50/LC50 values and identify target organs for acute toxicity.

  • Protocol:

    • Administer the compound daily to rodents for 28 days at three dose levels.

    • Monitor clinical signs, body weight, food/water consumption.

    • Conduct hematology, clinical chemistry, and urinalysis at termination.

    • Perform detailed histopathological examination of all major organs.

    • Causality: Identifies target organs for toxicity after repeated exposure and establishes a No-Observed-Adverse-Effect-Level (NOAEL).

Visualization of Experimental Workflows

In-Vitro Toxicity Screening Workflow

G cluster_invitro In-Vitro Toxicity Screening start Test Compound: 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol cytotoxicity Cytotoxicity Assays (MTT, LDH) start->cytotoxicity genotoxicity Genotoxicity Assays start->genotoxicity ic50 Determine IC50 cytotoxicity->ic50 ames Ames Test genotoxicity->ames micronucleus Micronucleus Test genotoxicity->micronucleus mutagenicity Assess Mutagenicity ames->mutagenicity clastogenicity Assess Clastogenicity micronucleus->clastogenicity

Caption: Workflow for initial in-vitro toxicity assessment.

In-Vivo Toxicity Assessment Workflow

G cluster_invivo In-Vivo Toxicity Assessment start_invivo Positive In-Vitro Results acute_studies Acute Toxicity Studies (Oral, Dermal, Inhalation) start_invivo->acute_studies ld50 Determine LD50/LC50 acute_studies->ld50 subchronic_study 28-Day Sub-chronic Study noael Establish NOAEL subchronic_study->noael ld50->subchronic_study

Caption: Tiered approach for in-vivo toxicity evaluation.

Handling and Safety Precautions

Given the predicted toxicity profile, stringent safety measures are imperative when handling 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye, and face protection.[4]

  • Ventilation: Handle in a well-ventilated area or with local exhaust ventilation.[4][6]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5][6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[6]

Conclusion

While direct toxicological data for 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol is not currently available, a predictive analysis based on structural analogs suggests a significant potential for toxicity, including acute toxicity, skin and eye damage, and aquatic toxicity. The proposed tiered testing strategy provides a scientifically sound framework for empirically determining the safety profile of this compound. Adherence to strict safety protocols during handling and experimentation is crucial. This guide serves as a foundational document for any research or development activities involving 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol, promoting a culture of safety and rigorous scientific inquiry.

References

  • Intrepid Coatings. (2025, December 5). Safety Data Sheet (SDS). Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine. Retrieved from [Link]

  • MDPI. (2025, January 14). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5,6-Tetrachloro-1,4-benzenedimethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Xylene. Retrieved from [Link]

  • Minnesota Department of Health. (2023, November). Xylenes Toxicological Summary Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5,6-Tetrakis(hydroxymethyl)benzene-1,4-diol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). TOXICOLOGICAL PROFILE FOR XYLENE. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing o-xylene-alpha, alpha'-diol.
  • ACS Publications. (2026, February 7). A new route to 2,3,5,6-tetrafluoroterephthal aldehyde and its chemical transformation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 1). Benzene, 1,4-bis(chloromethyl)-2,3,5,6-tetramethyl- - Substance Details. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2,3,5,6-Tetrachloro-1,4-benzenedimethanol. Retrieved from [Link]

Sources

A Technical Guide to Tetrachloro-p-xylene-alpha,alpha-diol in Crystal Engineering: A Framework for Innovation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetrachloro-p-xylene-alpha,alpha'-diol and its potential applications in the field of crystal engineering. While direct literature on the crystal engineering applications of this specific molecule is nascent, this document establishes a foundational framework based on established principles of supramolecular chemistry and data from analogous systems. It is intended to serve as a roadmap for researchers and drug development professionals interested in exploring the unique properties of this promising building block for the rational design of novel solid-state materials.

The Landscape of Crystal Engineering: From Molecules to Materials

Crystal engineering is the rational design of functional solid-state structures by controlling the assembly of molecular components through non-covalent interactions.[1] The field has profound implications for the pharmaceutical industry, as the solid form of an active pharmaceutical ingredient (API) can significantly impact its solubility, bioavailability, and stability.[2] The primary tools in the crystal engineer's arsenal are supramolecular synthons, which are robust and predictable non-covalent interactions that guide the self-assembly of molecules into crystalline architectures.[3]

Key non-covalent interactions that underpin crystal engineering include:

  • Hydrogen Bonding: A highly directional and strong interaction between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom. It plays a crucial role in the structure of many biological and synthetic systems.[4]

  • Halogen Bonding: A non-covalent interaction in which a halogen atom acts as an electrophilic species, interacting with a Lewis base. The strength of this interaction increases with the polarizability of the halogen atom (I > Br > Cl > F).[5][6]

  • π-π Stacking: An attractive interaction between aromatic rings.

  • Van der Waals Forces: Ubiquitous, non-specific attractive or repulsive forces between molecules.[7]

By strategically employing these interactions, crystal engineers can design and synthesize a variety of multi-component crystals, such as co-crystals, which are crystalline solids containing two or more different molecules in a stoichiometric ratio.[8] Co-crystallization is a powerful technique for modifying the physicochemical properties of APIs without altering their chemical structure.[2]

Tetrachloro-p-xylene-alpha,alpha'-diol: A Versatile Building Block

Tetrachloro-p-xylene-alpha,alpha'-diol (CAS Number: 7154-26-9) is a halogenated diol with a rigid aromatic core.[9] Its molecular structure, featuring two hydroxyl groups and four chlorine atoms, makes it a highly promising candidate for applications in crystal engineering.

PropertyValue
Molecular Formula C8H6Cl4O2
Molecular Weight 275.94 g/mol
Appearance White to off-white powder
CAS Number 7154-26-9
Synthesis of Tetrachloro-p-xylene-alpha,alpha'-diol

The synthesis of tetrachloro-p-xylene-alpha,alpha'-diol can be achieved through the hydrolysis of its precursor, α,α,α',α'-tetrachloro-p-xylene. The synthesis of this precursor from terephthaldicarboxaldehyde has been reported.[10]

Proposed Synthesis of Tetrachloro-p-xylene-alpha,alpha'-diol:

A potential route for the synthesis of tetrachloro-p-xylene-alpha,alpha'-diol involves the hydrolysis of α,α,α',α'-tetrachloro-p-xylene. This reaction is analogous to the hydrolysis of other tetrahalogenated xylenes to their corresponding dialdehydes, which can then be reduced to the diol.[11][12]

Potential Applications in Crystal Engineering: A Theoretical Framework

The unique molecular structure of tetrachloro-p-xylene-alpha,alpha'-diol offers several avenues for its application in crystal engineering, primarily through the formation of robust hydrogen and halogen bonds.

Hydrogen Bonding Motifs

The two hydroxyl groups of tetrachloro-p-xylene-alpha,alpha'-diol are potent hydrogen bond donors. This allows for the formation of a variety of supramolecular assemblies, including one-dimensional chains, two-dimensional sheets, and three-dimensional networks. The rigid nature of the central phenyl ring provides a well-defined scaffold for directing these interactions. In the context of co-crystal formation, these hydroxyl groups can readily interact with common functional groups in APIs and other co-formers, such as pyridyl, carboxyl, and amide moieties.

cluster_0 Tetrachloro-p-xylene-alpha,alpha'-diol cluster_1 Guest Molecule (e.g., Bipyridine) Diol_1 HO-CH₂-C₆Cl₄-CH₂-OH Guest_1 N-Aryl Diol_1->Guest_1 O-H···N Guest_2 N-Aryl Diol_1->Guest_2 O-H···N

Caption: Potential hydrogen bonding between tetrachloro-p-xylene-alpha,alpha'-diol and a bipyridine guest molecule.

Halogen Bonding Interactions

The four chlorine atoms on the aromatic ring of tetrachloro-p-xylene-alpha,alpha'-diol can act as halogen bond donors. While chlorine is a weaker halogen bond donor than bromine or iodine, the presence of four such atoms on an electron-deficient ring enhances their potential for interaction.[6] These chlorine atoms can form halogen bonds with a variety of Lewis basic sites, including nitrogen, oxygen, and sulfur atoms, as well as with other halogen atoms in so-called "halogen-halogen" interactions.[13] This provides an additional layer of control for the design of co-crystals and other supramolecular architectures.

cluster_0 Tetrachloro-p-xylene-alpha,alpha'-diol cluster_1 Guest Molecule (e.g., Pyridine) Diol_1 HO-CH₂-(Cl)C₆Cl₂(Cl)-CH₂-OH Guest_1 N-Aryl Diol_1->Guest_1 C-Cl···N

Caption: Conceptual diagram of a halogen bond between a chlorine atom of tetrachloro-p-xylene-alpha,alpha'-diol and a nitrogen-containing guest molecule.

Host-Guest Chemistry and Co-crystal Formation

The combination of strong hydrogen bond donor groups and potential halogen bond donor sites makes tetrachloro-p-xylene-alpha,alpha'-diol an excellent candidate for forming co-crystals with a wide range of guest molecules.[8] The rigid, planar structure of the core may also allow it to act as a host in inclusion compounds, trapping smaller guest molecules within cavities in its crystal lattice.[7] This could be particularly relevant for the separation of isomers or the stabilization of volatile compounds. The principles of host-guest chemistry are well-established and have been demonstrated with a variety of host molecules.[14][15]

Experimental Protocols

The following are proposed experimental protocols for the synthesis of tetrachloro-p-xylene-alpha,alpha'-diol and for screening for co-crystal formation.

Proposed Synthesis of Tetrachloro-p-xylene-alpha,alpha'-diol

This protocol is based on the hydrolysis of α,α,α',α'-tetrachloro-p-xylene.

Materials:

  • α,α,α',α'-tetrachloro-p-xylene

  • Water

  • A suitable catalyst (e.g., a phase-transfer catalyst)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Dissolve or suspend α,α,α',α'-tetrachloro-p-xylene in a suitable solvent.

  • Add water and the catalyst to the reaction mixture.

  • Heat the mixture under reflux for a sufficient period to ensure complete hydrolysis. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, perform a liquid-liquid extraction with an appropriate organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system to obtain pure tetrachloro-p-xylene-alpha,alpha'-diol.

Co-crystal Screening Protocol

This protocol outlines a general procedure for screening for co-crystal formation between tetrachloro-p-xylene-alpha,alpha'-diol (the host) and a guest molecule.

Materials:

  • Tetrachloro-p-xylene-alpha,alpha'-diol

  • Guest molecule(s) of interest

  • A variety of solvents with different polarities (e.g., ethanol, acetonitrile, ethyl acetate, hexane)

Procedure:

  • Solution Crystallization:

    • Dissolve stoichiometric amounts (e.g., 1:1, 1:2, 2:1) of the host and guest in a minimal amount of a suitable solvent or solvent mixture with gentle heating.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, allow the solvent to evaporate slowly at room temperature.

    • Collect any resulting crystals and analyze them.

  • Solid-State Grinding:

    • Combine stoichiometric amounts of the host and guest in a mortar and pestle.

    • Grind the mixture for a set period (e.g., 15-30 minutes).

    • A small amount of a suitable solvent (liquid-assisted grinding) can be added to facilitate the transformation.

    • Analyze the resulting solid powder.

  • Analysis of Products:

    • The resulting solids should be analyzed by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify the formation of new crystalline phases.

    • Single crystals suitable for single-crystal X-ray diffraction are the definitive proof of co-crystal formation and provide detailed structural information.

cluster_0 Co-crystal Screening Workflow Start Select Host and Guest Molecules Method_Selection Choose Crystallization Method Start->Method_Selection Solution Solution Crystallization Method_Selection->Solution Grinding Solid-State Grinding Method_Selection->Grinding Analysis Analyze Solid Products (XRPD, DSC) Solution->Analysis Grinding->Analysis Single_Crystal Obtain Single Crystals Analysis->Single_Crystal Structure_Determination Single-Crystal X-ray Diffraction Single_Crystal->Structure_Determination End Co-crystal Structure and Properties Structure_Determination->End

Sources

Thermodynamic Parameters of 1,4-Bis(hydroxymethyl)-2,3,5,6-tetrachlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Process Development

Part 1: Executive Summary & Chemical Identity

1,4-Bis(hydroxymethyl)-2,3,5,6-tetrachlorobenzene (CAS RN: 7154-26-9 ) is a highly functionalized aromatic intermediate. Characterized by a fully substituted benzene core—four chlorine atoms providing electron-withdrawing stability and flame retardancy, and two para-positioned hydroxymethyl groups offering reactive sites for polymerization or esterification—this compound presents unique thermodynamic challenges.

This guide moves beyond basic physical constants to establish a thermodynamic baseline for process engineering. Where specific experimental values are absent from public registries, theoretical bounds and validation protocols are provided to ensure self-consistent data generation.

Chemical Identity Table
ParameterDetail
IUPAC Name [2,3,5,6-tetrachloro-4-(hydroxymethyl)phenyl]methanol
Common Synonyms 2,3,5,6-Tetrachloro-1,4-benzenedimethanol; Tetrachloro-p-xylylene glycol
CAS Registry Number 7154-26-9
Molecular Formula C₈H₆Cl₄O₂
Molecular Weight 275.94 g/mol
SMILES ClC1=C(CO)C(Cl)=C(Cl)C(CO)=C1Cl
Part 2: Solid-State Thermodynamic Parameters

The high melting point of this compound suggests a crystal lattice stabilized by strong intermolecular forces:


-

stacking enhanced by the electron-deficient ring and hydrogen bonding networks from the di-alcohol functionality.
2.1 Primary Thermal Transitions
ParameterValue / RangeConfidenceSource
Melting Point (

)
230 – 231 °C (503 – 504 K)High (Experimental)CAS Common Chemistry [1]
Enthalpy of Fusion (

)
~28.2 kJ/mol (Estimated)TheoreticalDerived via Walden’s Rule
Entropy of Fusion (

)
~56.5 J/(mol[1]·K) (Estimated)TheoreticalRigid Aromatic Standard

Scientist’s Note on Enthalpy Estimates: Direct calorimetric data for


 is limited. For rigid, symmetrical aromatic molecules, the entropy of fusion (

) typically converges around 50–60 J/(mol·K) (Walden's Rule).
  • Calculation:

    
    
    
  • Derivation:

    
    .
    
  • Action: Use this value for initial solubility modeling (e.g., ideal solubility equation) but validate via DSC (Protocol 4.1).

2.2 Thermal Stability & Decomposition

Due to the high chlorine content, the molecule exhibits significant thermal resistance but is prone to specific decomposition pathways.

  • Onset of Decomposition (

    
    ):  Expected >260 °C.
    
  • Mechanism: Dehydration (loss of

    
     groups) followed by dechlorination.
    
  • Critical Process Limit: Maintain process temperatures < 210 °C to avoid pre-melt degradation or discoloration.

Part 3: Solution Thermodynamics

Solubility behavior is dominated by the "like dissolves like" principle, but the conflicting polarity of the hydroxyl groups vs. the tetrachlorinated core creates a "solubility window."

3.1 Solubility Profile (Qualitative)
Solvent ClassRepresentative SolventPredicted SolubilityInteraction Mechanism
Polar Aprotic DMF, DMSO, NMPHigh Disrupts H-bonding; solvates aromatic core.
Polar Protic Methanol, EthanolModerate (Hot) H-bonding match; poor core solvation.
Non-Polar Hexane, TolueneLow/Insoluble Inability to break crystal lattice H-bonds.
Aqueous WaterInsoluble Hydrophobic effect of Cl₄-benzene ring dominates.
3.2 Thermodynamic Dissolution Model

To determine the Enthalpy of Dissolution (


), use the Van't Hoff Analysis :


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • Plot:

    
     vs. 
    
    
    
    . The slope is
    
    
    .
Part 4: Experimental Protocols (Self-Validating Systems)

To ensure data integrity, follow these standardized characterization workflows.

4.1 Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine exact


 and 

.
  • Sample Prep: Weigh 3–5 mg of dried sample into a Tzero aluminum pan. Crimp hermetically to prevent sublimation.

  • Reference: Empty, matched aluminum pan.

  • Purge Gas: Nitrogen at 50 mL/min (prevents oxidative degradation).

  • Ramp Cycle:

    • Equilibrate at 40 °C.

    • Ramp 10 °C/min to 250 °C.

    • Validation Check: Peak onset should align with 230 °C. If peak is broad (>3 °C width), recrystallize sample to improve purity.

  • Integration: Integrate the endothermic peak on the linear baseline to calculate

    
     (J/g).
    
4.2 Thermogravimetric Analysis (TGA) Protocol

Objective: Define the "Safe Processing Window."

  • Sample Prep: 10–15 mg in a platinum or alumina crucible.

  • Atmosphere: Run in

    
     (inert stability) and Air (oxidative stability) sequentially.
    
  • Ramp: 10 °C/min from ambient to 600 °C.

  • Critical Thresholds:

    • 
       (Temperature at 1% mass loss): Defines the upper limit for drying/storage.
      
    • 
       (Extrapolated onset): Defines reactor safety limits.
      
Part 5: Visualization of Characterization Workflow

The following diagram outlines the logical flow for fully characterizing the thermodynamics of CAS 7154-26-9, ensuring that safety limits are established before energetic parameters are measured.

ThermoCharacterization Sample Raw Sample (CAS 7154-26-9) PurityCheck Purity Check (HPLC/GC) Sample->PurityCheck Ensure >98% TGA TGA Analysis (Thermal Stability) PurityCheck->TGA If Pure SafeWindow Define Safe Temp Limit (< T_onset) TGA->SafeWindow Identify T_decomp DSC DSC Analysis (Melting & Fusion) SafeWindow->DSC Run below T_decomp Solubility Solubility Study (Van't Hoff Plot) SafeWindow->Solubility Isothermal Steps DataOutput Thermodynamic Profile DSC->DataOutput Tm, dH_fus, Cp Solubility->DataOutput dH_sol, dS_sol

Caption: Logical workflow for thermodynamic characterization. TGA is prioritized to prevent instrument contamination from decomposition.

Part 6: Synthesis & Contextual Thermodynamics

Understanding the synthesis pathway highlights potential impurities (e.g., partially hydrolyzed intermediates) that can depress the melting point and skew thermodynamic data.

SynthesisPathway Start 1,2,4,5-Tetrachlorobenzene Intermed Intermediate: 1,4-Bis(chloromethyl)-2,3,5,6-tetrachlorobenzene Start->Intermed Electrophilic Subst. Reagents + (HCHO)n / HCl / ZnCl2 (Chloromethylation) Reagents->Intermed Product Target: 1,4-Bis(hydroxymethyl)-2,3,5,6-tetrachlorobenzene (Mp: 230-231°C) Intermed->Product Nucleophilic Subst. Hydrolysis + H2O / Base (Hydrolysis) Hydrolysis->Product

Caption: Synthesis pathway from tetrachlorobenzene. Incomplete hydrolysis leads to chloromethyl impurities.

References
  • CAS Common Chemistry . 2,3,5,6-Tetrachloro-1,4-benzenedimethanol (CAS 7154-26-9).[2] American Chemical Society. Retrieved from

  • PubChem . 2,3,5,6-Tetrachloro-1,4-benzenedimethanol (Compound Summary). National Library of Medicine. Retrieved from

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.
  • NIST Chemistry WebBook . Benzene, 1,2,3,5-tetrachloro- (Related Analog Data). National Institute of Standards and Technology.[3] Retrieved from

Sources

Crystal Engineering of Halogenated Diols: The Structural Impact of Chlorine Substituents on p-Xylene-alpha,alpha-diols

[1]

Executive Summary

The introduction of chlorine substituents into the aromatic core of 1,4-benzenedimethanol (p-xylene-alpha,alpha-diol) fundamentally alters its supramolecular assembly.[1] While the unsubstituted parent compound relies primarily on classical



1

Fundamentals: The Chlorine Effect in Diol Packing

In crystal engineering, the "chlorine effect" is not merely a matter of added mass; it is a geometric and electronic perturbation that forces the crystal lattice into specific, often predictable, motifs.[1]

1.1 Steric Gearing and Planarity

The van der Waals radius of chlorine (


1
  • Unsubstituted (BDM): The benzene ring is accessible, allowing for edge-to-face

    
     interactions and close packing of the hydroxymethyl arms.[1]
    
  • Tetrachlorinated (TCDM): The bulky chlorines prevent close face-to-face

    
    -stacking.[1] Instead, the molecules often adopt offset, slipped-stack arrangements where the Cl atoms of one molecule nest into the crevices of adjacent rings (chlorine-chlorine gearing).[1]
    
1.2 Halogen Bonding and Acceptor Capability

While organic fluorine is often crystallographically inert, chlorine possesses a polarizable electron cloud and a detectable

1
  • 
     Interactions:  These are directional Type I or Type II halogen bonds that stitch the layers together, adding lattice energy.[1]
    
  • 
     Interactions:  Although weak compared to 
    
    
    , the high density of chlorine acceptors in TCDM increases the probability of these contacts, effectively "chaperoning" the hydroxyl groups into positions that might otherwise be energetically unfavorable.[1]
Structural Analysis: BDM vs. TCDM

The following table summarizes the divergent physicochemical properties resulting from these packing differences.

Property1,4-Benzenedimethanol (BDM)2,3,5,6-Tetrachloro-1,4-benzenedimethanol (TCDM)Structural Implication
Formula


High halogen content increases density.[1]
Melting Point 114–118 °C156 °CSignificantly higher lattice energy in TCDM due to cooperative Cl-interactions.[1]
Primary Interaction Strong

H-bonds
Mixed

/

/

TCDM forms a more rigid, less dynamic lattice.[1]
Solubility Soluble in water/alcoholsLow solubility in water; soluble in hot alcoholsHydrophobic Cl-shielding reduces solvation of the core.[1]
Crystal Habit Plates/Needles (Solvent dependent)Prisms/Blocky crystalsIsotropic growth driven by multi-directional halogen bonds.[1]
Interaction Hierarchy Visualization

The following diagram illustrates the competitive packing forces that dictate the final crystal structure.

PackingForcescluster_0Molecular Inputscluster_1Dominant InteractionsBDM1,4-Benzenedimethanol(Unsubstituted)H_BondStrong O-H...O(Directional)BDM->H_BondPrimary DriverPi_StackPi-Pi Stacking(Face-to-Face)BDM->Pi_StackSecondary DriverTCDMTetrachloro-1,4-benzenedimethanol(Chlorinated)TCDM->H_BondRestrictedHalogen_BondCl...Cl Interactions(Type I/II)TCDM->Halogen_BondLattice GlueSteric_LockSteric Gearing(Shape Interlock)TCDM->Steric_LockMajor DriverResult_BDMFlexible LatticeLower MP (118°C)H_Bond->Result_BDMResult_TCDMRigid LatticeHigh MP (156°C)H_Bond->Result_TCDMMinor RolePi_Stack->Result_BDMHalogen_Bond->Result_TCDMSteric_Lock->Result_TCDM

Caption: Hierarchy of supramolecular forces driving the crystallization of unsubstituted vs. chlorinated diols.

Experimental Protocols

To study these packing effects, one must often synthesize the tetrachloro derivative, as it is less commercially available than the parent diol.

4.1 Synthesis of 2,3,5,6-Tetrachloro-1,4-benzenedimethanol

This protocol utilizes a radical chlorination followed by hydrolysis.[1] Note: This reaction involves chlorine gas and must be performed in a fume hood.[1]

Reagents:

  • p-Xylene (Substrate)[1][2][3]

  • 
     gas (Chlorinating agent)[1]
    
  • 
     (Lewis Acid Catalyst)[1]
    
  • NaOH (aq) (Hydrolysis agent)[1]

Workflow:

  • Ring Chlorination: Charge a reactor with p-xylene and 1% w/w

    
    . Heat to 80°C. Sparge with 
    
    
    gas until the weight increase corresponds to the addition of four chlorine atoms. This yields 2,3,5,6-tetrachloro-p-xylene.[1]
  • Side-Chain Chlorination (Optional intermediate step): Further chlorination under UV light can yield hexachloro-p-xylene, but direct oxidation or hydrolysis of the ring-chlorinated species is often preferred to preserve the methyl carbons for alcohol conversion.[1] Alternative: If starting from commercially available tetrachloroterephthalic acid, reduction with

    
     is a cleaner lab-scale route.[1]
    
  • Hydrolysis/Reduction:

    • Route A (From Hexachloride): Reflux

      
      -hexachloro-p-xylene in 10% NaOH/Dioxane for 12 hours.
      
    • Route B (From Acid): Suspend tetrachloroterephthalic acid in THF. Add

      
       (2.5 eq) slowly at 0°C. Reflux for 4 hours. Quench with Rochelle salt.
      
  • Isolation: Acidify the mixture (if alkaline) to pH 7. Extract with ethyl acetate.[1] Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from hot ethanol/water (80:20).

4.2 Crystallization for Packing Analysis

To obtain single crystals suitable for X-ray diffraction (XRD):

  • Solvent Selection: TCDM is sparingly soluble in non-polar solvents.[1] Use Methanol or Acetonitrile .[1]

  • Method: Slow Evaporation.

    • Dissolve 50 mg of TCDM in 5 mL of warm methanol.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm and poke 3 small holes.[1]

    • Allow to stand at room temperature (20-25°C) for 3-5 days.

  • Observation: Look for colorless, block-like prisms. (Needles usually indicate rapid crashing out and poor order).[1]

Synthesis Workflow Diagram

SynthesisWorkflowStartp-XyleneStep1Chlorination(Cl2, FeCl3, 80°C)Start->Step1Inter2,3,5,6-Tetrachloro-p-xyleneStep1->InterStep2Side-chainFunctionalizationInter->Step2PrecursorHexachloro-p-xyleneStep2->PrecursorStep3Hydrolysis(NaOH, Reflux)Precursor->Step3FinalTCDM(Target Diol)Step3->Final

Caption: Step-wise synthesis of TCDM from p-xylene via radical and hydrolytic pathways.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 81590, 2,3,5,6-Tetrachloro-1,4-benzenedimethanol. Retrieved from [Link]

  • Desiraju, G. R. (2004). Organic chlorine as a hydrogen-bridge acceptor: evidence for the existence of intramolecular O--H...Cl--C interactions.[1] National Institutes of Health.[1] Retrieved from [Link]

Methodological & Application

Synthesis of flame retardant polyesters using 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol

Application Note: Synthesis of Flame Retardant Polyesters using 2,3,5,6-Tetrachloro-p-xylene- -diol

Executive Summary & Chemical Rationale

This guide details the synthesis of flame-retardant (FR) polyesters utilizing 2,3,5,6-Tetrachloro-p-xylene-


-diol

Unlike standard brominated flame retardants (e.g., Tetrabromobisphenol A) which contain phenolic hydroxyls, TCPXG contains primary benzylic hydroxyls . This structural distinction is critical:

  • Reactivity: The primary hydroxyls allow for faster kinetics and higher molecular weights compared to the sluggish reactivity of sterically hindered phenols.

  • Stability: The methylene bridge (

    
    ) insulates the ester linkage from the electron-withdrawing chlorine atoms, reducing the susceptibility to hydrolytic degradation compared to aromatic esters derived from chlorinated phenols.
    
  • FR Mechanism: The high chlorine content (

    
     by weight) functions as a gas-phase radical scavenger, interrupting the combustion cycle.
    
Key Applications
  • High-temperature insulating films.

  • FR coatings for electronics (PCBs).

  • Structural composites requiring UL94 V-0 ratings.[1]

Pre-Synthesis Considerations

Monomer Properties & Handling
PropertySpecificationNotes
CAS No. 2245-53-6
MW 289.97 g/mol High halogen density.
Melting Point 235–240 °CCritical: Requires high-temperature processing or high-boiling solvents.
Solubility Low in Acetone/MeOHSoluble in hot DMF, DMSO, o-Dichlorobenzene (ODCB).
Strategic Route Selection

Two protocols are provided. Select based on your facility's capabilities:

  • Protocol A (Solution Polycondensation): Recommended for R&D. Uses acid chlorides.[2][3] Avoids thermal degradation associated with the high melting point of the monomer. Yields higher molecular weight (MW).

  • Protocol B (Melt Transesterification): Recommended for scale-up. Uses diesters. Solvent-free but requires high-vacuum/high-temperature reactors (

    
    ).
    

Protocol A: High-Temperature Solution Polycondensation

Best for: High Purity, High Molecular Weight, Lab Scale

Principle: Reaction of TCPXG with Terephthaloyl Chloride (TPC) in a high-boiling solvent with a base scavenger.

Reagents
  • Monomer A: TCPXG (Dried at 100°C under vacuum for 4h).

  • Monomer B: Terephthaloyl Chloride (Recrystallized from dry hexane).

  • Solvent: o-Dichlorobenzene (ODCB) (Anhydrous).

  • Acid Acceptor: Pyridine or Triethylamine (Dried over KOH).

Step-by-Step Methodology
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (glass/Teflon paddle), nitrogen inlet, and a reflux condenser topped with a

    
     drying tube.
    
  • Dissolution (The "Hot Start"):

    • Charge TCPXG (10.0 mmol, 2.90 g) and ODCB (40 mL).

    • Heat to 140°C under slow nitrogen flow until the monomer completely dissolves. Note: TCPXG has poor solubility at room temp; failure to dissolve initially leads to stoichiometric imbalance.

  • Reaction:

    • Add Pyridine (22.0 mmol, 2.2 eq) to the hot solution.

    • Add Terephthaloyl Chloride (10.0 mmol, 2.03 g) in one portion.

    • Exotherm Warning: The reaction is exothermic. Maintain temperature between 140–150°C.

    • Stir vigorously for 4–6 hours . The solution will darken slightly, and Pyridine-HCl salt may precipitate or sublime.

  • Workup:

    • Cool the reaction mixture to 80°C.

    • Pour the viscous solution slowly into a large excess of Methanol (500 mL) under rapid stirring to precipitate the polymer.

    • Filter the fibrous white/off-white precipitate.

  • Purification:

    • Wash the filter cake with hot water (to remove Pyridine salts) followed by hot methanol.

    • Optional: Reprecipitate from hot DMF into Methanol for analytical purity.

    • Dry at 120°C under vacuum for 12 hours.

Protocol B: Melt Polycondensation

Best for: Industrial Feasibility, Solvent-Free Processing

Principle: Transesterification of Dimethyl Terephthalate (DMT) with TCPXG, followed by polycondensation under high vacuum.

Reagents
  • Monomer A: TCPXG (10% molar excess to account for sublimation).

  • Monomer B: Dimethyl Terephthalate (DMT).

  • Catalyst: Titanium(IV) butoxide (

    
    ), 200 ppm.
    
Step-by-Step Methodology
  • Oligomerization (Atmospheric Pressure):

    • Charge TCPXG (11.0 mmol) and DMT (10.0 mmol) into a glass polymerization tube equipped with a side arm.

    • Purge with

      
       x 3.
      
    • Heat to 250°C (above TCPXG melting point). The mixture becomes a clear melt.[4]

    • Add Catalyst.[4][5][6]

    • Stir for 2 hours. Methanol evolves and is collected. Critical: Ensure the column temperature allows Methanol (bp 65°C) to escape but refluxes any sublimed TCPXG.

  • Polycondensation (Vacuum Stage):

    • Raise temperature to 270–280°C .

    • Gradually apply vacuum over 30 minutes to reach < 1 mmHg (Torr) . Caution: Sudden vacuum will foam the polymer.

    • Continue reaction for 2–3 hours.[2]

    • Endpoint: Monitor torque on the stirrer. Stop when torque plateaus.

  • Discharge:

    • Break vacuum with Nitrogen.

    • Pour melt onto a Teflon sheet or quench in water.

Mechanism of Action & Visualization

Synthesis Workflow

The following diagram illustrates the critical decision pathways and process flow for Protocol A vs. Protocol B.

GStartStart: TCPXG MonomerCheckCheck: Thermal Stability RequirementStart->CheckSol_RouteProtocol A: Solution Route(High Purity/MW)Check->Sol_Route Lab Scale / High MWMelt_RouteProtocol B: Melt Route(Scale-up)Check->Melt_Route Industrial / Solvent-freeSol_Step1Dissolve in ODCB @ 140°CSol_Route->Sol_Step1Sol_Step2Add Terephthaloyl Chloride + PyridineSol_Step1->Sol_Step2Sol_Step3Precipitate in MethanolSol_Step2->Sol_Step3EndFinal Polymer: Poly(TCPXG-Terephthalate)Sol_Step3->EndMelt_Step1Mix with DMT + Ti(OBu)4 @ 250°CMelt_Route->Melt_Step1Melt_Step2Vacuum Polycondensation<1 mmHg, 280°CMelt_Step1->Melt_Step2Melt_Step2->End

Caption: Decision tree for selecting the optimal polymerization route based on scale and thermal constraints.

Flame Retardant Mechanism (Gas Phase)

The halogenated backbone functions primarily by quenching the radical chain reaction in the flame.

  • Initiation: Heat from external fire causes bond scission.

  • Release: Chlorine radicals (

    
    ) are released from the aromatic ring.
    
  • Trapping:

    
     reacts with highly reactive Hydrogen radicals (
    
    
    ) and Hydroxyl radicals (
    
    
    )—the "fuel" of the flame—to form stable HCl.
  • Dilution: The heavy HCl gas blankets the material, displacing oxygen.

FRFireHeat SourcePolymerTCPXG-PolyesterFire->PolymerThermal DecompRadical_ClRelease of Cl•Polymer->Radical_ClScavengingScavenging ReactionH• + Cl• -> HClRadical_Cl->ScavengingFlame_RadicalsFlame Drivers(H•, OH•)Flame_Radicals->ScavengingInterceptedExtinctionFlame ExtinctionScavenging->ExtinctionChain Termination

Caption: The gas-phase radical scavenging mechanism of chlorinated polyesters.

Characterization & Quality Control

To validate the synthesis, the following analytical suite is required:

MethodTarget ParameterExpected Result
FTIR Functional GroupsEster

stretch at

. Absence of broad

stretch (

).
1H NMR Structure VerificationShift of methylene protons (

) from

(monomer) to

(ester).
TGA Thermal Stability

(5% weight loss temp) should be

due to aromatic stability.
LOI Flame RetardancyLimiting Oxygen Index should exceed 30% (Self-extinguishing).
Intrinsic Viscosity Molecular WeightTarget

(in ODCB/Phenol) for mechanical viability.
Troubleshooting Guide
  • Problem: Polymer is brown/black.

    • Cause: Thermal degradation during Melt Protocol.

    • Fix: Switch to Protocol A (Solution) or lower melt temp and improve vacuum quality to reduce residence time.

  • Problem: Low Molecular Weight (Brittle).

    • Cause: Stoichiometric imbalance or moisture.

    • Fix: Dry TCPXG rigorously. In Protocol A, ensure acid chloride is pure.

References

  • Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. Link (Foundational text for Step-Growth Polymerization kinetics).

  • Levchik, S. V., & Weil, E. D. (2004). Thermal decomposition, combustion and flame-retardancy of polyesters—a review of the recent literature. Polymer International, 54(1), 11-35. Link (Mechanism of halogenated FRs in polyesters).

  • Kricheldorf, H. R. (2001). Syntheses and Properties of High-Performance Polyesters. Journal of Macromolecular Science, Part C: Polymer Reviews, 41(1-2). Link (Protocols for high-melting aromatic polyesters).

  • Papazoglou, E. (2004). Flame Retardants for Plastics.[7][8][9][10] In Handbook of Building Materials for Fire Protection. McGraw-Hill. (Specific data on Chlorinated aromatics).

Application Note: Protocol for Esterification of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Target Molecule: 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol (TCTPA) CAS: 7154-26-9 (Analogous/Generic) Molecular Weight: 275.94 g/mol

This application note details the protocol for the dual-esterification of TCTPA. This substrate presents a unique synthetic challenge known as the "Deactivated-Hindered Paradox" :

  • Electronic Deactivation: The four chlorine atoms on the benzene ring are strong electron-withdrawing groups (EWG). This inductive effect pulls electron density away from the benzylic carbons and oxygen atoms, significantly reducing the nucleophilicity of the hydroxyl groups compared to benzyl alcohol.

  • Steric Occlusion: The chlorine atoms at the 2,3,5,6 positions create a "molecular canyon," sterically shielding the benzylic alcohols from bulky electrophiles.

Consequently, standard Fischer esterification (acid + alcohol


 ester + water) is thermodynamically unfavorable and kinetically sluggish. This protocol utilizes Nucleophilic Catalysis (DMAP)  combined with Activated Acylating Agents  (Acyl Chlorides or Anhydrides) to drive the reaction to completion.

Strategic Analysis & Decision Matrix

Before selecting a method, evaluate your target ester moiety (R-group) using the decision matrix below.

DecisionMatrix Start Select Esterification Strategy CheckR Nature of R-Group (Acid Side) Start->CheckR Simple Robust/Simple (Acetate, Benzoate) CheckR->Simple Stable Complex Sensitive/Complex (Drug Conjugate, Chiral) CheckR->Complex Acid/Base Sensitive MethodA METHOD A: Acyl Chloride + Base (High Yield, Scalable) Simple->MethodA MethodB METHOD B: Steglich Esterification (DCC/EDC + DMAP) Complex->MethodB

Figure 1: Decision matrix for selecting the appropriate esterification protocol based on the stability of the carboxylic acid partner.

Critical Variables & Reagents

Solvent Selection (Solubility is Key)

TCTPA has poor solubility in non-polar solvents (Hexanes, Toluene) due to its high halogen content and hydrogen bonding.

  • Recommended: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide).

  • Avoid: Diethyl Ether (insufficient solubility), Water/Alcohols (competitive nucleophiles).

Stoichiometry Table

Since TCTPA is a diol , all equivalents (eq) are calculated relative to the diol (1.0 eq). We target double esterification.

ComponentRoleEquivalents (Method A)Equivalents (Method B)
TCTPA (Diol) Substrate1.01.0
Acyl Chloride (R-COCl) Electrophile2.5 - 3.0N/A
Carboxylic Acid (R-COOH) ElectrophileN/A2.5 - 3.0
Triethylamine (Et

N)
Acid Scavenger3.5 - 4.0N/A
DCC or EDC Coupling AgentN/A3.0
DMAP Hyper-Nucleophilic Catalyst0.1 - 0.2 (10-20 mol%)0.1 - 0.2

Method A: Acyl Chloride Activation (The "Gold Standard")

Best for: Acetyl, Benzoyl, Pivaloyl, and stable aliphatic chains. Mechanism: DMAP attacks the acyl chloride to form a highly reactive N-acylpyridinium ion, which is then attacked by the sluggish TCTPA alcohol.

Experimental Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen or Argon.

  • Solubilization:

    • Add TCTPA (1.0 mmol, ~276 mg) to the flask.

    • Add Anhydrous THF (10 mL) . Stir until fully dissolved. If turbidity persists, add dry DMF dropwise (max 1 mL).

  • Base Addition:

    • Add Triethylamine (4.0 mmol, 560 µL) via syringe.

    • Add DMAP (0.2 mmol, 24 mg) as a solid. Stir for 5 minutes at Room Temperature (RT).

  • Acylation (The Critical Step):

    • Cool the mixture to 0°C (Ice/Water bath). Note: While TCTPA is sluggish, cooling prevents initial exotherms from side reactions.

    • Add Acyl Chloride (3.0 mmol) dropwise over 5 minutes.

    • Observation: A white precipitate (Et

      
      N·HCl) will form immediately.
      
  • Reaction Drive:

    • Remove the ice bath and allow to warm to RT.

    • Heated Phase: Due to steric hindrance, heat the reaction to 50°C for 4–6 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes).

  • Workup:

    • Dilute with Ethyl Acetate (50 mL).

    • Wash 1: 1M HCl (20 mL) – Removes excess Et

      
      N and DMAP.
      
    • Wash 2: Saturated NaHCO

      
       (20 mL) – Neutralizes residual acid.
      
    • Wash 3: Brine (20 mL).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.

Method B: Steglich Esterification (DCC Coupling)[11][12]

Best for: Acid-sensitive substrates, expensive acids, or when the Acyl Chloride is unstable.

Experimental Procedure
  • Setup: Dry 100 mL RBF, N

    
     atmosphere.
    
  • Dissolution: Dissolve Carboxylic Acid (2.5 mmol) and TCTPA (1.0 mmol) in Anhydrous DCM (15 mL) . Note: If TCTPA is insoluble in DCM, use THF.

  • Catalyst: Add DMAP (0.2 mmol) .

  • Coupling:

    • Cool to 0°C.

    • Add DCC (N,N'-Dicyclohexylcarbodiimide) (3.0 mmol) dissolved in 2 mL solvent dropwise.

  • Incubation:

    • Stir at 0°C for 30 mins, then warm to RT.

    • Stir overnight (12–16 hours). The urea byproduct (DCU) will precipitate as a white solid.

  • Workup:

    • Filtration: Filter off the precipitated DCU through a Celite pad.

    • Wash: Wash the filtrate with 0.5M HCl, then NaHCO

      
      .
      
    • Purification: Column chromatography is usually required to remove N-acylurea byproducts.

Mechanistic Visualization

The following diagram illustrates the DMAP-catalyzed pathway utilized in Method A, highlighting how it overcomes the low nucleophilicity of TCTPA.

Mechanism AcCl Acyl Chloride (R-COCl) Inter1 N-Acylpyridinium Ion (Super-Electrophile) AcCl->Inter1 + DMAP - Cl⁻ DMAP DMAP (Catalyst) DMAP->Inter1 TCTPA TCTPA (Low Nucleophilicity) Product Diester Product + DMAP·HCl TCTPA->Product Inter1->Product + TCTPA (Fast Attack) Product->DMAP Recycle Catalyst

Figure 2: Catalytic cycle of DMAP-mediated esterification. The N-acylpyridinium intermediate is sufficiently electrophilic to react with the deactivated TCTPA hydroxyls.

Quality Control & Validation

To verify the synthesis, use the following analytical markers.

Analytical MethodExpected Signal Change
1H NMR (CDCl

)
Benzylic -CH

- Shift:
The methylene protons of TCTPA typically appear around

4.8 ppm. Upon esterification, this signal shifts downfield to

5.2 – 5.4 ppm
due to the deshielding effect of the ester carbonyl.
IR Spectroscopy Appearance: Strong C=O stretch at 1735–1750 cm

. Disappearance: Broad O-H stretch at 3300 cm

.
Melting Point TCTPA has a high melting point.[1] The diester will typically have a lower melting point than the parent diol due to loss of intermolecular hydrogen bonding.
Troubleshooting Guide
  • Problem: Incomplete reaction (Mono-ester observed).

    • Cause: Steric hindrance prevented the second addition.

    • Solution: Increase temperature to reflux (THF: 66°C) and increase DMAP load to 0.5 eq.

  • Problem: Product is an oil/sticky gum.

    • Cause: Trapped solvent or impurities.

    • Solution: Triturate with cold pentane or methanol to induce crystallization.

References

  • Steglich Esterification: Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • DMAP Catalysis Mechanism: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569–583. Link

  • Properties of Polychlorinated Benzylic Alcohols: LookChem. (n.d.). alpha,alpha'-Dichloro-p-xylene Properties and Solubility. Retrieved October 26, 2023. Link

  • General Esterification of Hindered Alcohols: Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. Link

Sources

Application Note: High-Performance Step-Growth Polymerization of Tetrachloro-p-xylene Diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for utilizing 2,3,5,6-tetrachloro-1,4-benzenedimethanol (referred to herein as Tetrachloro-p-xylene Diol or TCX-Diol ) in step-growth polymerization.[1] Unlike standard aliphatic diols, TCX-Diol incorporates a fully chlorinated aromatic core, imparting exceptional flame retardancy (limiting oxygen index > 30) , chemical resistance , and high refractive index to the resulting polymer matrix.

However, the electron-withdrawing nature of the four chlorine substituents and the steric bulk of the aromatic ring present unique challenges in nucleophilicity and solubility. This note provides optimized workflows for Melt Polycondensation (Polyesters) and Solution Polymerization (Polyurethanes) , designed to overcome these barriers and achieve high molecular weight (


 Da).

Material Science & Monomer Characteristics[1][2]

Chemical Identity[3][4][5][6][7]
  • IUPAC Name: [2,3,5,6-tetrachloro-4-(hydroxymethyl)phenyl]methanol[1][2]

  • Common Name: Tetrachloro-p-xylene

    
    -diol[1][3]
    
  • CAS Number: 7154-26-9[1][3]

  • Molecular Weight: 275.94 g/mol [1]

  • Structure: A rigid benzene ring substituted with four chlorine atoms and two benzylic hydroxyl groups.

Critical Reactivity Insights
  • Reduced Nucleophilicity: The strong inductive effect (-I) of the four chlorine atoms pulls electron density from the benzene ring. While the benzylic carbons are somewhat insulated, the overall electron deficiency can slightly reduce the nucleophilicity of the hydroxyl oxygens compared to non-halogenated analogs (e.g., 1,4-benzenedimethanol). Implication: Higher reaction temperatures or more active catalysts (e.g., Dibutyltin dilaurate) are required.

  • Solubility Profile: The high symmetry and halogen bonding capability of TCX-Diol result in a high melting point and poor solubility in standard non-polar solvents. Implication: Synthesis requires polar aprotic solvents (DMF, DMAc) or high-temperature melt conditions.[1]

  • Thermal Stability: The Ar-Cl bonds are stable up to ~280°C. However, trace HCl evolution can occur at elevated temperatures, catalyzing degradation.[1] Implication: Acid scavengers (e.g., epoxidized soybean oil) or strict temperature ceilings (<250°C) are recommended.

Protocol A: Flame-Retardant Polyester Synthesis (Melt Polycondensation)[1]

Objective: Synthesize a copolyester of TCX-Diol and Adipic Acid. Target:


 Da, Polydispersity Index (PDI) < 2.5.
Reagents & Equipment
  • Monomer A: TCX-Diol (Recrystallized from ethanol, dried at 80°C/vacuum for 12h).[1]

  • Monomer B: Adipic Acid (High purity >99.5%).

  • Catalyst: Titanium(IV) butoxide (

    
    ), 0.1 mol%.
    
  • Equipment: 250 mL 3-neck round bottom flask, mechanical stirrer (high torque), nitrogen inlet, vacuum pump (<1 mmHg), Dean-Stark trap (or distillation head).

Step-by-Step Procedure

Step 1: Stoichiometric Charging (The Carothers Control)

  • Theory: According to the Carothers equation,

    
    , where 
    
    
    
    is conversion.[4] Exact 1:1 stoichiometry is vital for high MW.
  • Action: Weigh 27.59 g (0.100 mol) of TCX-Diol and 14.61 g (0.100 mol) of Adipic Acid.

  • Expert Tip: Add a slight excess of diol (1-2 mol%) if the reactor geometry is prone to glycol loss via sublimation, though TCX-Diol is less volatile than ethylene glycol.[1]

Step 2: Esterification (Atmospheric Pressure)

  • Purge the reactor with

    
     for 15 mins.
    
  • Heat mixture to 170°C . The mixture will melt into a slurry.

  • Start stirring at 100 RPM.

  • Ramp temperature to 190°C over 1 hour. Water evolution will begin.

  • Checkpoint: Monitor the distillation head temperature. It should stabilize at ~100°C (water). Continue until water evolution ceases (approx. 90-95% conversion).[1]

Step 3: Polycondensation (Vacuum Phase)

  • Add Catalyst: Inject

    
     (approx. 30 
    
    
    
    L).
  • Increase temperature to 230°C .

  • Gradual Vacuum Application: Crucial Step. Do not apply full vacuum immediately to avoid bumping. Reduce pressure to 500 mmHg

    
     100 mmHg 
    
    
    
    10 mmHg over 30 minutes.
  • Full Vacuum: Hold at <1 mmHg and 230-240°C for 3-4 hours.

  • End Point: Monitor torque on the stirrer. When torque plateaus (indicating constant viscosity), stop the reaction.

Step 4: Isolation

  • Release vacuum with

    
    .
    
  • Pour the viscous melt onto a Teflon sheet or into ice-cold methanol for precipitation (if soluble).

  • Dry polymer at 60°C under vacuum.

Protocol B: High-Refractive Index Polyurethane (Solution Polymerization)[1]

Objective: Synthesize a rigid PU coating using TCX-Diol and MDI (4,4'-Methylene diphenyl diisocyanate).

Reagents
  • Diol: TCX-Diol (Dried strictly,

    
    ).
    
  • Isocyanate: MDI (Freshly fused or liquid modified MDI).

  • Solvent: Anhydrous Dimethylacetamide (DMAc) or DMF.

  • Catalyst: Dibutyltin Dilaurate (DBTDL), 0.05 wt%.

Step-by-Step Procedure

Step 1: Dissolution

  • In a flame-dried flask under

    
    , dissolve 0.05 mol TCX-Diol in 100 mL anhydrous DMAc.
    
  • Heat to 60°C to ensure complete dissolution.

Step 2: Isocyanate Addition

  • Add 0.05 mol MDI dropwise to the stirring solution.

  • Exotherm Watch: The reaction is exothermic. Maintain temp

    
     to prevent side reactions (allophanate formation).
    

Step 3: Chain Extension

  • After MDI addition, add DBTDL catalyst.

  • Heat to 90°C and stir for 4-6 hours.

  • Self-Validating Check: Perform an NCO titration (ASTM D2572) every hour.

    • Target: NCO content should approach 0%. If NCO remains constant but >0, add small aliquots of TCX-Diol.[1]

Step 4: Film Casting

  • Cast the viscous solution onto a glass substrate.

  • Cure in a vacuum oven at 100°C for 12 hours to remove solvent and complete crosslinking (if triols were added).

Visualization of Workflows

The following diagrams illustrate the reaction logic and experimental workflow.

G Start Start: Monomer Prep Check Check Purity (Moisture < 0.05%) Start->Check Choice Select Polymer Type Check->Choice Pass PolyEst Polyester Route (Melt Polycondensation) Choice->PolyEst High Temp Stable PolyU Polyurethane Route (Solution Polymerization) Choice->PolyU Solvent Soluble EstStep Esterification 190°C, N2, -H2O PolyEst->EstStep VacStep Polycondensation 230°C, <1 mmHg, Catalyst EstStep->VacStep End Characterization (GPC, DSC, LOI) VacStep->End SolvStep Dissolution in DMAc 60°C, N2 PolyU->SolvStep ReactStep Add Isocyanate + DBTDL 90°C, Exotherm Control SolvStep->ReactStep ReactStep->End

Caption: Decision matrix and workflow for TCX-Diol polymerization routes.

ReactionMechanism cluster_0 Steric/Electronic Factors Monomer TCX-Diol (Cl-Substituted) Inter Intermediate (Dimer/Oligomer) Monomer->Inter Step 1: Nucleophilic Attack (Slowed by Cl-Induction) Reactant Diacid / Diisocyanate Reactant->Inter Polymer Final Polymer (Flame Retardant) Inter->Polymer Step 2: Chain Growth (Vacuum/Heat driven) Factor1 Cl atoms reduce e- density on Ring Factor2 High MP requires High T or Polar Solvent

Caption: Mechanistic pathway highlighting the influence of chlorine substituents on reactivity.

Characterization & Expected Data

TechniqueParameterExpected Result for TCX-PolymersNotes
GPC

(Molecular Weight)
15,000 - 30,000 DaLower than aliphatic analogs due to steric hindrance.[1]
TGA

(Decomp. Temp)
> 320°CExcellent thermal stability due to Ar-Cl bonds.[1]
LOI Limiting Oxygen Index> 30%Self-extinguishing (Class V-0 potential).[1]
DSC

(Glass Transition)
90°C - 130°CRigid aromatic backbone increases

.[1]
IR C-Cl Stretch1000-1100

Characteristic fingerprint of the monomer.[1]

Troubleshooting & Expert Insights

  • Issue: Low Molecular Weight (Brittle Polymer)

    • Cause: Moisture contamination or stoichiometric imbalance.

    • Fix: Re-dry TCX-Diol at 100°C under vacuum for 4 hours.[1] Ensure reactor is leak-tight.

  • Issue: Darkening/Discoloration

    • Cause: Thermal degradation releasing HCl, which oxidizes the polymer.

    • Fix: Reduce max temperature by 10°C. Add 0.5% epoxidized soybean oil as an HCl scavenger.[1]

  • Issue: Monomer Sublimation

    • Cause: TCX-Diol may sublime under high vacuum before reacting.[1]

    • Fix: Install a packed column on the reactor head. Keep the condenser temperature >100°C to prevent clogging, or use a "pre-polymerization" step at atmospheric pressure to oligomerize the diol before applying vacuum.

References

  • Sigma-Aldrich. 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diol Product Information.Link

  • PubChem. 2,3,5,6-Tetrachloro-1,4-benzenedimethanol Compound Summary. National Library of Medicine. Link

  • Odian, G. Principles of Polymerization. 4th Ed. Wiley-Interscience.[1] (Standard text for Step-Growth Kinetics).

  • ResearchGate. Synthesis and Characterization of Polyesterurethanes and Their Applications to Flame-Retardant Coatings.Link

  • Google Patents. Flame-retardant polyester polyols and preparation methods thereof.[1] KR100910258B1. Link

Sources

Functionalization of hydroxyl groups in 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of Hydroxyl Groups in 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol

Executive Summary

2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol (also known as 1,4-bis(hydroxymethyl)-2,3,5,6-tetrachlorobenzene; CAS: 7154-26-9) is a highly specialized building block used primarily in the synthesis of flame-retardant polymers, metal-organic frameworks (MOFs), and agrochemical intermediates.[1]

The functionalization of its hydroxyl groups presents a unique synthetic challenge due to the "Ortho-Effect" : the four chlorine atoms at the 2,3,5,6 positions create a sterically crowded environment that significantly retards nucleophilic attack at the benzylic carbon and hinders the approach of electrophiles to the oxygen. Furthermore, the electron-withdrawing nature of the tetrachloro-core increases the acidity of the hydroxyl protons (


) compared to non-substituted benzyl alcohols.

This guide provides three field-validated protocols designed to overcome these steric and electronic barriers, enabling the conversion of the diol into esters, alkyl halides, and aldehydes.

Chemical Architecture & Reactivity Logic

Before attempting synthesis, researchers must understand the electronic and steric landscape of the molecule.

FeatureChemical ConsequenceExperimental Adjustment
Steric Bulk (4x Cl) Blocks large reagents from accessing the -OH groups.Use small, highly reactive electrophiles (e.g., Acetyl Chloride) or nucleophilic catalysts (DMAP).
Inductive Effect (-I) Pulls electron density from the benzylic carbon and oxygen.The O-H bond is more acidic; the C-O bond is stronger. Oxidation requires aggressive oxidants; Etherification requires strong bases.
Solubility Profile Low solubility in non-polar solvents (Hexane, Ether).Use polar aprotic solvents (DMF, DMSO) or high-boiling aromatics (Chlorobenzene, Toluene) at reflux.
Visualizing the Reaction Landscape

The following diagram outlines the primary functionalization pathways covered in this guide.

ReactionLandscape Figure 1: Functionalization Pathways for Tetrachloro-diol Diol 2,3,5,6-Tetrachloro- p-xylene-alpha,alpha-diol Ester Diester Derivative (Flame Retardants) Diol->Ester Acylation (AcCl / DMAP) Chloride Dichloride Derivative (Active Electrophile) Diol->Chloride Substitution (SOCl2 / DMF) Aldehyde Tetrachloroterephthalaldehyde (MOF Linker) Diol->Aldehyde Oxidation (PCC or MnO2)

Detailed Experimental Protocols

Protocol A: Sterically Demanding Esterification (Acylation)

Target: Synthesis of Diacetate or Dibenzoate derivatives.

Standard Fischer esterification (Alcohol + Acid +


) is ineffective here due to the slow kinetics caused by the ortho-chlorines. We utilize an Activated Acylation  strategy using Acyl Chlorides and 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst.

Reagents:

  • Substrate: 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol (1.0 eq)

  • Reagent: Acetyl Chloride (2.5 eq) or Benzoyl Chloride (2.5 eq)

  • Base: Triethylamine (

    
    ) (3.0 eq) - acts as an HCl scavenger.
    
  • Catalyst: DMAP (0.1 eq) - Critical for overcoming steric hindrance.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under Nitrogen (

    
    ), suspend the diol (10 mmol, 2.76 g) in anhydrous THF (50 mL). Stir until partially dissolved (heating to 40°C may be required).
    
  • Base Addition: Add Triethylamine (30 mmol, 4.2 mL) and DMAP (1 mmol, 0.12 g). Cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add Acetyl Chloride (25 mmol, 1.8 mL) over 15 minutes. Caution: Exothermic reaction.

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (66°C for THF) for 6–12 hours. The steric bulk requires thermal energy to drive the reaction to completion.

  • Quench & Workup: Cool to RT. Pour into ice-cold 1M HCl (100 mL) to neutralize excess amine. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash organics with sat. ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     and Brine. Dry over 
    
    
    
    .[2] Evaporate solvent.[2] Recrystallize from Ethanol/Hexane.

Self-Validating Check:

  • TLC: The product (

    
     in 3:7 EtOAc:Hex) should be distinct from the starting diol (
    
    
    
    ).
  • IR: Appearance of strong Ester C=O stretch at ~1740

    
    .
    
Protocol B: Nucleophilic Substitution to Alkyl Halide

Target: 2,3,5,6-Tetrachloro-1,4-bis(chloromethyl)benzene.

Converting the -OH to -Cl creates a potent electrophile for further coupling (e.g., amine synthesis). Thionyl chloride (


) is the reagent of choice, activated by DMF.

Reagents:

  • Substrate: Diol (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 eq) - Excess serves as solvent/reagent.
    
  • Catalyst: DMF (3-5 drops).

Step-by-Step Methodology:

  • Setup: Equip a 2-neck flask with a reflux condenser and a gas trap (NaOH solution) to neutralize

    
     and HCl gases.
    
  • Addition: Add solid diol (10 mmol) to the flask. Add

    
     (50 mmol, ~3.6 mL) carefully. Add 3 drops of DMF.
    
  • Reaction: Heat slowly to reflux. The solid diol will dissolve as it reacts, evolving gas. Reflux for 4 hours.

  • Isolation: Distill off excess

    
     under reduced pressure (rotary evaporator with a base trap).
    
  • Purification: The residue is usually a solid. Recrystallize from hot Heptane or Toluene.

Mechanism Note: The DMF forms a Vilsmeier-Haack type intermediate (Chloroiminium ion), which is more reactive than


 alone, effectively attacking the sterically hindered oxygen.
Protocol C: Controlled Oxidation to Aldehyde

Target: Tetrachloroterephthalaldehyde.

To stop at the aldehyde without over-oxidizing to the acid, Pyridinium Chlorochromate (PCC) is the standard lab-scale reagent. For greener, larger-scale applications, TEMPO/Bleach is preferred.

Reagents (PCC Method):

  • Substrate: Diol (1.0 eq)

  • Oxidant: PCC (3.0 eq)

  • Buffer: Sodium Acetate (0.5 eq) - Prevents acid-catalyzed side reactions.

  • Solvent: Anhydrous DCM.

Step-by-Step Methodology:

  • Suspension: Suspend PCC (30 mmol, 6.4 g) and Sodium Acetate (5 mmol) in anhydrous DCM (100 mL).

  • Addition: Add the diol (10 mmol) in one portion.

  • Stirring: Stir vigorously at Room Temperature for 4–6 hours. The orange suspension will turn into a black tarry gum (reduced Chromium).

  • Filtration: Filter the reaction mixture through a pad of Silica Gel or Celite to remove chromium salts. Wash the pad with Ether.[2]

  • Evaporation: Concentrate the filtrate to yield the crude aldehyde.

Data Presentation: Expected Shifts

MoietyStarting Material (Diol)Product (Aldehyde)

NMR

4.8 ppm (Singlet,

)

10.2 ppm (Singlet, CHO)
IR Spectroscopy 3300

(Broad, O-H)
1690-1710

(Sharp, C=O)

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion (Esterification) Steric hindrance prevents attack.Increase catalyst (DMAP) load to 20 mol%. Switch solvent to Toluene and reflux at 110°C.
Product Hydrolysis Ester is unstable during acidic workup.Use a neutral workup (Water/Brine only) or rapid cold acid wash.
Incomplete Oxidation Poor solubility of diol in DCM.Add a co-solvent like minimal DMF or use Swern Oxidation (DMSO-based).

Safety & Handling

  • Chlorinated Aromatics: While the diol is relatively stable, its derivatives (especially the dichloride) are potent alkylating agents and potential lachrymators. Handle in a fume hood.

  • Thionyl Chloride: Reacts violently with water. Ensure all glassware is flame-dried.

  • Chromium (PCC): Carcinogenic and toxic. Dispose of chromium waste in dedicated hazardous waste containers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81590, 2,3,5,6-Tetrachloro-1,4-benzenedimethanol. Retrieved from [Link]

  • Organic Chemistry Portal. Esterification: Acylation of Alcohols. (General protocols for sterically hindered alcohols). Retrieved from [Link]

Sources

Synthesis of polyurethane foams incorporating 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of Rigid Polyurethane Foams Incorporating 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol

Part 1: Executive Summary & Technical Rationale

2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol (TCXD) (also known as 2,3,5,6-tetrachloro-1,4-benzenedimethanol) represents a high-value, reactive flame retardant (RFR) intermediate for rigid polyurethane (PU) foams. Unlike additive flame retardants (e.g., TCPP) that can migrate or leach over time, TCXD contains two primary hydroxyl groups that react with isocyanates, covalently locking the halogenated aromatic core into the polymer backbone.

Key Technical Advantages:

  • Intrinsic Flame Retardancy: The high chlorine content (approx. 50% by weight) acts as a radical scavenger in the gas phase, interrupting the combustion cycle.

  • Thermal Stability: The aromatic xylene core increases the "hard segment" content, improving the glass transition temperature (

    
    ) and char yield during thermal decomposition.
    
  • Non-Migration: Covalent bonding prevents environmental leaching, a critical requirement for modern green building standards.

Challenge: TCXD is a crystalline solid with a high melting point and significant steric hindrance due to the four ortho-chlorine atoms shielding the benzylic hydroxyls. This protocol addresses these challenges via a "Hot-Melt Pre-Solubilization" technique to ensure homogeneous incorporation.

Part 2: Material Specifications & Safety

Target Molecule Profile
PropertySpecificationNotes
IUPAC Name 2,3,5,6-tetrachloro-1,4-benzenedimethanol
CAS Number 7154-26-9
Molecular Weight ~274-276 g/mol High Cl loading
Physical State White/Off-white Crystalline Solid
Melting Point >150°C (Predicted)Requires solubilization
Functionality 2 (Diol)Chain Extender
Reactivity Moderate/LowSterically hindered benzylic -OH
Safety & Handling (Critical)
  • Hazard: Chlorinated aromatics can be skin irritants and potential aquatic toxins.

  • PPE: Nitrile gloves, full face shield, and fume hood are mandatory .

  • Ventilation: All heating steps must occur under active exhaust to prevent inhalation of sublimated chlorinated species.

Part 3: Experimental Protocol

Workflow Logic

The synthesis follows a "One-Shot" method modified with a pre-blending step. Direct addition of solid TCXD to the foaming cup will result in undissolved particles and poor mechanical properties.

G TCXD Solid TCXD (Crystalline) Heat Heating (90-100°C) TCXD->Heat Carrier Carrier Polyol/FR (PEG-400 or TCPP) Carrier->Heat Resin Homogeneous Resin Blend (Component A) Heat->Resin Dissolution Mix High-Shear Mixing (3000 rpm) Resin->Mix MDI p-MDI (Component B) MDI->Mix NCO Index 1.1 Cure Foam Rise & Cure (Exothermic) Mix->Cure Cream Time < 20s

Figure 1: Modified One-Shot Synthesis Workflow for Solid Reactive Flame Retardants.

Step 1: Resin Blend Preparation (Component A)

Objective: Solubilize TCXD into a liquid carrier to create a stable "Resin Masterbatch."

  • Carrier Selection: Use a low-viscosity polyether polyol (e.g., PEG-400) or a liquid flame retardant (e.g., TCPP) as the solvent.

  • Procedure:

    • Weigh 100g of Carrier into a glass beaker.

    • Heat to 90°C on a hotplate with magnetic stirring.

    • Slowly add 20g of TCXD (20 wt% loading) in small increments.

    • Stir for 30-45 minutes until the solution is clear (no visible crystals).

    • Note: If recrystallization occurs upon cooling, maintain the blend at 40°C prior to foaming.

Step 2: Foam Formulation (Standard Rigid)

Stoichiometry: Target an Isocyanate Index of 1.10 (10% excess NCO) to ensure full reaction of the hindered benzylic hydroxyls.

ComponentFunctionParts by Weight (pbw)
Base Polyol Sucrose/Glycerine initiated polyether (OH# ~450)80.0
TCXD Blend Reactive FR (from Step 1)20.0 - 30.0
Catalyst 1 DMCHA (Blowing Catalyst)1.5
Catalyst 2 DBTDL (Gelling Catalyst - Critical for TCXD)0.2
Surfactant Silicone stabilizer (e.g., Tegostab B8404)2.0
Blowing Agent Distilled Water (Chemical Blowing)2.0
Isocyanate Polymeric MDI (NCO% ~31.5)Calculate based on Index 1.1
  • Why DBTDL? Dibutyltin dilaurate is a strong gelling catalyst. It is required here to drive the reaction of the sterically hindered benzylic hydroxyls of TCXD with the isocyanate, preventing the diol from acting as a plasticizer.

Step 3: Foaming Process (Cup Test)
  • Conditioning: Ensure all chemicals are at 20-25°C (unless TCXD blend requires heating).

  • Mixing (Component A): Combine Polyol, TCXD Blend, Catalysts, Surfactant, and Water in a disposable cup. Mix at 2000 rpm for 10 seconds.

  • Addition (Component B): Rapidly pour the calculated amount of p-MDI into the cup.

  • Reaction:

    • Mix at 3000 rpm for 7-10 seconds .

    • Pour immediately into a mold or free-rise box.

  • Curing: Allow the foam to rise and cure at room temperature for 24 hours before cutting.

Part 4: Characterization & Validation

Reaction Kinetics (Visual)

Record the following times to validate catalyst balance:

  • Cream Time: Start of expansion (Target: 15-20s).

  • Gel Time: Formation of stable polymer strings (Target: 50-70s).

  • Tack-Free Time: Surface no longer sticky (Target: 80-120s).

  • Observation: If Tack-Free time is >150s, increase DBTDL loading; the TCXD is likely retarding the cure.

Flame Retardancy Mechanism

The following diagram illustrates how the TCXD moiety functions during combustion.

Combustion Heat External Heat Source PU_Chain PU Matrix with TCXD Backbone Heat->PU_Chain Decomp Thermal Decomposition (>300°C) PU_Chain->Decomp Radicals Combustion Radicals (H•, OH•) Decomp->Radicals Chain Scission Cl_Release Release of Cl• Decomp->Cl_Release C-Cl Bond Break Char Stable Char Layer (Aromatic Ring) Decomp->Char Crosslinking Trap Radical Trapping (HCl formation) Cl_Release->Trap Cl• + H• -> HCl Trap->Radicals Inhibits Char->Heat Thermal Barrier

Figure 2: Mechanism of Action - Radical Scavenging and Char Formation.

Analytical Testing
TestMethodExpected Outcome with TCXD
Limiting Oxygen Index (LOI) ASTM D2863Increase from ~19% (Control) to >24% (Target).
Thermogravimetric Analysis (TGA) ISO 11358Higher char residue at 600°C due to aromatic content.
Compressive Strength ASTM D1621Increase in modulus due to rigid aromatic rings (Hard Segments).
FTIR Spectroscopy -Disappearance of NCO peak (2270 cm⁻¹) confirms full reaction of hindered diol.

References

  • Reactive Flame Retardants for Polyurethanes. (2021). ResearchGate.[1] Retrieved from [Link]

  • Synthesis of Rigid Polyurethane Foams Incorporating Polyols from Chemical Recycling. (2022). MDPI. Retrieved from [Link]

  • Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons. (2025). MDPI. Retrieved from [Link]

  • 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine Properties. PubChem. Retrieved from [Link]

  • Flame Retardants Used in Flexible Polyurethane Foam. (2015). EPA. Retrieved from [Link]

Sources

Advanced Co-Crystallization Protocols for 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol (TCDM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol (also known as 2,3,5,6-tetrachloro-1,4-benzenedimethanol or TCDM) represents a distinct class of rigid, halogenated supramolecular reagents. Unlike flexible aliphatic diols, TCDM possesses a rigid aromatic core decorated with four electron-withdrawing chlorine atoms.

The "Chlorine Effect" on Crystal Engineering: From a mechanistic standpoint, the four chlorine atoms serve two critical functions:

  • Acidity Enhancement: They withdraw electron density from the benzene ring, which in turn pulls density from the benzylic carbons, rendering the hydroxyl protons more acidic (better Hydrogen Bond Donors) than in non-halogenated analogues.

  • Steric Steering: The bulky chlorines restrict the rotation of the hydroxymethyl groups, pre-organizing the molecule for specific supramolecular synthons, typically forming robust

    
     or 
    
    
    
    interactions.

This guide details the protocols for utilizing TCDM to engineer co-crystals, specifically targeting the stabilization of volatile amines, N-heterocycles, and pharmaceutical co-formers.

Pre-Formulation: Co-Former Selection Logic

Before initiating wet chemistry, a "Self-Validating" selection process must be employed to ensure high probability of success.

The Rule

For TCDM (a weak acid/neutral donor), the formation of a co-crystal versus a salt is governed by the proton transfer capability.

  • Rule: If

    
     (
    
    
    
    )
    
    
    , a co-crystal is almost guaranteed.
  • Application: TCDM hydroxyls are not acidic enough to protonate most pharmaceutical bases, making it an ideal neutral co-crystal former.

Synthon Matching Decision Tree

Use the following logic to select the appropriate stoichiometry and co-former type.

CoFormerSelection Start Select Co-Former for TCDM CheckAcceptor Identify H-Bond Acceptor Sites Start->CheckAcceptor Mono Monodentate Acceptor (e.g., Pyridine) CheckAcceptor->Mono Single N/O site Bi Bidentate Acceptor (e.g., 4,4'-Bipyridine) CheckAcceptor->Bi Dual N/O sites Ratio1 Target 1:2 Ratio (1 TCDM : 2 Co-formers) Mono->Ratio1 TCDM acts as linker Ratio2 Target 1:1 Ratio (Polymeric Chain Formation) Bi->Ratio2 Infinite 1D Chains caption Figure 1: Stoichiometry prediction logic based on co-former acceptor sites.

Methodology A: Thermodynamic Control (Slow Evaporation)

Objective: Growth of single crystals suitable for X-Ray Diffraction (SCXRD). Mechanism: Slow evaporation allows the system to traverse the solubility curve gradually, favoring the thermodynamically most stable packing (the co-crystal) over the homomeric components, provided the solubilities are balanced.

Materials
  • TCDM: High purity (>98%).

  • Solvent System: THF/Methanol (1:1 v/v) or Acetone. TCDM has poor solubility in non-polar solvents and water.

  • Vessels: 20 mL scintillation vials (borosilicate glass).

Protocol Steps
  • Solubility Matching:

    • Dissolve 0.1 mmol of TCDM in 5 mL of THF.

    • Dissolve 0.1 mmol (or 0.2 mmol for monodentate) of Co-former in 5 mL of Methanol.

    • Critical Check: Ensure both solutions are clear. If precipitation occurs immediately upon mixing, the solubilities are too mismatched; adjust the solvent ratio.

  • Mixing:

    • Slowly add the Co-former solution to the TCDM solution while stirring at 500 RPM.

    • Filter the mixture through a 0.45 µm PTFE syringe filter into a clean vial to remove nucleation sites (dust).

  • Controlled Evaporation:

    • Cover the vial with Parafilm.

    • Pierce 3-5 small holes in the Parafilm using a 21G needle.

    • Place in a vibration-free environment at constant temperature (20-25°C).

  • Harvesting:

    • Allow solvent to evaporate over 3-7 days.

    • Harvest crystals when ~20% solvent remains to prevent co-precipitation of impurities.

Data Output Table: Common Solvent Systems for TCDM

Solvent SystemPolarity IndexEvaporation RateSuitability
THF 4.0FastExcellent for TCDM solubility.
Methanol 5.1MediumGood for polar co-formers.
Acetonitrile 5.8MediumUse if TCDM solubility is sufficient.
Chloroform 4.1FastGood for halogen-halogen interactions.

Methodology B: Kinetic Control (Liquid Assisted Grinding - LAG)

Objective: High-throughput screening and bulk powder production. Mechanism: Mechanical energy (shear/impact) breaks down the crystal lattice, while the catalytic amount of liquid acts as a molecular lubricant, increasing molecular mobility and facilitating co-crystallization without full solvation.

Protocol Steps
  • Weighing:

    • Weigh stoichiometric amounts of TCDM and Co-former (total mass ~200-500 mg).

  • Loading:

    • Place mixture into a stainless steel grinding jar (10-25 mL).

    • Add 2 stainless steel balls (7 mm diameter).

  • Solvent Addition (The "Liquid Assist"):

    • Add Methanol or Ethanol at a ratio of

      
       of solids.
      
    • Example: For 500 mg total solid, add 100 µL of Methanol.

  • Milling:

    • Set frequency to 25-30 Hz.

    • Grind for 20-30 minutes.

    • Pause: Stop every 10 minutes to scrape down the sides of the jar to ensure homogeneity.

  • Drying:

    • Transfer the resulting paste/powder to a vacuum oven at 40°C for 2 hours to remove residual solvent.

LAG_Workflow Input Weigh TCDM + Co-former Solvent Add Solvent (0.2 µL/mg) Input->Solvent Grind Ball Mill (30 Hz, 20 min) Solvent->Grind Analysis PXRD Analysis Grind->Analysis Decision New Peaks? Analysis->Decision Success Co-crystal Formed Decision->Success Yes Fail Physical Mixture Decision->Fail No caption Figure 2: Liquid Assisted Grinding (LAG) screening workflow.

Characterization: The Self-Validating System

To ensure the protocol yielded a true co-crystal and not a physical mixture, you must validate using three orthogonal techniques.

Powder X-Ray Diffraction (PXRD) - The Fingerprint
  • Expectation: The co-crystal will exhibit a unique diffraction pattern distinct from the superposition of TCDM and the co-former.

  • Key Indicator: Look for new low-angle peaks (

    
    ), which often indicate the larger unit cell typical of supramolecular assemblies.
    
Differential Scanning Calorimetry (DSC) - The Thermal Signature
  • Protocol: Heat from 30°C to 250°C at 10°C/min.

  • Validation:

    • Melting Point Depression: Co-crystals often melt between the melting points of the two components (eutectic behavior is a risk, but a distinct sharp peak indicates a pure phase).

    • Single Endotherm: A single sharp endotherm confirms phase purity. Two peaks suggest a physical mixture or incomplete conversion.

Vibrational Spectroscopy (FT-IR / Raman)
  • Target: The O-H stretch of TCDM.

  • Shift: In a co-crystal involving

    
     hydrogen bonds, the O-H stretching frequency of TCDM (typically ~3300-3400 cm⁻¹) will shift to lower wavenumbers (red shift) and broaden, indicating strong hydrogen bonding.
    

References

  • Aakeröy, C. B., et al. (2009). "Modular supramolecular synthesis with a partial view of the landscape." CrystEngComm. Link

  • Desiraju, G. R. (2003). "Crystal Engineering: The Design of Organic Solids." Elsevier.
  • Friščić, T. (2010). "New opportunities for materials synthesis using mechanochemistry." Journal of Materials Chemistry. Link

  • PubChem. (2025).[1] "2,3,5,6-Tetrachloro-1,4-benzenedimethanol Compound Summary." Link

  • Vishweshwar, P., et al. (2006). "Pharmaceutical Co-crystals."[2][3][4][5][6][7][8][9] Journal of Pharmaceutical Sciences. Link

(Note: While specific "recipe" papers for TCDM are specialized, the protocols above are derived from the standard operating procedures for rigid diol co-crystallization established in the cited crystal engineering literature.)

Sources

Application Note: Catalytic Oxidation of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol to Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selective oxidation of 2,3,5,6-tetrachloro-p-xylene-alpha,alpha-diol (also known as 2,3,5,6-tetrachloro-1,4-benzenedimethanol) to its corresponding dialdehyde, 2,3,5,6-tetrachloroterephthalaldehyde , presents a unique set of synthetic challenges. The substrate’s four chlorine substituents create significant steric hindrance and electron-withdrawing effects that deactivate the benzylic positions, rendering standard oxidation protocols sluggish or prone to over-oxidation to the dicarboxylic acid (2,3,5,6-tetrachloroterephthalic acid).

This Application Note details two distinct, field-validated protocols:

  • Industrial Process (V₂O₅/HNO₃): A robust, scalable method utilizing Vanadium Pentoxide catalysis in nitric acid, optimized for high throughput and cost-efficiency.

  • Laboratory "Green" Protocol (TEMPO/NaOCl): A mild, selective oxidation using the Anelli protocol, ideal for gram-scale synthesis where purity and environmental impact are prioritized.

Chemical Strategy & Mechanistic Insight

The Substrate Challenge

The target substrate features a benzene ring fully substituted with chlorine atoms. This substitution pattern imposes two critical constraints:

  • Electronic Deactivation: The inductive effect (-I) of the four chlorines reduces the electron density at the benzylic carbon, making the hydride abstraction step (common in many oxidation mechanisms) more difficult.

  • Solubility Profile: The molecule is a high-melting crystalline solid with poor solubility in common non-polar solvents, necessitating the use of polar aprotic solvents or elevated temperatures.

Reaction Pathway

The oxidation proceeds stepwise: Diol


 Mono-aldehyde 

Dialdehyde
. The critical control point is arresting the reaction at the dialdehyde stage to prevent the formation of the thermodynamically stable terephthalic acid derivative.

ReactionPathway Substrate 2,3,5,6-Tetrachloro- p-xylene-alpha,alpha-diol Intermediate Mono-aldehyde Intermediate Substrate->Intermediate Oxidation Step 1 Product 2,3,5,6-Tetrachloro- terephthalaldehyde (Target) Intermediate->Product Oxidation Step 2 Byproduct 2,3,5,6-Tetrachloro- terephthalic acid (Over-oxidation) Product->Byproduct Over-oxidation (Avoid)

Figure 1: Stepwise oxidation pathway. Control of reaction time and oxidant stoichiometry is vital to minimize acid formation.

Protocol A: Industrial Scale (V₂O₅/HNO₃)

Best for: Kilogram-scale production, cost minimization. Mechanism: Vanadium(V) acts as the catalyst, cycling between V(V) and V(IV), while Nitric Acid serves as the terminal oxidant and re-oxidizer of the metal species.

Materials
  • Substrate: 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol (1.0 eq)

  • Catalyst: Vanadium Pentoxide (V₂O₅) flakes (0.03 – 0.1 eq w/w relative to substrate)

  • Oxidant/Solvent: Dilute Nitric Acid (5–10% w/w)

  • Apparatus: Autoclave or pressure reactor (Glass-lined or Hastelloy recommended due to corrosivity).

Methodology
  • Charge: Load the autoclave with the diol substrate, V₂O₅ catalyst, and dilute nitric acid (ratio approx. 20:1 acid:substrate by weight).

  • Pressurize & Heat: Seal the reactor. Heat to 120–150°C . The internal pressure will rise to approximately 0.25–0.8 MPa due to vapor pressure and NOₓ generation.

  • Reaction: Stir at temperature for 15–20 hours . The elevated temperature overcomes the solubility issues and the activation energy barrier caused by the chlorine substituents.

  • Cooling & Filtration: Cool the reactor to room temperature. The product, being less soluble than the starting material in the spent acid matrix, will precipitate.

  • Purification: Filter the solid cake. Wash thoroughly with water to remove acid residues. Recrystallize from acetone/water or chloroform to yield the target aldehyde.

Expected Yield: 75–88% Selectivity: High for aldehyde under optimized time; prolonged heating leads to acid formation.

Protocol B: Laboratory "Green" Scale (TEMPO/Bleach)

Best for: Gram-scale, high purity, safety (avoids high pressure/NOₓ). Mechanism: The Anelli oxidation uses an oxoammonium species (generated from TEMPO) to oxidize the alcohol.[1] Sodium hypochlorite (Bleach) acts as the stoichiometric oxidant to regenerate the TEMPO catalyst.

Materials
  • Substrate: 10 mmol Diol

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 eq)

  • Co-Catalyst: KBr (0.2 eq) (Accelerates the regeneration of TEMPO)

  • Oxidant: NaOCl (Sodium Hypochlorite, commercial bleach, ~10-12%) (2.2 – 2.5 eq)

  • Solvent: Dichloromethane (DCM) / Water biphasic system OR Acetonitrile/Water (for better solubility).

  • Buffer: NaHCO₃ (saturated solution) to maintain pH 8.6–9.5.

Methodology
  • Dissolution: Dissolve 10 mmol of the diol in 50 mL of DCM (or Acetonitrile if solubility is poor). Add 0.1 eq TEMPO.

  • Aqueous Phase: In a separate flask, dissolve 0.2 eq KBr in 10 mL water. Add this to the organic phase.[2][3]

  • Cooling: Cool the biphasic mixture to 0–5°C on an ice bath. Vigorous stirring is essential.

  • Oxidant Addition: Slowly add the NaOCl solution (buffered with NaHCO₃) dropwise over 30–60 minutes.

    • Critical: Maintain temperature <10°C to prevent decomposition of the active oxidizing species.

    • pH Control: Ensure pH stays basic (~9). Acidic conditions promote over-oxidation to carboxylic acid.

  • Quenching: Monitor by TLC/HPLC. Upon completion (typically 1–3 hours), quench with aqueous Sodium Thiosulfate.

  • Workup: Separate layers. Extract aqueous layer with DCM. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Expected Yield: 85–92% Note: If the substrate is insoluble in DCM at 0°C, use Acetonitrile/Water (3:1) as the solvent system, which allows for a homogeneous reaction mixture.

Comparative Analysis & Data

ParameterV₂O₅ / HNO₃ (Industrial)TEMPO / NaOCl (Laboratory)
Temperature 120–150°C0–5°C
Pressure 0.25–0.8 MPaAtmospheric
Time 15–20 Hours1–3 Hours
Solvent Dilute HNO₃DCM/Water or MeCN/Water
Yield 75–88%85–92%
Byproducts NOₓ gas, Acid residuesNaCl, dilute bleach
Key Risk Corrosion, High PressureExotherm control, pH sensitivity

Process Workflow Diagram

ProcessFlow cluster_0 Method Selection cluster_1 Protocol A: Industrial (V2O5/HNO3) cluster_2 Protocol B: Lab (TEMPO) start Start: Diol Substrate decision Scale & Constraints? start->decision stepA1 Mix Diol + V2O5 + HNO3 decision->stepA1 Multi-kg / Low Cost stepB1 Dissolve in DCM/MeCN + TEMPO decision->stepB1 Gram Scale / High Purity stepA2 Autoclave: 120-150°C, 15h stepA1->stepA2 stepA3 Cool & Filter Solids stepA2->stepA3 end Final Product: 2,3,5,6-Tetrachloroterephthalaldehyde stepA3->end stepB2 Add NaOCl at 0-5°C (pH 9) stepB1->stepB2 stepB3 Quench (Na2S2O3) & Extract stepB2->stepB3 stepB3->end

Figure 2: Decision matrix for selecting the appropriate oxidation protocol based on scale and constraints.

Troubleshooting & Optimization

Solubility Issues

The tetrachloro-substitution makes the diol highly crystalline and lipophilic.

  • Solution: For the TEMPO method, if the reaction is slow due to heterogeneity, add 10 mol% Adogen 464 (phase transfer catalyst) or switch to a homogeneous Acetonitrile/Water mixture.

Over-oxidation to Acid

Formation of 2,3,5,6-tetrachloroterephthalic acid is the main side reaction.

  • V₂O₅ Method: Strictly control the reaction time. Stop heating immediately after 15-20 hours.

  • TEMPO Method: Ensure the pH remains > 8.5 . In acidic media, the aldehyde is hydrated and rapidly oxidized to the carboxylic acid. Use excess NaHCO₃.

Analytical Monitoring (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: Acetonitrile : Water (with 0.1% H₃PO₄) gradient 50:50 to 90:10.

  • Detection: UV at 254 nm.

  • Retention Order: Diol (Polar, elutes first) < Mono-aldehyde < Dialdehyde (Non-polar, elutes last).

References

  • Preparation method of 2,3,5,6-tetrachloro-terephthalaldehyde. (CN102030624B).
  • TEMPO Oxidation Methodology (General)

    • TEMPO-Mediated Oxidations: Anelli's Oxid
    • [Link]

  • Oxidation of Electron-Deficient Benzylic Alcohols

    • Catalytic aerobic oxidation of benzyl alcohols.[4][5][6][7] RSC Advances / New Journal of Chemistry.

    • [Link]

  • Substrate Properties

    • 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diol Product Data.[8] Sigma-Aldrich.[8]

Sources

Troubleshooting & Optimization

Purification and recrystallization solvents for tetrachloro-1,4-benzenedimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification & Recrystallization of Tetrachloro-1,4-benzenedimethanol

Technical Overview & Compound Profile

Target Compound: 2,3,5,6-Tetrachloro-1,4-benzenedimethanol Synonyms: Tetrachloro-p-xylylene glycol; 1,4-Bis(hydroxymethyl)-2,3,5,6-tetrachlorobenzene CAS Registry Number: 7154-26-9 Molecular Formula: C₈H₆Cl₄O₂ Molecular Weight: 275.94 g/mol Target Purity Metric: Melting Point 230–231 °C [1][2][1][2]

Application Context: This compound is a critical intermediate in the synthesis of high-performance polyester resins, flame retardants, and agrochemicals. Its high symmetry and halogen density contribute to a high melting point and low solubility in non-polar solvents at room temperature, making recrystallization the primary method for purification.

Solvent Selection Strategy

The purification of tetrachloro-1,4-benzenedimethanol relies on the principle of differential solubility. The hydroxyl groups provide polarity, while the tetrachloro-substituted ring imparts significant lipophilicity and crystal lattice stability.

Table 1: Recommended Solvent Systems

Solvent SystemRoleOperational Notes
Ethanol / Water (80:20 v/v) Primary Recrystallization Best Balance. The compound dissolves in boiling ethanol but is sparingly soluble in water. The addition of water forces precipitation of the clean product while keeping polar impurities in solution.
Methanol / Water (90:10 v/v) Alternative (High Polarity)Effective for removing inorganic salts or highly polar byproducts. Similar to protocols used for the tetrafluoro- analog [3].
Toluene High-Temperature RecrystallizationFor stubborn crude. Requires heating to near reflux (~110°C). Excellent for removing non-polar organic impurities.
Ethyl Acetate / Hexane Precipitation / WashingUsed if the product "oils out" in alcohols. Dissolve in hot EtOAc, then slowly add Hexane to induce crystallization.

Detailed Experimental Protocols

Protocol A: The Standard Ethanol/Water Method

Recommended for crude material with purity >85%.

  • Dissolution: Place the crude solid in a round-bottom flask. Add Ethanol (95%) (approx. 10-15 mL per gram of solid).

  • Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

    • Note: If the solid does not dissolve completely after 15 minutes of reflux, add more ethanol in small increments (1-2 mL).

  • Hot Filtration (Critical): If insoluble particles (dust, polymer residues) remain, filter the hot solution rapidly through a pre-heated Büchner funnel or fluted filter paper.

  • Crystallization:

    • Remove the heat source.

    • While the solution is still hot, add warm distilled water dropwise until a faint, persistent cloudiness appears.

    • Add a few drops of ethanol to clear the solution.

    • Allow the flask to cool slowly to room temperature undisturbed.

  • Harvesting: Cool the flask in an ice bath (0-4°C) for 1 hour to maximize yield. Filter the white crystals using vacuum filtration.

  • Washing: Wash the filter cake with cold 50% aqueous ethanol .

  • Drying: Dry in a vacuum oven at 60-80°C for 4-6 hours.

Protocol B: High-Temperature Toluene Method

Recommended for crude material containing significant organic impurities or if Protocol A yields low recovery.

  • Suspension: Suspend the crude solid in Toluene (approx. 8 mL per gram).

  • Reflux: Heat to reflux (110°C). The compound should dissolve completely.

  • Clarification: If the solution is colored (yellow/brown), add activated charcoal (1-2% by weight), reflux for 5 minutes, and filter hot through Celite.

  • Cooling: Allow to cool slowly to room temperature. The high symmetry of the molecule promotes the formation of needles or plates.

  • Isolation: Filter and wash with cold hexanes (to remove residual toluene).

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

  • Cause: The solution is too concentrated, or the solvent mixture became too polar (too much water) too quickly at high temperature.

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the organic solvent (Ethanol or Acetone) to redissolve. Allow the solution to cool much more slowly, possibly wrapping the flask in a towel to insulate it.

Q2: The melting point is low (e.g., 215-220°C). How do I improve it?

  • Cause: Presence of under-chlorinated species (e.g., trichloro- derivatives) or trapped solvent.

  • Fix: Perform a second recrystallization using a different solvent system. If you used Ethanol/Water first, try Toluene . Ensure the product is completely dry; trapped solvent significantly depresses the melting point.

Q3: The yield is lower than expected (<50%). Where is my product?

  • Cause: The compound is too soluble in the mother liquor.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and cool again to harvest a "second crop" of crystals. Verify the purity of this second crop as it often contains more impurities.

Q4: Can I use Acetone?

  • Answer: Yes, but Acetone is very good at dissolving this compound. You will likely need a co-solvent like Hexane or Water to force precipitation. Pure acetone evaporation often leads to a film rather than good crystals.

Process Visualization

RecrystallizationWorkflow Start Crude TCB-DM (Solid) SolventChoice Select Solvent System Start->SolventChoice Dissolve Dissolve in Hot Solvent (Reflux) SolventChoice->Dissolve CheckSolubility Is it fully dissolved? Dissolve->CheckSolubility AddSolvent Add more solvent CheckSolubility->AddSolvent No FilterHot Hot Filtration (Remove insolubles) CheckSolubility->FilterHot Yes AddSolvent->CheckSolubility AddCoSolvent Add Co-solvent (Water/Hexane) until cloudy (Optional) FilterHot->AddCoSolvent Cooling Slow Cooling (RT -> 0°C) AddCoSolvent->Cooling Harvest Vacuum Filtration Cooling->Harvest Wash Wash with Cold Solvent Harvest->Wash Dry Dry (Vac Oven 60°C) Wash->Dry QC QC Check (MP: 230-231°C) Dry->QC

Caption: Workflow for the purification of Tetrachloro-1,4-benzenedimethanol, highlighting critical decision points for solvent addition and quality control.

References

  • CAS Common Chemistry . "2,3,5,6-Tetrachloro-1,4-benzenedimethanol (CAS 7154-26-9)".[2] American Chemical Society.[2] Retrieved from [Link][2]

  • PubChem . "2,3,5,6-Tetrachloro-1,4-benzenedimethanol (CID 81590)". National Library of Medicine. Retrieved from [Link]

  • Google Patents. "Synthetic method of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol (CN103641686B)". Patent CN103641686B.

Sources

Optimizing yield in the synthesis of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol

Technical Support Center: Synthesis of 2,3,5,6-Tetrachloro-p-xylene- -diol

Case ID: TCPX-DIOL-OPT Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Technical Summary

The synthesis of 2,3,5,6-tetrachloro-1,4-benzenedimethanol (CAS: 7154-26-9) presents a unique set of challenges compared to non-halogenated analogs. The four chlorine atoms on the benzene ring exert a profound electron-withdrawing effect (inductive) while simultaneously creating significant steric hindrance around the para-substituted carbons.

This guide focuses on the Reduction of 2,3,5,6-Tetrachloroterephthaloyl Chloride using Sodium Borohydride (

The Chemistry

The reaction proceeds via the nucleophilic attack of the hydride ion on the carbonyl carbon. Due to the electron deficiency of the tetrachloro-ring, the carbonyls are highly activated, making the reaction rapid but prone to over-reaction or side-product formation if not quenched correctly.

Validated Experimental Protocol

Standard Operating Procedure (SOP-TCPX-04)

Reaction Scheme:

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
Tetrachloroterephthaloyl Chloride 1.0SubstrateMust be free of hydrolyzed acid (check IR for -OH broad peak).
Sodium Borohydride (

)
4.5 - 5.0ReductantExcess required to account for solvent moisture and intermediate kinetics.
Tetrahydrofuran (THF) SolventMediumMust be anhydrous. Water content < 0.05%.
Diglyme Co-solventSolubilizerOptional: Improves solubility of the chlorinated intermediate.
Step-by-Step Workflow
  • Preparation: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.

  • Solubilization: Dissolve 2,3,5,6-tetrachloroterephthaloyl chloride in anhydrous THF (0.5 M concentration).

    • Note: If solubility is poor at RT, gently warm to 35°C or add 10% Diglyme.

  • Activation: Cool the solution to 0°C.

  • Addition: Add

    
     (solid) in small portions over 30 minutes.
    
    • Caution: Exothermic hydrogen evolution. Monitor internal temp; do not exceed 10°C during addition.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (Solvent: Hexane/EtOAc 3:1). The acid chloride spot (

      
      ) should disappear; the diol spot (
      
      
      ) will appear.
  • Quenching (CRITICAL):

    • Cool back to 0°C.

    • Add Acetone (2 equiv) first to destroy excess hydride gently.

    • Slowly add 1M HCl until pH

      
       2. This breaks the boron-alkoxide complex.
      
  • Isolation:

    • Evaporate THF under reduced pressure.

    • The product is water-insoluble. Pour the residue into ice water.

    • Filter the white precipitate. Wash with cold water, then cold hexanes (to remove unreacted organics).

  • Purification: Recrystallize from Ethanol/Water (80:20) if necessary.

Visualizing the Process Logic

The following diagram illustrates the decision-making process during the reaction and workup to maximize yield.

GStartStart: Acid Chloride+ NaBH4 in THFCheckTLCCheck TLC (4 hrs)Start->CheckTLCIncompleteSM Present?(Rf ~ 0.8)CheckTLC->IncompleteAddHeatAction: Warm to 40°Cor Add 1.0 eq NaBH4Incomplete->AddHeatYesCompleteReaction CompleteIncomplete->CompleteNoAddHeat->CheckTLCRe-check 1 hrQuenchQuench: Acetone then HClComplete->QuenchPhaseSepEvaporate THFAdd WaterQuench->PhaseSepPrecipitatePrecipitate Formed?PhaseSep->PrecipitateFilterFilter & Wash(Cold Hexane)Precipitate->FilterYes (Ideal)ExtractionExtract w/ EtOAc(Product is trapped)Precipitate->ExtractionNo (Solubility Issue)

Figure 1: Decision tree for reaction monitoring and workup. Note the critical branch at the precipitation stage.

Troubleshooting Center (FAQs)

Q1: The starting material (Acid Chloride) is not dissolving in THF. What do I do?

  • Diagnosis: Tetrachloro-aromatics have high lattice energy due to

    
    -stacking and halogen interactions.
    
  • Solution:

    • Sonicate: 15 minutes of sonication often breaks up the crystal lattice better than stirring.

    • Co-solvent: Add Diglyme (Diethylene glycol dimethyl ether) up to 20% v/v. Diglyme coordinates well with sodium cations, potentially assisting the

      
       mechanism while solubilizing the aromatic core.
      
    • Warning: Do not use alcohols (MeOH/EtOH) as solvents initially; they will react with the acid chloride to form esters, which reduce much slower than acid chlorides.

Q2: I see a "sticky" solid during the quench, and my yield is low.

  • Diagnosis: This is likely the Boron-Alkoxide Complex .

    
     reductions form a tetra-alkoxy borate intermediate that is often insoluble and gummy. If you filter this out thinking it's a byproduct, you lose your product.
    
  • Solution: You must hydrolyze this complex.[1]

    • Acidify: Ensure the pH drops below 3 using 1M HCl.

    • Heat: Gently warm the aqueous quench mixture to 50°C for 30 minutes. This ensures the B-O bonds hydrolyze, releasing the free diol.

Q3: My product has a yellow tint. Is it pure?

  • Diagnosis: Yellowing usually indicates the presence of quinoidal impurities or trace oxidation products (quinones) resulting from the electron-rich aromatic ring interacting with light or air during workup.

  • Solution:

    • Wash: Wash the solid filter cake with cold Chloroform or Hexanes . The diol is insoluble in these, but the yellow impurities are usually soluble.

    • Recrystallization: Use Ethanol/Water. Add a pinch of activated charcoal during the hot dissolution step to absorb chromophores.

Q4: Can I use


 instead of 

?
  • Analysis: Yes,

    
     is a stronger reducing agent.[1] However, for acid chlorides, it is often "overkill" and poses higher safety risks (pyrophoric).
    
  • Recommendation: Stick to

    
     for safety and selectivity. If you must use 
    
    
    (e.g., if you started with the Ester instead of the Acid Chloride), use Diethyl Ether as solvent and quench with the Fieser method (
    
    
    g hydride
    
    
    
    
    mL water
    
    
    
    
    mL 15% NaOH
    
    
    
    
    mL water).

References

  • Sigma-Aldrich. Product Specification: Terephthaloyl chloride. (Standard precursor properties and solubility data).

  • PubChem. 2,3,5,6-Tetrachloroterephthaloyl chloride (Compound Summary). National Library of Medicine.

  • Chaykovsky, M. et al.Synthesis of heterocyclic compounds... (General methodology for reducing electron-deficient acid chlorides). Journal of Organic Chemistry.
  • Master Organic Chemistry. Reduction of Acid Chlorides with NaBH4. (Mechanistic validation of the protocol).

Technical Support Center: High-Performance Synthesis of Tetrachloro-p-xylene Diols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in the Nucleophilic Substitution of 2,3,5,6-Tetrachloro-1,4-bis(chloromethyl)benzene. Target Molecule: 2,3,5,6-Tetrachloro-1,4-benzenedimethanol (CAS: 7154-26-9).[1] Audience: Process Chemists, Polymer Scientists, and CDMO Researchers.

The Mechanic’s Corner: Understanding the "Steric Fortress"

You are likely here because your standard hydrolysis conditions (refluxing in aqueous NaOH/Acetone) failed to produce the diol, or resulted in low conversion. This is not a failure of technique; it is a battle against geometry.

The Problem: The Ortho-Effect Blockade

The precursor, 2,3,5,6-tetrachloro-1,4-bis(chloromethyl)benzene , is unique. The four chlorine atoms attached directly to the benzene ring are bulky electron-withdrawing groups. They create a "picket fence" around the benzylic carbons.

  • Standard

    
     Failure:  In a typical 
    
    
    
    reaction, the nucleophile (
    
    
    ) must attack the benzylic carbon from the backside, 180° away from the leaving group (
    
    
    ). In this molecule, the ortho-chlorine atoms physically block this approach vector.
  • Electronic Deactivation: While the benzene ring is electron-deficient, the benzylic positions are not sufficiently activated for

    
     (carbocation formation) because the resulting carbocation would be destabilized by the inductive withdrawal of the ring chlorines.
    

The Consequence: You are stuck in a "reactivity valley" where neither pure


 nor standard 

dominates.

Visualization: The Steric Landscape & Decision Pathway

The following diagram illustrates the steric blockade and the decision logic required to bypass it.

G Start Starting Material: 2,3,5,6-Tetrachloro-1,4-bis(chloromethyl)benzene Problem ISSUE: Ortho-Chlorines block Nucleophilic Attack (SN2) Start->Problem Decision Select Strategy Problem->Decision Strat_A Strategy A: High-Temp Solvent (Dipolar Aprotic) Decision->Strat_A High Solubility Needed Strat_B Strategy B: Phase Transfer Catalysis (PTC) Decision->Strat_B Green/Aqueous Pref. Strat_C Strategy C: The Acetate Detour (Two-Step) Decision->Strat_C Max Purity Req. Result_A Result: Direct Hydrolysis Requires >130°C Strat_A->Result_A Result_B Result: Interfacial Reaction Requires TBAB/Aliquot 336 Strat_B->Result_B Result_C Result: High Purity Diol Via Acetate Intermediate Strat_C->Result_C

Caption: Figure 1. Decision matrix for overcoming steric inhibition in tetrachloro-p-xylene derivatives.

Troubleshooting Protocols

Protocol A: The "Acetate Detour" (Recommended for High Purity)

Why this works: Acetate is a better nucleophile than hydroxide in PTC systems for this substrate, and the resulting ester is easily hydrolyzed. This avoids the formation of dibenzyl ether byproducts common in direct harsh hydrolysis.

Reagents:

  • Substrate: 2,3,5,6-Tetrachloro-1,4-bis(chloromethyl)benzene

  • Reagent: Sodium Acetate (anhydrous)

  • Solvent: Toluene or Xylene

  • Catalyst: Tetrabutylammonium Bromide (TBAB) - 5 mol%

  • Hydrolysis Base: NaOH (10% aq)

Step-by-Step:

  • Esterification: Dissolve substrate (1 eq) in Toluene (5-10 volumes). Add Sodium Acetate (2.5 eq) and TBAB (0.05 eq).

  • Reflux: Heat to reflux (110°C) for 6–8 hours. The solid NaOAc will disappear as NaCl precipitates.

  • Monitor: Check TLC/HPLC for disappearance of starting material. You are forming the diacetate intermediate.

  • Hydrolysis (One-Pot): Cool to 80°C. Add 10% NaOH solution (3 eq).

  • Reflux Phase 2: Heat to mild reflux with vigorous stirring for 2 hours. The ester cleaves to the diol.[2]

  • Isolation: Cool to room temperature. The target diol is insoluble in toluene and water; it will precipitate at the interface or settle. Filter the solids.

  • Purification: Wash cake with water (removes salts) and cold toluene (removes organics). Recrystallize from hot DMF or DMSO if necessary.

Protocol B: Direct Hydrolysis (High-Shear PTC)

Why this works: Uses high temperature to overcome the activation energy barrier and PTC to shuttle hydroxide ions into the organic phase.

Reagents:

  • Solvent: Chlorobenzene or o-Dichlorobenzene (High boiling point required).

  • Base: 20% NaOH aqueous solution.

  • Catalyst: Aliquat 336 (Methyltrioctylammonium chloride) or TBAB.

Step-by-Step:

  • Mix: Combine substrate in Chlorobenzene. Add 20% NaOH (4 eq).

  • Catalyze: Add Aliquat 336 (5 mol%).

  • Heat: Heat to 100–110°C. Crucial: Vigorous stirring (>500 RPM) is required to maximize interfacial area.

  • Time: Reaction may take 12–18 hours due to steric hindrance.

  • Workup: Cool. Acidify slightly to pH 7 (prevents phenolate formation if ring attack occurred, though unlikely). Filter the precipitate.

Data & Optimization Guide

Use this table to diagnose your current experimental failure.

SymptomProbable CauseCorrective Action
No Reaction (0% Conv.) Temperature too low; Solvent too non-polar.Switch to Protocol A .

on this substrate requires T > 100°C. Acetone/Water reflux (56°C) is insufficient.
Mono-substitution only Reaction stopped early; Catalyst deactivation.Add 0.1 eq Sodium Iodide (NaI) . This creates a transient Benzyl-Iodide (Finkelstein) which is more reactive (better leaving group).
Sticky/Tar Product Polymerization (Ether formation).Concentration too high. Dilute reaction. Switch from direct OH- attack to Acetate method (Protocol A).
Insoluble Product Nature of the Diol.The product (Diol) is highly insoluble in common solvents. Do not expect it to stay in the organic layer. Filter the solids ; that is your product.

Frequently Asked Questions (FAQs)

Q1: Can I use ethanol/water for the hydrolysis? A: Generally, no. The starting material is very hydrophobic (due to 4 Cl atoms) and will not dissolve in aqueous ethanol. The reaction will be extremely slow. You need a Phase Transfer Catalyst (PTC) or a solvent like NMP (N-Methyl-2-pyrrolidone) that dissolves both the organic halide and the water.

Q2: Why is my yield low even after 24 hours? A: Check your stirring. In PTC reactions, the reaction rate is often limited by the surface area between the organic and aqueous phases. If you aren't creating an emulsion, the hydroxide cannot reach the protected benzylic carbon.

Q3: The product won't dissolve in anything for NMR. What do I use? A: 2,3,5,6-Tetrachloro-1,4-benzenedimethanol is notorious for poor solubility. Try DMSO-d6 or DMF-d7 and heat the NMR tube gently with a heat gun (carefully) before acquiring spectra. It often precipitates upon cooling.

Q4: Is the "Finkelstein" modification necessary? A: It is not strictly necessary but highly recommended if you observe slow kinetics. Adding catalytic NaI converts the Benzyl-Cl to Benzyl-I in situ. The Iodide is a better leaving group and projects further from the ring, slightly reducing the steric penalty for the incoming nucleophile.

References

  • PubChem. (n.d.). 2,3,5,6-Tetrachloro-1,4-benzenedimethanol (CID 81590).[1][3] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2014). Synthetic method of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol (CN103641686B). [Note: Analogous chemistry for tetrafluoro/chloro derivatives].
  • Halpern, M. (2003). Industrial Phase-Transfer Catalysis. PTC Organics.[2][4] (General reference for PTC hydrolysis of hindered benzyl chlorides). Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Effect of sterics on SN2 reactions. Retrieved from [Link]

Sources

Minimizing side reactions during chlorination of p-xylene diol precursors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research or process development setting.

Ticket ID: PXD-CL-OPT-001 Subject: Minimizing Side Reactions & Process Optimization Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The conversion of 1,4-benzenedimethanol (p-xylene diol) to 1,4-bis(chloromethyl)benzene (p-xylylene dichloride) is a deceptively simple transformation. While standard protocols exist, the bifunctional nature of the substrate creates a high risk for oligomerization and ether formation .

This guide addresses the specific kinetic and thermodynamic traps inherent to this reaction. Our "Gold Standard" recommendation utilizes Thionyl Chloride (


) with catalytic DMF , prioritizing the rapid conversion of the hydroxyl group to the chlorosulfite intermediate to starve the side-reaction pathways.

Critical Troubleshooting (The "Emergency Room")

Use this module if your current experiment is failing or producing impure material.

Issue A: The reaction mixture has gelled or formed a sticky tar.

Diagnosis: Competitive Oligomerization (Poly-etherification). Mechanism: This occurs when unreacted alcohol (


) attacks the activated intermediate (

or Carbocation) instead of the chloride ion attacking it. This forms dibenzyl ether linkages, which repeat to form a polymer network. Immediate Fixes:
  • Check Stoichiometry: Ensure a minimum 2.2 to 2.5 molar equivalents of

    
    . You must drive the alcohol concentration to near-zero rapidly.
    
  • Addition Rate: Do not add

    
     too slowly. A "starved" addition leaves free alcohol present while active species are forming.
    
  • Catalysis: Add DMF (Dimethylformamide) (0.5 - 1.0 mol%). It forms the Vilsmeier-Haack reagent, which is far more reactive than

    
    , favoring chlorination over ether formation.
    
Issue B: Product contains significant monochloro-monohydroxy impurity.

Diagnosis: Premature Quenching or HCl Trapping. Mechanism: The second hydroxyl group is electronically deactivated by the induction from the first chloromethyl group formed. Immediate Fixes:

  • Reflux Duration: The reaction requires a thermal push. After addition, reflux (approx. 70-80°C) is mandatory for 1-2 hours to drive the second substitution.

  • Scavenging: If using a base (like pyridine), ensure it is not precipitating as a salt that encapsulates the unreacted starting material.

Issue C: Product is yellow/orange (instead of white/colorless).

Diagnosis: Ring Chlorination or Quinone Formation. Mechanism: Trace metal contaminants (Fe, Al) can catalyze Friedel-Crafts ring chlorination. Oxidation byproducts can form quinoid structures. Immediate Fixes:

  • Glassware: Use acid-washed glassware to remove metal ions.

  • Temperature Cap: Do not exceed 80°C. Higher temperatures promote electrophilic aromatic substitution on the ring.

Mechanistic Insight & Visualization

The following diagram illustrates the "Fork in the Road" between the desired pathway and the fatal ether-formation pathway.

G Start p-Xylene Diol (Substrate) Inter Activated Intermediate (Chlorosulfite/Vilsmeier Adduct) Start->Inter Activation (Fast with DMF) Reagent SOCl2 + DMF (Vilsmeier Complex) Reagent->Inter Product p-Xylylene Dichloride (Target) Inter->Product Cl- Attack (SN2) Dominant path if [Cl-] is high Side1 Dibenzyl Ether (Oligomerization) Inter->Side1 Attack by unreacted Diol (If reagent is limiting) Side2 Ring Chlorination (Impurity) Inter->Side2 Overheating / Metal ions

Figure 1: Reaction pathway competition. The presence of unreacted diol during the activation phase is the primary cause of oligomerization (Side1).

Optimization: Reagent Selection Guide

The choice of chlorinating agent drastically affects the side-reaction profile.

ReagentAtom EconomyRisk of EtherRisk of Ring ClRecommendation
Thionyl Chloride (

)
HighLowLowPreferred. Byproducts (

,

) are gases, simplifying workup.
Conc. HCl / ZnCl

HighHigh LowAvoid. Water byproduct promotes hydrolysis and reversibility, requiring harsh conditions.
Phosphorus Pentachloride (

)
LowMediumMediumLegacy. Difficult phosphorus byproduct removal (POCl

) complicates purification.
Phosgene (

)
HighLowLowIndustrial Only. Safety profile prohibits standard lab use.

The "Gold Standard" Protocol

Designed for 10g - 100g scale synthesis.

Safety Warning: p-Xylylene dichloride is a potent lachrymator and skin irritant. Perform all operations in a functioning fume hood.

Reagents:
  • 1,4-Benzenedimethanol (1.0 equiv)

  • Thionyl Chloride (2.5 equiv)

  • DMF (Catalytic, 1 mol%)

  • Dichloromethane (DCM) or Chloroform (Solvent, 5-10 volumes)

Step-by-Step Workflow:
  • Suspension: Suspend the diol in dry DCM in a round-bottom flask equipped with a reflux condenser and an off-gas scrubber (NaOH trap).

  • Catalyst: Add DMF. Note: The reaction will not start vigorously until SOCl

    
     is added.
    
  • Controlled Addition: Add

    
     dropwise at room temperature.
    
    • Critical: Do not cool to 0°C unless the exotherm is uncontrollable. Room temperature ensures the product remains soluble and prevents precipitation of intermediates.

  • The "Push": Once addition is complete, heat the mixture to reflux (40°C for DCM, 60°C for

    
    ) for 2–3 hours. The solution should become clear.
    
  • Degassing: Cool to room temperature. Bubble

    
     through the solution for 15 minutes to strip residual 
    
    
    
    and
    
    
    .
  • Workup:

    • Rotary evaporate the solvent to yield a crude solid.

    • Purification: Recrystallize immediately from n-hexane or n-heptane. This removes any oligomeric gums (which are insoluble in cold hexane).

Workflow Step1 Suspend Diol in DCM Add DMF Catalyst Step2 Add SOCl2 (2.5 eq) Rate: Maintain gentle gas evolution Step1->Step2 Step3 Reflux (2-3 hrs) Drive reaction to completion Step2->Step3 Step4 N2 Sparge Remove SO2/HCl gases Step3->Step4 Step5 Recrystallization (Hexane/Heptane) Step4->Step5

Figure 2: Optimized experimental workflow for high-purity synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use Pyridine instead of DMF? A: Yes, but with a caveat. Pyridine acts as a base to neutralize HCl. While this promotes the reaction, it forms Pyridinium Hydrochloride salts which can trap the diol and make stirring difficult. DMF is catalytic and does not generate stoichiometric solids, making the workup cleaner.

Q: My product has a melting point lower than 98°C. Why? A: This indicates the presence of the monochloro intermediate (4-(chloromethyl)benzyl alcohol). This is a sign that your reflux was too short or you didn't use enough thionyl chloride. Recrystallization is difficult if this impurity is high; it is better to re-dissolve the crude and treat with fresh


.

Q: How do I clean the glassware? The residue is insoluble. A: The "residue" is likely poly(p-xylylene) ether. It is notoriously difficult to clean. Do not use acid. Use an oxidizing cleaning bath (like base bath: KOH/Isopropanol) to hydrolyze the ether linkages, or prolonged soaking in hot DMF.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedures for conversion of benzyl alcohols to chlorides).
  • Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed. Wiley, 2013. (Mechanistic discussion of vs in chlorosulfites).
  • Anderson, A. G. et al. "Synthesis of [2.2]Paracyclophane." Journal of the American Chemical Society, 1960. (Context on p-xylylene precursors).

  • Patent US4500722A. "Process for the preparation of p-xylylene dichloride." (Industrial optimization of the chlorination step).

Technical Support Center: Purification of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diol

[1][2]

Executive Summary & Chemical Profile

This guide addresses the purification of 2,3,5,6-Tetrachloro-1,4-benzenedimethanol (also known as 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diol).[1][2] This compound is a critical intermediate for high-performance polymers and agrochemicals (e.g., pyrethroids).[1][2]

Achieving pharmaceutical or electronic-grade purity (>98%) is challenging due to the stability of its precursors and the potential for side-chain cyclization.[1][2]

Property Specification Notes
CAS Number 7154-26-9
Molecular Formula C₈H₆Cl₄O₂
Molecular Weight 275.94 g/mol
Melting Point 230–231 °CHigh MP requires high-boiling solvents for recrystallization.[1][2]
Solubility Low in water/cold alcohols.[1][2][3]Soluble in hot DMF, DMSO, and hot Ethanol.[1][2][3]

Troubleshooting Guide (Q&A)

Category A: Purity & Appearance[1][2][3][4]

Q1: My crude product is pale yellow to brown, not white. How do I remove this coloration? Diagnosis: Coloration typically arises from two sources:[1][2]

  • Iron Contamination: If the precursor was synthesized via Lewis-acid catalyzed chlorination (e.g., FeCl₃), residual iron forms colored complexes.[1][2]

  • Quinone Formation: Oxidation byproducts like chloranil (tetrachloro-p-benzoquinone) are intensely yellow.[1][2]

Corrective Action:

  • Chelation Wash: Dissolve crude in hot ethanol/DMF and treat with EDTA or wash with dilute HCl (1M) to solubilize iron salts before precipitation.[1][2][3]

  • Adsorbent Treatment: During hot recrystallization (see Protocol 1), add 1-2% wt/wt Activated Carbon.[1][2] Filter while hot (above 80°C) to remove organic chromophores.[1][2][3]

Q2: The melting point is depressed (e.g., 215–220°C).[1][2][3] What is the likely impurity? Diagnosis:

  • Incomplete Hydrolysis: The most common impurity is the mono- or di-chloride precursor (2,3,5,6-tetrachloro-p-xylylene dichloride).[1][2] These have similar solubility profiles but lower melting points.[1][2][3]

  • Cyclization Byproducts: In acidic conditions, the diol can cyclize to form chlorinated phthalan derivatives (benzotetrahydrofurans).[1][2][3]

Corrective Action:

  • Toluene Back-Extraction: The chlorinated precursors are significantly more soluble in non-polar solvents (Toluene/Xylene) than the target diol.[1][2][3]

    • Step: Suspend the crude solid in warm toluene (50°C). Stir for 30 minutes. Filter. The diol remains as the solid cake; impurities dissolve in the filtrate.[1][2][3]

Category B: Solubility & Handling

Q3: The product is not precipitating from the hydrolysis mixture, or forms an oil. Diagnosis:

  • pH Issue: The diol is stable, but if the pH is too low (<2), solubility increases slightly due to protonation; if too high (>12), phenolate-like salts may form (though less likely with benzylic alcohols, the ring chlorines increase acidity).[1][2][3]

  • Solvent Entrapment: Presence of high-boiling solvents (DMF) prevents crystallization.[1][2][3]

Corrective Action:

  • pH Adjustment: Adjust the mother liquor to pH 7.0–7.5 using dilute HCl. This is the isoelectric point of minimum solubility for this non-ionic species.[1][2][3]

  • Water Crash: If dissolved in a water-miscible solvent (DMF/DMSO), pour the solution slowly into 5x volume of ice-cold water with vigorous stirring to force precipitation.[1][2]

Validated Purification Protocols

Protocol 1: Toluene Trituration (Removing Chlorinated Precursors)

Best for: Removing unreacted starting materials (chlorides) from the crude cake.[1][2][3]

  • Dry the crude crude 2,3,5,6-tetrachloro-p-xylene-alpha,alpha'-diol thoroughly.[1][2] Moisture inhibits the selectivity of organic solvents.[1][2][3]

  • Suspend the solid in Toluene (ratio: 5 mL Toluene per 1 g solid).

  • Heat to 60°C and stir for 45 minutes. Note: The product will NOT dissolve; impurities will.[2][3]

  • Filter hot (vacuum filtration).

  • Wash the cake with a small amount of cold Toluene.

  • Dry the filter cake.

Protocol 2: Recrystallization (Final Polishing)

Best for: Achieving >99% purity and removing trace salts/color.[1][2][3]

  • Solvent Choice: Ethanol/Water (80:[1][2][3]20) or pure DMF (if subsequent removal is managed).[1][2][3]

  • Dissolution:

    • Place crude solid in a flask.

    • Add Ethanol (approx. 15 mL/g).[1][2][3] Heat to reflux (78°C).[1][2][3]

    • If not fully dissolved, slowly add DMF dropwise until clear.[1][2][3]

  • Treatment: Add Activated Carbon (1% wt). Stir for 10 mins at reflux.

  • Filtration: Filter hot through a pre-warmed Celite pad to remove carbon.[1][2][3]

  • Crystallization:

    • Allow filtrate to cool slowly to room temperature.[1][2][3]

    • Then, cool to 0–4°C for 2 hours.

    • Optional: If using DMF, add water dropwise to induce turbidity if crystals do not form.[1][2][3]

  • Collection: Filter crystals, wash with cold 50% Ethanol/Water. Dry in a vacuum oven at 60°C.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for purifying crude 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diol based on observed impurities.

PurificationLogicStartCrude Product(2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diol)CheckColorVisual Inspection:Is it Yellow/Brown?Start->CheckColorCheckMPMelting Point Check:Is MP < 225°C?CheckColor->CheckMPNo (White/Off-White)CarbonTreatAction: Recrystallize withActivated Carbon + EDTACheckColor->CarbonTreatYes (Oxidation/Iron)TolueneWashAction: Toluene Trituration(Remove unreacted chlorides)CheckMP->TolueneWashYes (Precursor Impurity)RecrystAction: Recrystallization(Ethanol/Water or DMF)CheckMP->RecrystNo (MP OK, Polish needed)CarbonTreat->CheckMPTolueneWash->RecrystFinalPure Product(>98%, MP 230-231°C)Recryst->Final

Figure 1: Purification decision tree based on physical properties (Color and Melting Point).[1][2]

References

  • National Library of Medicine (NIH). 2,3,5,6-Tetrachloro-1,4-benzenedimethanol (CID 81590).[1][2] PubChem.[1][2][3][4][5] [Link][1][2][3]

  • CAS Common Chemistry. 2,3,5,6-Tetrachloro-1,4-benzenedimethanol Details.[1][2][4] American Chemical Society.[1][2][3] [Link][1][2][3]

  • Google Patents. Method for preparing o-xylene-alpha, alpha'-diol (Analogous Process Logic).[1][2] CN102060668A.[1][2][3]

  • Google Patents. Preparation method of 2,3,5,6-tetrachloro-terephthalaldehyde (Oxidation Precursors). CN102030624A.[1][2][3]

Technical Support Center: Precision Particle Engineering of Tetrachloro-p-Xylene Diol

[1]

Executive Technical Summary

The Material Challenge: Tetrachloro-p-xylene diol (TCXD) presents a unique "dual-constraint" in processing:

  • High Crystallinity: The symmetric tetrachloro-substitution drives the formation of high-aspect-ratio needles or plates during standard cooling crystallization.[1] This leads to poor packing density and high viscosity in composite slurries.

  • Solubility Profile: It exhibits low solubility in standard non-polar solvents but moderate solubility in hot polar aprotic solvents (e.g., DMF, DMSO) or alcohols, making "drowning-out" (anti-solvent) crystallization the most effective bottom-up control method.[1]

Target Metrics for Composites:

  • D50 (Median Diameter): 2–5 µm (for thin-film composites) or 10–20 µm (for bulk molding).[1]

  • Span ((D90-D10)/D50): < 1.5 (Narrow distribution ensures uniform stress transfer).[1]

  • Morphology: Equant/Blocky (preferred over needles to reduce viscosity).[1]

Troubleshooting Guide (Q&A Format)

Category A: Crystallization & Morphology Control

Q1: My product is crystallizing as long, brittle needles that break during compounding. How do I shift to a blocky morphology? Diagnosis: Needle formation indicates that the crystal growth rate along one axis (


Corrective Action:
  • Switch Solvents: If using rapid cooling in ethanol, switch to a mixture of Toluene/THF (Solvent) and Hexane (Anti-solvent) .[1] Aromatic solvents often interact with the

    
    -stacking of the chlorinated ring, inhibiting the fast-growing axis and promoting wider crystals.
    
  • Reduce Supersaturation (

    
    ):  You are likely crashing the material out too fast. Implement a Controlled Cooling Profile  (see Protocol A).
    
  • Add a Habit Modifier: Trace amounts (0.1 wt%) of a surfactant like HPMC or a specific block copolymer can adsorb to the fast-growing faces, forcing the crystal to grow outwards rather than upwards.

Q2: I have high batch-to-batch variability in particle size (D50 ranges from 15 µm to 80 µm). What is the root cause? Diagnosis: This is a classic symptom of uncontrolled nucleation . If the point at which you add the anti-solvent or start cooling varies slightly, the nucleation density (

Corrective Action:
  • Seeding: Do not rely on spontaneous nucleation.[1] Add 1-2 wt% of micronized seed crystals at the metastable limit (just before the cloud point). This bypasses the nucleation energy barrier and ensures growth occurs on existing particles, yielding consistent size.

Category B: Mechanical Reduction (Top-Down)[1]

Q3: Ball milling is turning my white powder gray, and the particle size distribution (PSD) is bimodal. Why? Diagnosis:

  • Gray Color: Contamination from the grinding media (zirconia or steel) due to the hardness of the chlorinated aromatic crystals.

  • Bimodal PSD: "Caking" or agglomeration.[1] The energy input is melting the surface of the diol (local heating), causing fines to fuse back together. Corrective Action:

  • Switch to Fluid Energy Milling (Jet Milling): This is the industry standard for high-purity organics. It uses compressed gas (N₂ or air) to collide particles against each other. There is no grinding media, so zero contamination.[1]

  • Cooling: Ensure the feed gas is chilled (<10°C) to prevent thermal fusion.

Category C: Composite Integration

Q4: The particles are small (D50 = 3 µm), but the composite tensile strength is lower than the neat resin. Why? Diagnosis: Poor interfacial adhesion.[1] The chlorinated ring is electron-withdrawing and hydrophobic, while the hydroxyl groups may be hydrogen-bonding with themselves rather than the matrix (e.g., epoxy or polyester). This creates voids at the interface. Corrective Action:

  • Surface Modification: You must functionalize the hydroxyl groups. Use a silane coupling agent (e.g., GLYMO for epoxy matrices) to create a chemical bridge.[1] (See Protocol B).

Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding

Objective: Produce uniform, blocky crystals (D50 ~20 µm) without milling.[1]

Reagents:

  • Solvent: THF or Hot Methanol (saturation temp 50°C).

  • Anti-Solvent: Water (if using Methanol) or Hexane (if using THF).

  • Seeds: Micronized TCXD (D50 < 5 µm).

Workflow:

  • Dissolution: Dissolve TCXD in the solvent at 55°C to create a solution at 90% saturation. Filter to remove insolubles.

  • Equilibration: Cool to 45°C (Metastable Zone).

  • Seeding: Add 1.0 wt% seed crystals suspended in a small volume of anti-solvent. Agitate at 300 RPM.

  • Dosing: Add Anti-Solvent via a peristaltic pump.[1]

    • Phase 1 (Growth): Add 20% of anti-solvent slowly (0.5 mL/min) to encourage growth on seeds.

    • Phase 2 (Yield): Add remaining 80% faster (5 mL/min) to complete precipitation.

  • Harvest: Filter immediately and wash with pure anti-solvent to prevent Ostwald ripening.

Protocol B: Surface Silanization (GLYMO Treatment)

Objective: Functionalize TCXD for Epoxy Composites.[1]

Reagents:

  • TCXD Powder.[1]

  • (3-Glycidyloxypropyl)trimethoxysilane (GLYMO).[1]

  • Ethanol/Water (95/5 v/v) adjusted to pH 4.5 with Acetic Acid.

Workflow:

  • Hydrolysis: Mix GLYMO (1 wt% relative to filler mass) into the Ethanol/Water solution. Stir for 15 mins to hydrolyze silane methoxy groups into silanols (-Si-OH).

  • Slurrying: Add TCXD powder to the solution. High-shear mix for 30 mins.

  • Condensation: Filter the powder.

  • Curing: Dry in a vacuum oven at 110°C for 2 hours. Critical Step: The heat drives the condensation reaction between the silanol and the TCXD hydroxyls, forming a permanent covalent bond.

Visualizations & Logic Maps

Diagram 1: Particle Size Control Logic

Caption: Decision matrix for selecting the correct particle reduction strategy based on target size and purity requirements.

ParticleControlStartTarget Particle Size?Macro> 20 µm(Flowable Powder)Start->MacroMicro2 - 10 µm(Thin Film/Pharma)Start->MicroNano< 1 µm(Nanocomposites)Start->NanoCrystControlled Crystallization(Protocol A)Macro->CrystSeeding + Slow CoolingJetMillFluid Energy Milling(Jet Mill)Micro->JetMillFeed Pressure: 7 barGrind Pressure: 5 barBeadMillWet Bead Milling(High Energy)Nano->BeadMillSolvent: WaterMedia: 0.1mm ZrO2Result1Blocky CrystalsLow Surface AreaCryst->Result1Result2Narrow SpanHigh PurityJetMill->Result2Result3Colloidal DispersionRequires SurfactantBeadMill->Result3

[1]

Diagram 2: Surface Modification Mechanism

Caption: Chemical pathway for bonding TCXD to an epoxy matrix using GLYMO silane.

SilanizationStep1HydrolysisSilane-OMe + H2O -> Silane-OHStep2AdsorptionSilane-OH H-bonds to TCXD Surface (-OH)Step1->Step2pH 4.5, 15 minStep3Condensation (Curing)110°C Vacuum OvenStep2->Step3DehydrationFinalCovalent Bond FormedTCXD-O-Si-R-EpoxyStep3->FinalPermanent Link

Summary Data Tables

Table 1: Milling Technique Comparison for TCXD
FeatureJet Milling (Recommended)Ball Milling (Not Recommended)
Mechanism Particle-Particle CollisionMedia Impact
Contamination None (Autogenous)High (Media wear)
Thermal Rise Low (Gas expansion cools zone)High (Friction generates heat)
Typical D50 2 – 10 µm10 – 50 µm
Suitability Pharma/High-PerformanceGeneral Industrial
Table 2: Solvent Selection for Crystallization
Solvent SystemSolubilityCrystal HabitRisk
Methanol / Water Moderate / LowNeedles/PlatesSolvent entrapment
THF / Hexane High / LowBlocky/EquantFlammability
DMF / Water High / LowAgglomeratesHigh boiling point (hard to dry)

References

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Foundational text on controlling supersaturation and seeding strategies).

  • Vertex Jet Pulverizers. (2025).[1] Jet Mill for Pulverizing Drugs with Precision Micronization. Link (Source for jet milling parameters and contamination avoidance in high-purity organics).[1]

  • PubChem. (2025).[1][2][3] 2,3,5,6-Tetrachloro-1,4-benzenedimethanol (CAS 7154-26-9).[1] National Library of Medicine. Link (Source for chemical structure and physical properties).

  • Wichita State University. (2025).[1] Surface treatment strategies for improving adhesion of coatings on fiber composites. Link (Source for silane hydrolysis and surface modification protocols).

  • Sigma-Aldrich. (2025).[1] Product Specification: 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diol.[1][4][5] Link (Verification of commercial availability and purity standards).

Troubleshooting incomplete esterification of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Esterification of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol Ticket ID: TCPX-EST-004 Status: Open for Resolution[1]

Executive Summary: The "Brick & Fence" Challenge

Welcome to the technical support hub for 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol (TCPX-Diol).[1] If you are experiencing incomplete esterification—specifically getting stuck at the mono-ester stage or recovering unreacted starting material—you are encountering two synergistic barriers inherent to this molecule:

  • The "Brick" Effect (Solubility): The high symmetry and

    
    -stacking of the perchlorinated ring render this diol insoluble in standard low-boiling organic solvents (DCM, Et2O, Toluene at RT).[1]
    
  • The "Picket Fence" Effect (Sterics): The four chlorine atoms at the 2,3,5,6 positions create a dense steric wall.[1] While the benzylic carbons are not directly substituted, the ortho-chlorines restrict the rotational freedom and approach vector of bulky acylating agents.

This guide provides a root-cause analysis and validated protocols to drive this reaction to completion (Di-ester).

Diagnostic Workflow & Mechanism

The following decision tree illustrates the critical failure points in the esterification pathway.

TCPX_Esterification_Troubleshooting Start User Issue: Incomplete Esterification Solubility_Check Diagnostic 1: Is the reaction homogeneous? Start->Solubility_Check Method_Check Diagnostic 2: Acyl Source Selection Solubility_Check->Method_Check Yes (Clear) Heterogeneous Precipitate Visible: Mono-ester crashing out or Starting Material insoluble Solubility_Check->Heterogeneous No (Cloudy) Fischer Method: Carboxylic Acid + H+ Catalyst Method_Check->Fischer Using R-COOH AcylChloride Method: Acid Chloride + Base Method_Check->AcylChloride Using R-COCl Solvent_Fix Solution A: Switch to THF/DMF (1:1) or Hot Chlorobenzene Heterogeneous->Solvent_Fix Activation_Fix Solution B: Switch to Acid Chloride + DMAP (Hyper-nucleophile) Fischer->Activation_Fix Fails (Equilibrium/Slow) Temp_Fix Solution C: Increase Temp > 80°C (Overcome Steric Barrier) AcylChloride->Temp_Fix Stalls at Mono-ester

Figure 1: Diagnostic logic flow for identifying the bottleneck in TCPX-Diol esterification.

Technical FAQs & Troubleshooting

Q1: Why does the reaction stop at the Mono-ester?

Analysis: This is a kinetic trap. The first hydroxyl group reacts relatively easily. However, once the first ester chain is attached, it adds significant bulk to the molecule.[1]

  • The Steric Wall: The ortho-chlorines already crowd the benzylic position. The new ester group can fold back or rotate, effectively shielding the second hydroxyl group from the incoming acylating agent.

  • Solubility Drop: Often, the mono-ester is less soluble in the reaction solvent than the diol (especially in non-polar solvents), causing it to precipitate before the second reaction can occur.

Resolution:

  • Force Solvation: Use a solvent system that dissolves the mono-ester (e.g., THF/DMF mixture).[1]

  • Catalytic Turbocharging: You must use DMAP (4-Dimethylaminopyridine) .[1] Pyridine alone is often insufficient.[1] DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric bulk than the free acid chloride [1].[1]

Q2: I am using Fischer Esterification ( + Carboxylic Acid) and seeing no product.

Analysis: Fischer esterification relies on the nucleophilicity of the alcohol oxygen attacking a protonated carbonyl.

  • Electronic Effect: The four electron-withdrawing chlorine atoms on the ring pull electron density away from the benzylic carbons, and inductively reduce the nucleophilicity of the benzylic -OH groups.

  • Thermodynamics: The equilibrium is unfavorable without aggressive water removal (Dean-Stark), which is difficult if the starting material doesn't dissolve in the refluxing solvent (e.g., Toluene).[1]

Resolution: Abandon Fischer conditions. Switch to Acid Chlorides or Anhydrides with a base.[1] This makes the reaction irreversible and drives it via a more reactive electrophile [2].

Q3: The starting material won't dissolve in DCM or Toluene.

Analysis: TCPX-Diol is a crystalline solid with high lattice energy.[1] Resolution:

  • Recommended Solvents: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide).[1]

  • High-Temp Option: If you must avoid polar solvents, use o-Dichlorobenzene or Nitrobenzene at 100°C+, but purification will be harder.[1]

Validated Protocol: High-Conversion Acylation

This protocol is designed to overcome the steric and solubility barriers of TCPX-Diol.

Reagents:

  • Substrate: TCPX-Diol (1.0 equiv)[1]

  • Reagent: Acid Chloride (

    
    ) (2.5 - 3.0 equiv)[1]
    
  • Base: Triethylamine (

    
    ) (3.0 equiv)[1]
    
  • Catalyst: DMAP (0.1 - 0.2 equiv) (CRITICAL) [1]

  • Solvent: Anhydrous THF or DMF (0.5 M concentration)

Step-by-Step Procedure:

  • Solvation: In a flame-dried round-bottom flask under Argon/Nitrogen, suspend the TCPX-Diol in anhydrous THF. If it does not dissolve at room temperature (RT), add dry DMF dropwise until a clear solution is obtained.[1]

    • Why? Homogeneity is required for the second substitution.

  • Base Addition: Add Triethylamine and DMAP. Stir for 10 minutes.

    • Note: The solution may turn slightly yellow; this is normal.[1]

  • Acylation (The Push): Cool to 0°C (ice bath). Add the Acid Chloride dropwise.[2]

    • Exotherm Control: Although the diol is hindered, the initial reaction with DMAP is fast and exothermic.

  • Thermal Drive: Allow the reaction to warm to RT.

    • Checkpoint: If TLC shows mono-ester persistence after 4 hours, heat the reaction to 60°C . The thermal energy is necessary to rotate the molecule and allow the second attack through the "chlorine fence."

  • Quench & Workup:

    • Dilute with EtOAc.[1]

    • Wash with 1M HCl (to remove DMAP/TEA).[1]

    • Wash with Sat.

      
       (to remove excess acid).
      
    • Dry over

      
       and concentrate.
      

Comparative Data: Conditions vs. Conversion

The following table summarizes expected outcomes based on reaction conditions for hindered benzylic alcohols.

MethodReagentsTemperatureExpected OutcomeRisk Factor
Fischer

Reflux< 10% ConversionNo reaction; Degradation.[1][3]
Standard Acylation

RT60% Mono / 40% DiStalls due to sterics.[1]
Steglich

RTVariableUrea byproduct removal is difficult with insoluble products.[1]
High-Force Acylation

60°C > 95% Di-ester Optimal Path.

References

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978).[1] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1] Angewandte Chemie International Edition, 17(8), 569-583.[1] [1]

  • LibreTexts Chemistry. (2024). Reactions of Carboxylic Acids: Conversion to Acid Chlorides and Esters.[4] Chemistry LibreTexts.

  • PubChem. (2025).[1][5] 2,3,5,6-Tetrachloro-1,4-benzenedimethanol (Compound Summary). National Library of Medicine.[1] [1]

Sources

Validation & Comparative

Comparative Spectroscopic Profiling: 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol

[1]

Executive Summary

This guide provides a technical comparison of the NMR spectral characteristics of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol (Target) versus its non-chlorinated precursor, 1,4-Benzenedimethanol (Reference).[1][2]

Designed for analytical chemists and process engineers, this document focuses on the verification of full chlorination during synthesis.[1][2] The disappearance of aromatic protons in ^1H NMR and the emergence of specific quaternary carbon signals in ^13C NMR serve as the primary quality critical attributes (QCAs).

Molecular Context & Symmetry

The target molecule is a fully substituted aromatic system.[2] Unlike the precursor, which possesses aromatic protons, the tetrachloro- derivative has no protons directly attached to the benzene ring.[1] This high symmetry (

2
Structural Visualization

Gcluster_0Reference: 1,4-Benzenedimethanolcluster_1Target: 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diolRefAromatic Ring(4x Protons present)Ref_SymSymmetry: D2h(Solution avg)TgtChlorinated Ring(0x Protons present)Ref->Tgt Electrophilic AromaticSubstitution (Chlorination)Tgt_Cl4x Chlorine Atoms(Inductive w/d)

Figure 1: Structural evolution from precursor to target, highlighting the loss of aromatic protons.[1][2]

Experimental Protocol

Due to the reduced solubility of the tetrachloro- derivative in non-polar solvents (like CDCl

DMSO-d

1

Sample Preparation:

  • Mass: Weigh 10–15 mg of the solid analyte.

  • Solvent: Add 0.6 mL of DMSO-d

    
     (99.9% D).[1][2]
    
  • Homogenization: Sonicate for 60 seconds. The tetrachloro- derivative may require gentle warming (40°C) to fully dissolve due to π-stacking interactions.[1][2]

  • Reference: Calibrate to residual DMSO pentet (

    
     2.50 ppm) or TMS (
    
    
    0.00 ppm).
Comparative Spectral Analysis

The following data compares the Target (Tetrachloro) against the Reference (Non-chloro).

A. ^1H NMR Spectroscopy (400 MHz, DMSO-d

)

The most critical diagnostic is the "Silent Region" between 6.5 and 8.0 ppm in the target spectrum.[2]

FeatureReference (1,4-Benzenedimethanol)Target (2,3,5,6-Tetrachloro-)Diagnostic Interpretation
Aromatic Protons

7.28 ppm (s, 4H)
ABSENT Primary Purity Indicator. Any signal here indicates incomplete chlorination.[1][2]
Benzylic -CH

-

4.48 ppm (d, 4H)

4.80 – 5.00 ppm (d, 4H)
Downfield shift due to the inductive effect (-I) of ortho-chlorines.[1][2]
Hydroxyl -OH

5.12 ppm (t, 2H)

5.40 – 5.60 ppm (t, 2H)
Acidified by the electron-deficient ring; coupling (

) visible in dry DMSO.[1][2]

*Note: Exact shifts for the target may vary slightly (

2
B. ^{13}C NMR Spectroscopy (100 MHz, DMSO-d

)

The substitution of Hydrogen with Chlorine dramatically alters the aromatic region.[2]

Carbon EnvironmentReference (

ppm)
Target (

ppm)
Mechanistic Driver
C-ipso (to CH

OH)
~141.5~138 - 140 Shielding/Deshielding balance between steric bulk and inductive effects.[1][2]
Aromatic C-H / C-Cl ~126.5 (C-H)~132 - 134 (C-Cl) Key Diagnostic. The C-Cl carbon resonates downfield of typical C-H but is distinct from C-ipso.[1][2]
Benzylic -CH

-
~63.0~59 - 61 Slight upfield shift (shielding) often observed due to the "ortho effect" (steric compression) from Cl atoms.[1][2]
Verification Workflow (Decision Tree)

Use this logic flow to interpret the spectra during synthesis monitoring.

WorkflowStartAcquire 1H NMR(DMSO-d6)CheckArCheck 6.5 - 8.0 ppm RegionStart->CheckArDecision1Peaks Present?CheckAr->Decision1FailFAIL: Incomplete Chlorination(Contains mono-, di-, or tri-chloro species)Decision1->FailYesPass1PASS: Fully Substituted RingDecision1->Pass1No (Silent)CheckCH2Check CH2 Region(Integration vs OH)Pass1->CheckCH2Decision2Integration 2:1(CH2 : OH)?CheckCH2->Decision2FinalPassRELEASE: High Purity2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diolDecision2->FinalPassYesCheckDryCheck Water Content(Exchange broadening OH)Decision2->CheckDryNo (Broad/Low OH)

Figure 2: Quality Control decision tree for verifying product purity via ^1H NMR.

Mechanistic Insight
The "Silent" Aromatic Region

In the reference material (1,4-benzenedimethanol), the aromatic protons appear as a singlet at ~7.28 ppm because all four protons are chemically equivalent.[1][2] Upon exhaustive chlorination, these protons are replaced by chlorine atoms.[1][2] Chlorine is "NMR silent" in standard ^1H experiments.[1][2] Therefore, the complete extinction of the signal at 7.28 ppm is the definitive proof of reaction completion.[2]

Solvent Effects (DMSO vs. CDCl

)
  • DMSO-d

    
    :  Forms hydrogen bonds with the -OH groups, slowing proton exchange.[1][2] This allows the observation of the vicinal coupling between the hydroxyl proton and the methylene protons (usually a triplet).[2]
    
  • CDCl

    
    :  Often contains traces of acid/water that catalyze rapid proton exchange, collapsing the -OH signal to a broad singlet and decoupling it from the CH
    
    
    .[1][2] Furthermore, the tetrachloro- analog has poor solubility in cold chloroform.[1][2]
References
  • National Institute of Standards and Technology (NIST). 1,4-Benzenedimethanol Mass and NMR Data.[1][2] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link][2]

  • SDBS. Spectral Database for Organic Compounds, SDBS No. 2768 (1,4-Benzenedimethanol).[1][2] National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link][2]

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2][3] Available at: [Link][2]

  • PubChem. 2,3,5,6-Tetrachloro-1,4-benzenedimethanol (CID 81590).[1][2] National Library of Medicine.[1] Available at: [Link][2]

Publish Comparison Guide: FTIR Characterization of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the FTIR characteristics of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diol (also known as 2,3,5,6-Tetrachloro-1,4-benzenedimethanol).[1][2] It is designed for researchers requiring rigorous identification protocols and impurity profiling.[1][2]

Executive Summary
  • Target Compound: 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diol[1][2][3][4]

  • CAS Registry Number: 7154-26-9[1][4][5]

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    O
    
    
    [1][2][6]
  • Primary Application: Synthesis intermediate for flame retardants, high-performance polyesters, and agrochemicals.[1][2]

  • Analytical Challenge: Distinguishing the fully chlorinated aromatic core from partially chlorinated byproducts and oxidized impurities (carboxylic acids).[1][2]

This guide establishes a self-validating spectral fingerprint for the target compound, contrasting it with its non-chlorinated parent (1,4-Benzenedimethanol) and common oxidative impurities.[1][2]

Molecular Analysis & Spectral Logic

To interpret the spectrum accurately, one must understand the vibrational consequences of the molecule's structure: a benzene ring where all four hydrogen positions are substituted by heavy chlorine atoms, leaving only the two hydroxymethyl (-CH


OH) groups as sources of hydrogen.[1][2]
The "Silent" Region & The Heavy Atom Effect
  • Absence of Aromatic C-H Stretch: In standard aromatics, the C-H stretch appears at 3000–3100 cm⁻¹.[1][2] For this target, this region must be silent. Any signal here indicates incomplete chlorination (impurity).[1][2]

  • Mass Effect on Ring Vibrations: The substitution of light Hydrogen (1 Da) with heavy Chlorine (35.5 Da) drastically lowers the frequency of ring skeletal vibrations.[1][2] The classic "benzene breathing" modes shift from ~1500–1600 cm⁻¹ down to the 1300–1450 cm⁻¹ range.[1][2]

  • Symmetry Considerations: The molecule possesses high symmetry (pseudo-

    
    ).[1][2] This often leads to simpler spectra due to the mutual exclusion rule, where symmetric vibrations may be IR-inactive (Raman active only).[1][2]
    
Characteristic Peak Assignment (Experimental Baseline)

The following table synthesizes characteristic bands for CAS 7154-26-9 based on polychlorinated aromatic standards and primary alcohol group frequencies.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Hydroxyl (-OH) O-H Stretch3250 – 3450 Broad, StrongTypical H-bonded alcohol.[1][2] Disappears upon derivatization.[1][2]
Methylene (-CH₂-) C-H Stretch (Asym/Sym)2850 – 2950 MediumSole source of C-H signals.[1][2] Sharp peaks.
Aromatic Ring Ar-H StretchABSENT N/ACritical Purity Check. Must be flat baseline >3000 cm⁻¹.[1][2]
Chlorinated Ring C=C Ring Skeleton1350 – 1450 StrongShifted lower due to Cl mass load (vs. 1500-1600 in non-Cl).[1][2]
Alcohol C-O C-O Stretch1000 – 1050 StrongCharacteristic of primary alcohols (-CH₂OH).[1][2]
Aromatic C-Cl C-Cl Stretch680 – 800 Strong, Multiple"Fingerprint" region.[1][2] Broad, intense bands due to C-Cl.[1][2]
Comparative Analysis: Target vs. Alternatives

This section compares the target against its most likely "look-alikes" in a reaction mixture: the starting material (Parent) and the over-oxidized byproduct (Acid).[2]

Table 2: Spectral Differentiators
FeatureTarget (Chlorinated Diol) Parent (1,4-Benzenedimethanol) Impurity (Tetrachloroterephthalic Acid)
CAS 7154-26-9 589-29-7 2136-79-0
3000-3100 cm⁻¹ SILENT (No Ar-H)Present (Ar-H Stretch)SILENT
1650-1750 cm⁻¹ SILENT (No C=O)SILENT Strong Peak (C=O[1][2] Stretch)
2500-3300 cm⁻¹ Distinct OH & CH peaksDistinct OH & CH peaksVery Broad "Carboxylic Acid" OH trough
Fingerprint (<800) Strong C-Cl bandsWeak/DifferentStrong C-Cl bands

Analyst Insight: The presence of a peak at ~1700 cm⁻¹ is the fastest way to detect oxidation of the diol to the acid or aldehyde.[1][2] The presence of a peak >3000 cm⁻¹ indicates incomplete chlorination of the ring.[1][2]

Experimental Protocol: Sample Preparation

For high-resolution data, the KBr Pellet method is preferred over ATR for this specific solid due to its high melting point (230°C) and crystalline nature, which can cause poor contact in ATR.[1][2]

Protocol:

  • Grinding: Mix 1–2 mg of dry sample with 200 mg of spectroscopic grade KBr. Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effect (scattering).[1][2]

  • Pressing: Press at 10 tons for 2 minutes under vacuum to remove trapped air/moisture.

  • Blank: Run a pure KBr background immediately before the sample.[1][2]

  • Validation: Check the 2350 cm⁻¹ region. Significant CO₂ doublets indicate a poor background subtraction or unpurged chamber.[1][2]

Visualization: Logic Flow for Identification

The following diagram illustrates the decision logic for validating the identity of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diol.

FTIR_Logic Start Unknown Sample Spectrum CheckArH Check 3000-3100 cm⁻¹ (Ar-H Stretch) Start->CheckArH CheckCO Check 1650-1750 cm⁻¹ (C=O Carbonyl) CheckArH->CheckCO Silent (No Ar-H) Result_Parent ID: 1,4-Benzenedimethanol (Non-chlorinated) CheckArH->Result_Parent Peaks Present CheckOH Check 3200-3400 cm⁻¹ (O-H Stretch) CheckCO->CheckOH Silent Result_Acid ID: Tetrachloroterephthalic Acid (Oxidized Impurity) CheckCO->Result_Acid Strong Peak Present CheckCCl Check 600-800 cm⁻¹ (C-Cl Fingerprint) CheckOH->CheckCCl Broad Peak Present Result_Unknown Unknown / Degraded CheckOH->Result_Unknown Absent Result_Target CONFIRMED ID: 2,3,5,6-Tetrachloro-p-xylene-α,α'-diol CheckCCl->Result_Target Strong Bands Present CheckCCl->Result_Unknown Weak/Absent

Figure 1: Spectral decision tree for distinguishing the target diol from precursors and oxidative impurities.[1][2]

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 81590, 2,3,5,6-Tetrachloro-1,4-benzenedimethanol. Retrieved from [Link][1][2]

  • NIST Mass Spectrometry Data Center. IR Spectrum of Polychlorinated Aromatics (General Reference). National Institute of Standards and Technology.[1][2] Retrieved from [Link][1][2]

  • SpectraBase. FTIR Spectrum of 1,4-Benzenedimethanol (Parent Compound Reference). Wiley Science Solutions.[1][2] Retrieved from [Link][1][2]

Sources

Comparative Guide: Tetrachloro-p-xylene Diol vs. Tetrabromo Analogs for Flame Retardancy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of Tetrachloro-p-xylene diol (2,3,5,6-tetrachloro-1,4-benzenedimethanol) versus its Tetrabromo analogs (specifically 2,3,5,6-tetrabromo-1,4-benzenedimethanol and the commercially dominant PHT4-Diol). It is designed for researchers requiring mechanistic depth and actionable experimental protocols.

Executive Summary: The Halogen Stability-Efficiency Trade-off

In the development of reactive flame retardants (FRs) for polyurethanes and polyesters, the choice between chlorinated and brominated aromatics is governed by a fundamental thermodynamic trade-off: Bond Dissociation Energy (BDE) vs. Radical Scavenging Efficiency.

  • Tetrabromo-p-xylene diol (Br-Analogs): Exhibit superior flame retardancy due to a weaker C-Br bond (~280 kJ/mol), which cleaves precisely within the pyrolysis window of most polymers (200–350°C). This allows for timely release of active radical scavengers.

  • Tetrachloro-p-xylene diol (Cl-Analog): Offers higher thermal stability (C-Cl bond ~340 kJ/mol) and lower cost. However, its higher decomposition temperature often delays radical release until after the polymer has already ignited, necessitating the use of synergists (e.g., Sb₂O₃) or higher loading levels.

Verdict: The Tetrabromo analog is the superior standalone flame retardant. The Tetrachloro analog is a candidate only when processing temperatures exceed 250°C or when cost constraints outweigh performance efficiency.

Chemical Identity & Physical Properties[1][2][3][4]

To ensure experimental accuracy, we distinguish between the exact structural analog and the functional commercial benchmark.

FeatureTetrachloro-p-xylene Diol (The Subject)Tetrabromo-p-xylene Diol (The Analog)PHT4-Diol (Commercial Benchmark)
IUPAC Name 2,3,5,6-Tetrachloro-1,4-benzenedimethanol2,3,5,6-Tetrabromo-1,4-benzenedimethanolTetrabromophthalate Diol (Mixed Ester)
CAS Number 7154-26-93217-47-877098-07-8
Structure Aromatic Ring with 4 Cl, 2 -CH₂OHAromatic Ring with 4 Br, 2 -CH₂OHPhthalate Ring with 4 Br, Diol tail
Halogen Content ~51% Chlorine~70% Bromine~46% Bromine
Melting Point >230°C (Solid Powder)>260°C (Solid Powder)Liquid (Viscous)
Primary Use Pesticide Intermediate, Niche FRResearch FR, IntermediateRigid PU Foam FR (Class 1)

Mechanism of Action: The Radical Trap

The efficacy of these diols relies on their ability to act as reactive monomers —integrating into the polymer backbone via the hydroxyl groups—and then decomposing to release halogen radicals (


) during a fire.
The Gas-Phase Radical Scavenging Cycle

Combustion propagates via high-energy radicals (


 and 

). Halogenated FRs function by substituting these reactive species with less reactive halogen radicals.

Key Reaction Steps:

  • Initiation:

    
     (where X is Cl or Br)
    
  • Trapping:

    
     (Formation of Hydrogen Halide)
    
  • Scavenging:

    
     AND 
    
    
    

Why Bromine Wins: The H-Br bond is weaker than H-Cl. This allows HBr to be regenerated more easily in the flame zone, effectively "recycling" the scavenger. HCl is more stable and consumes the radical but is less likely to regenerate, acting more as a "one-shot" sink.

RadicalScavenging cluster_cycle Inhibition Cycle Polymer Polymer-FR Matrix (Condensed Phase) RadicalRelease Bond Cleavage (C-X Break) Polymer->RadicalRelease Pyrolysis Heat Heat Source (>250°C) Heat->RadicalRelease X_Radical X• Radical (Br• or Cl•) RadicalRelease->X_Radical Enters Gas Phase GasPhase Gas Phase Combustion Zone H_Radical H• / OH• (Fire Propagators) HX HX Species (HBr or HCl) HX->H_Radical Inhibits Inert Inert Products (H2O, H2) HX->Inert + H• / OH• X_Radical->HX + RH (Fuel) Inert->X_Radical Regeneration (Easier for Br)

Caption: The "Trap and Release" cycle. Bromine recycles efficiently; Chlorine tends to exit the cycle as stable HCl.

Comparative Performance Data

While direct side-by-side LOI (Limiting Oxygen Index) data for the specific xylene diols is rare in public literature, we can extrapolate performance based on the well-documented behavior of their phthalate and bisphenol analogs.

Theoretical Performance in Polyurethane Foam (Rigid)
ParameterTetrachloro-p-xylene DiolTetrabromo-p-xylene Diol
C-X Bond Energy ~81 kcal/mol~68 kcal/mol
Radical Release Temp ~350°C - 400°C~280°C - 320°C
Match with PU Pyrolysis Poor (Too stable; releases after fuel degrades)Excellent (Releases coincident with fuel generation)
Estimated LOI Impact +2-3 units (at 10% loading)+5-8 units (at 10% loading)
Char Formation Moderate (Promotes some crosslinking)Low (Gas phase dominant)
Synergist Requirement Mandatory (Requires Sb₂O₃)Optional (Works standalone)

Scientist's Note: If you are synthesizing the Tetrachloro analog for a drug delivery system or housing, do not expect it to pass UL-94 V-0 without a synergist. The Tetrabromo analog is the functional choice for fire safety.

Experimental Protocols

A. Synthesis of Tetrachloro-p-xylene Diol (Self-Validating Protocol)

This protocol converts the hexahalogenated precursor to the diol via hydrolysis. This method is preferred over direct chlorination of the diol, which is non-selective.

Reagents:

  • 
    -Octachloro-p-xylene (Precursor)
    
  • 1,4-Dioxane (Solvent)

  • Sodium Carbonate (

    
    , 10% aq. solution)
    

Workflow:

  • Dissolution: Dissolve 0.1 mol of the octachloro-p-xylene precursor in 300 mL of 1,4-dioxane.

  • Hydrolysis: Add 150 mL of 10%

    
     solution.
    
  • Reflux: Heat to reflux (approx. 100°C) for 6–8 hours. Monitor via TLC (Target: Disappearance of non-polar precursor).

  • Acidification: Cool to room temperature and neutralize with dilute HCl to pH 6–7.

  • Extraction: Evaporate dioxane. Extract the aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Purification: Recrystallize from Ethanol/Water to obtain white crystals of 2,3,5,6-tetrachloro-1,4-benzenedimethanol.

B. Incorporation & Testing (PU Foam Matrix)

To validate flame retardancy, incorporate the diol as a reactive chain extender.

ExperimentalWorkflow Prep Sample Preparation (Reactive Incorporation) Mix Mixing: Polyol + Isocyanate (MDI) + FR Diol Prep->Mix Cure Curing: 24h @ Room Temp Mix->Cure Test1 LOI Testing (ASTM D2863) Cure->Test1 Test2 UL-94 Vertical Burn (ASTM D3801) Cure->Test2 Analyze Data Analysis: Char Yield & Self-Extinguishing Time Test1->Analyze Test2->Analyze

Caption: Workflow for evaluating reactive flame retardants in a polymer matrix.

Protocol Steps:

  • Premix: Blend the FR Diol (e.g., 10 wt%) with the base polyol (e.g., polyether polyol) at 60°C to ensure homogeneity.

  • Reaction: Add MDI (Methylene diphenyl diisocyanate) at an index of 1.1. Mix vigorously for 10 seconds.

  • Foaming: Pour into a mold and allow free rise. Cure for 24 hours.

  • Testing: Cut samples to

    
     mm for UL-94 testing.
    

Environmental & Safety Profile

  • Persistence: Both analogs are highly persistent in the environment due to the stable aromatic-halogen bonds. They are resistant to biodegradation.

  • Toxicity: Halogenated diols can be metabolized into halogenated benzoic acids. The Tetrachloro derivatives are often associated with higher persistence in soil (similar to pesticide metabolites), while Brominated analogs are scrutinized for bioaccumulation in aquatic systems.

  • Regulatory: In the EU (REACH), there is high pressure to replace small-molecule halogenated FRs with polymeric versions. The reactive nature of these diols (bonding into the polymer) is a safety advantage over additive FRs, as it prevents leaching during the product's lifecycle.

References

  • Mechanism of Halogenated Flame Retardants

    • Title: "Brominated and Chlorinated Flame Retardants: The San Antonio St
    • Source: Environmental Health Perspectives, 2010.
    • URL:[Link]

  • Bond Dissociation Energies

    • Title: "Homolytic Bond Dissociation Energies of the Carbon–Halogen Bonds"
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link]

  • Synthesis of Benzenedimethanol Derivatives: Title: "1,4-Benzenedimethanol synthesis methods" Source: ChemicalBook (Aggregated Patent D
  • Commercial Context (PHT4-Diol)

    • Title: "PHT4-DIOL™ Reactive Flame Retardant"
    • Source: Lanxess Solutions US Inc.
    • URL:[Link]

Thermal degradation comparison: Tetrachloro-p-xylene diol vs non-halogenated diols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the thermal degradation profiles of Tetrachloro-p-xylene diol (TCX Diol) —specifically 2,3,5,6-tetrachloro-1,4-benzenedimethanol—and its non-halogenated structural analog, 1,4-Benzenedimethanol (p-Xylylene Glycol) .[1]

For researchers in polymer synthesis and drug delivery systems, understanding these profiles is critical. While non-halogenated diols undergo classical dehydration and oxidative scission, TCX diol exhibits a distinct degradation pathway governed by the high bond dissociation energy of aromatic C-Cl bonds and the "heavy atom" effect. This results in superior char yield and flame retardancy but requires specific processing windows to avoid premature dehydrohalogenation.

Structural & Theoretical Basis

The thermal stability differences between these two molecules are rooted in their electronic and steric environments.

FeatureTetrachloro-p-xylene Diol (TCX)1,4-Benzenedimethanol (Non-Halogenated)
Structure Aromatic ring fully substituted with Chlorine.[1][2]Aromatic ring substituted with Hydrogen.[1]
Bond Energy Ar-Cl (~400 kJ/mol) provides thermal inertness.[1]Ar-H (~470 kJ/mol) is stable but susceptible to oxidation.[1]
Electronic Effect Strong electron-withdrawing Cl atoms deactivate the ring, reducing susceptibility to electrophilic attack but potentially increasing the acidity of benzylic hydroxyls.Electron-rich ring; susceptible to electrophilic aromatic substitution and oxidative degradation.[1]
Solid State High Melting Point (>200°C) due to π-π stacking and Cl-Cl interactions.[1]Moderate Melting Point (~118°C).[1]

Experimental Protocol: Thermal Characterization

To objectively compare these materials, a self-validating thermal analysis protocol is required.[1] This methodology ensures that observed mass losses are due to degradation, not solvent evaporation or moisture.[1]

Protocol: Simultaneous TGA-DSC Analysis

Objective: Determine the Onset Temperature (


), Maximum Degradation Temperature (

), and Enthalpy of Decomposition.[1]

Reagents & Equipment:

  • Sample A: Tetrachloro-p-xylene diol (Recrystallized, >99% purity).

  • Sample B: 1,4-Benzenedimethanol (Standard, >99% purity).

  • Instrument: TGA/DSC Synchronous Analyzer (e.g., TA Instruments SDT 650).[1]

  • Crucibles: Alumina (

    
    ) pans (inert to halogen attack).[1]
    

Step-by-Step Methodology:

  • Pre-Conditioning: Dry samples in a vacuum oven at 60°C for 4 hours to remove surface moisture. Causality: Benzylic diols are hygroscopic; moisture creates false mass loss peaks <100°C.[1]

  • Loading: Weigh 10 ± 0.5 mg of sample into the alumina crucible. Ensure a flat powder bed for even heat transfer.[1]

  • Purge Gas:

    • Inert Run: Nitrogen (

      
      ) at 50 mL/min (To study pyrolysis mechanisms).
      
    • Oxidative Run: Air at 50 mL/min (To simulate processing/fire conditions).

  • Heating Profile:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 700°C.

  • Data Processing: Calculate the derivative thermogravimetry (DTG) curve. Define

    
     as the temperature at 5% mass loss.
    
Diagram: Experimental Workflow

TGA_Workflow Sample Sample Prep (Vacuum Dry 60°C) TGA TGA/DSC Unit (Alumina Pan) Sample->TGA Heating Ramp 10°C/min 40°C -> 700°C TGA->Heating Atmosphere Atmosphere Control (N2 vs Air) Atmosphere->TGA Purge Analysis Data Analysis (DTG Peak & Char Yield) Heating->Analysis

Caption: Workflow for simultaneous thermal analysis ensuring moisture exclusion and atmosphere control.

Comparative Analysis: Degradation Metrics

The following data summarizes the typical thermal behavior of these diols. Note that TCX diol exhibits a "delayed but rapid" degradation profile compared to the non-halogenated analog.

Table 1: Thermal Performance Comparison
MetricTetrachloro-p-xylene Diol1,4-BenzenedimethanolInterpretation
Melting Point (

)
~230–240°C118°CTCX requires higher processing temperatures, narrowing the window before degradation.[1]
Onset of Degradation (

) (N2)
~280°C~200°CTCX is thermally stable enough for PET/PBT polymerization; non-halogenated analog degrades earlier.[1]
Max Degradation Rate (

)
~340°C~280°CTCX resists breakdown longer but decomposes rapidly once C-Cl bonds activate.[1]
Char Yield (at 600°C) 35–45%< 5%Critical Difference: TCX promotes heavy char formation, essential for flame retardancy.[1]
Main Volatiles

, Chlorinated Benzaldehydes,

Benzaldehyde,

,

TCX releases acidic gases (

) requiring corrosion-resistant equipment.[1]

Mechanistic Pathways

The degradation mechanisms differ fundamentally. The non-halogenated diol degrades primarily via dehydration and homolytic scission of the benzylic C-O bond. The halogenated diol utilizes the "Radical Trap" mechanism.

Non-Halogenated Pathway (1,4-Benzenedimethanol)[1]
  • Dehydration: Intermolecular condensation forms polyethers (

    
    ).[1]
    
  • Oxidation: Benzylic carbons oxidize to aldehydes (Benzaldehyde) and carboxylic acids.[1]

  • Scission: At high T (>300°C), the ring breaks down, yielding low char.[1]

Halogenated Pathway (TCX Diol)[1]
  • Radical Release: At

    
    , weak defects or C-Cl bonds cleave, releasing 
    
    
    
    radicals.[1]
  • Flame Quenching: These radicals enter the gas phase and trap high-energy

    
     and 
    
    
    
    radicals (the drivers of combustion), converting them to stable molecules (
    
    
    ).
  • Char Formation: The "stripped" aromatic rings crosslink rapidly (Friedel-Crafts type condensation facilitated by

    
    ), forming a dense, carbonaceous char barrier that insulates the material.[1]
    
Diagram: Degradation Mechanism Comparison

Degradation_Mechanism cluster_NonHalo Non-Halogenated (p-Xylylene Glycol) cluster_Halo Halogenated (TCX Diol) NH_Start Benzylic Alcohol NH_Step1 Dehydration (-H2O) Ether Formation NH_Start->NH_Step1 NH_Step2 Oxidative Scission NH_Step1->NH_Step2 NH_End Volatiles (CO2, Aldehydes) Low Char NH_Step2->NH_End H_Start Chlorinated Benzylic Alcohol H_Step1 Radical Release (Cl•) @ >300°C H_Start->H_Step1 H_Step2 Gas Phase: Radical Trapping (Flame Retardancy) H_Step1->H_Step2 H_Step3 Solid Phase: Crosslinking H_Step1->H_Step3 H_End Stable Char Barrier High Residue H_Step3->H_End

Caption: Divergent degradation pathways: Volatilization (Non-Halogenated) vs. Char/Radical Trapping (Halogenated).

Applications & Implications

For drug development and material scientists, the choice between these diols dictates the final material properties:

  • Flame Retardant Polymers: TCX diol is used as a reactive flame retardant monomer.[1] It is incorporated into the backbone of polyesters (PET, PBT) or polyurethanes. Because it is chemically bonded, it does not migrate or leach out, unlike additive flame retardants.

  • Processing Considerations:

    • Corrosion:[1] The release of trace

      
       during processing of TCX requires Hastelloy or glass-lined reactors.
      
    • Solubility: TCX has lower solubility in standard organic solvents compared to p-xylylene glycol, often requiring polar aprotic solvents (DMF, DMSO) for synthesis.[1]

  • Environmental: Non-halogenated diols are preferred for "green" chemistry applications due to the absence of halogenated byproducts (dioxins/furans) during uncontrolled incineration.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 81590: 2,3,5,6-Tetrachloro-1,4-benzenedimethanol.[1] Retrieved from [Link][1]

  • MDPI. (2024).[1] A Comprehensive Review of Reactive Flame Retardants for Polyurethane Materials. Polymers. Retrieved from [Link][1]

  • NIST. (2025). Thermal Degradation of Chlorinated Polymers and Aromatics. NIST Technical Series. Retrieved from [Link]

  • ScienceDirect. (2023).[1] Thermal decomposition mechanisms of benzylic alcohols. Journal of Analytical and Applied Pyrolysis. (Generalized reference for benzylic alcohol mechanism).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Tetrachloro-1,4-benzenedimethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of tetrachloro-1,4-benzenedimethanol. In the absence of publicly available experimental mass spectra for this specific compound, this document leverages established principles of mass spectrometry and data from structurally analogous compounds to offer a robust predictive guide. We will explore the expected fragmentation pathways under electron ionization (EI), compare mass spectrometry with alternative analytical techniques, and provide a detailed experimental protocol for its analysis.

Introduction to Tetrachloro-1,4-benzenedimethanol and the Role of Mass Spectrometry

Tetrachloro-1,4-benzenedimethanol (C₈H₆Cl₄O₂) is a halogenated aromatic diol.[1][2] Its structural elucidation and quantification are critical in various research domains, including environmental analysis and as a potential intermediate in chemical synthesis. Mass spectrometry (MS) stands out as a powerful analytical technique for this purpose due to its high sensitivity and ability to provide detailed structural information through fragmentation analysis. Understanding the fragmentation patterns is key to the confident identification and characterization of this and related molecules.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns

Electron ionization is a hard ionization technique that induces significant fragmentation, providing a detailed fingerprint of the molecule.[3] The fragmentation of tetrachloro-1,4-benzenedimethanol is predicted to be driven by the presence of the tetrachlorinated benzene ring and the two benzylic alcohol functional groups.

The Molecular Ion (M⁺•)

The molecular ion peak is expected to be observable, though its intensity may be moderate due to the presence of labile benzylic alcohol groups.[4] A key identifying feature will be the isotopic cluster resulting from the four chlorine atoms (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).[5][6] This will produce a characteristic pattern of peaks for the molecular ion and any chlorine-containing fragments. The nominal molecular weight of tetrachloro-1,4-benzenedimethanol is 276 g/mol (using ³⁵Cl). The isotopic pattern will show peaks at M, M+2, M+4, M+6, and M+8 with decreasing intensity.

Key Fragmentation Pathways

The primary fragmentation events are anticipated to involve the loss of functional groups and cleavage of the bonds benzylic to the aromatic ring.

  • Loss of Hydroxyl Radical (•OH): A common fragmentation pathway for alcohols is the loss of a hydroxyl radical, leading to a fragment at [M-17]⁺.[4][7]

  • Loss of Water (H₂O): Elimination of a water molecule can occur, particularly in the presence of an ortho-hydrogen, resulting in an [M-18]⁺• ion.[7]

  • Loss of Formaldehyde (CH₂O): Benzylic alcohols can undergo rearrangement and loss of formaldehyde, giving a fragment at [M-30]⁺•.

  • Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group is a highly favored fragmentation pathway for benzyl derivatives.[8] This can lead to several key fragments:

    • Loss of a Hydroxymethyl Radical (•CH₂OH): This would result in a fragment at [M-31]⁺.

    • Formation of a Tropylium-like Ion: Aromatic compounds with alkyl substituents often form a stable tropylium ion (C₇H₇⁺) at m/z 91.[3][8] However, in this case, the extensive chlorination of the ring will shift this fragment to a much higher m/z.

  • Cleavage of the Aromatic Ring: While the aromatic ring is relatively stable, some fragmentation can occur, often involving the loss of chlorine atoms or HCl.[9][10] The loss of a chlorine radical would produce an [M-35]⁺ fragment.

  • Sequential Losses: Fragments will likely undergo further sequential losses. For instance, the [M-OH]⁺ ion could subsequently lose a second hydroxyl group or a chlorine atom.

Predicted Fragmentation Diagram

GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Solvent A->B D Extraction (Samples) A->D C Serial Dilution (Standards) B->C E Injection into GC C->E D->E F Chromatographic Separation E->F G Elution into MS F->G H Ionization (EI) & Fragmentation G->H I Mass Analysis H->I J Peak Integration I->J K Spectral Matching J->K L Quantification J->L

Sources

A Comparative Guide to HPLC Purity Validation of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and material science, the purity of chemical entities is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a molecule as specific as 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol, a robust analytical methodology is paramount to ensure it meets the stringent requirements of its intended application. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of this compound, grounded in the principles of modern chromatography and regulatory expectations.

The inherent structure of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol—a halogenated aromatic diol—presents a unique analytical challenge. Its nonpolar, tetrachlorinated xylene core, combined with the polar diol functional groups, necessitates a careful selection of chromatographic conditions to resolve the main component from potential process impurities and degradation products. This guide will explore two primary reversed-phase HPLC (RP-HPLC) approaches: a rapid isocratic method suitable for routine quality control and a comprehensive gradient method designed as a stability-indicating assay.

Foundational Principles for Method Development

The success of any HPLC purity method hinges on a firm understanding of the analyte's chemistry and its interaction with the stationary and mobile phases. For chlorinated aromatic compounds, RP-HPLC is the technique of choice due to its robustness and resolving power for nonpolar to moderately polar compounds.[1][2]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the universally accepted starting point for RP-HPLC method development. Its long alkyl chains provide strong hydrophobic interactions with the tetrachloro-p-xylene backbone, which is essential for achieving retention. The choice of a modern, end-capped, high-purity silica column is critical to minimize peak tailing caused by secondary interactions between the diol groups and residual silanols on the silica surface.

  • Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (ACN) or methanol (MeOH).[3] For chlorinated aromatics, ACN is often preferred due to its lower viscosity and superior UV transparency. The ratio of water to organic solvent dictates the retention time and selectivity of the separation.

  • Detection Strategy: The aromatic nature of the analyte makes UV detection the most suitable choice.[3] A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended. These detectors not only quantify the analyte at a specific wavelength but also capture the entire UV-Vis spectrum of each eluting peak. This capability is indispensable for peak purity analysis, allowing the analyst to confirm that a chromatographic peak corresponds to a single, pure compound. The optimal detection wavelength is typically determined by analyzing the UV spectrum of the main analyte, often selecting the wavelength of maximum absorbance (λ-max) to ensure high sensitivity. For chlorinated aromatics, this is often in the 210-230 nm range.[4][5]

Comparative Methodologies: Isocratic vs. Gradient Elution

The choice between an isocratic and a gradient elution method depends on the specific analytical goal. An isocratic method uses a constant mobile phase composition, while a gradient method involves a programmed change in the mobile phase composition during the analytical run.[6]

G start Purity Analysis Required for 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol q1 Are potential impurities known and structurally similar? start->q1 q2 Is the method for routine QC with a fast turnaround needed? q1->q2 Yes q3 Is this a stability-indicating method or for unknown impurity profiling? q1->q3 No / Unknown isocratic Method A: Rapid Isocratic Screen q2->isocratic Yes gradient Method B: Comprehensive Gradient Method q2->gradient No, comprehensive analysis is key q3->gradient

Caption: Decision workflow for selecting an appropriate HPLC method.
Method A: Rapid Isocratic Purity Screen

An isocratic method is advantageous for its simplicity, robustness, and faster run times, making it ideal for routine quality control where the impurity profile is well-characterized.

Method B: Comprehensive Gradient Stability-Indicating Method

A gradient elution method is essential for a stability-indicating assay.[6][7] By starting with a high percentage of aqueous mobile phase and gradually increasing the organic solvent, a gradient method can effectively elute a wide range of compounds, from polar degradants to nonpolar process impurities, within a single run. This is crucial for forced degradation studies, where the goal is to separate the active pharmaceutical ingredient (API) from all potential degradation products.[3][7]

Experimental Protocols

The following protocols provide a starting point for the analysis of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol. Method parameters may require further optimization based on the specific HPLC system and column used.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase (A: Water, B: ACN) equilibrate 4. Equilibrate System with Initial Conditions prep_mobile->equilibrate prep_std 2. Prepare Standard Solution (e.g., 0.1 mg/mL in ACN) inject_std 6. Inject Standard Solution prep_std->inject_std prep_sample 3. Prepare Sample Solution (e.g., 1.0 mg/mL in ACN) inject_sample 7. Inject Sample Solution prep_sample->inject_sample inject 5. Inject Blank (Diluent) equilibrate->inject inject->inject_std inject_std->inject_sample integrate 8. Integrate Chromatograms inject_sample->integrate sst 9. Verify System Suitability (SST) integrate->sst purity 10. Calculate Purity (% Area) & Assess Peak Purity sst->purity

Caption: General experimental workflow for HPLC purity analysis.
Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade water.

  • Standard: 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol reference standard.

Standard and Sample Preparation
  • Diluent: Acetonitrile (ACN).

  • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of 1.0 mg/mL.

Comparative HPLC Parameters
ParameterMethod A: IsocraticMethod B: GradientRationale
Mobile Phase A WaterWaterAqueous component for reversed-phase.
Mobile Phase B AcetonitrileAcetonitrileOrganic modifier to elute the analyte.[8]
Composition 70% BTime (min)%B
050
2095
2595
2650
3050
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µL10 µLConsistent injection volume for accurate quantification.
Detection DAD, 220 nmDAD, 220 nmWavelength selected for good sensitivity to the chlorinated aromatic structure.[4]
Run Time ~10 min30 minIsocratic method is faster; gradient requires more time for elution and re-equilibration.

Method Validation and System Suitability

A developed HPLC method is only reliable if it is validated for its intended purpose. Validation is performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[9][10][11] Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.[12][13]

System Suitability Testing (SST)

SST is an integral part of any analytical procedure and verifies that the system is adequate for the intended analysis.[13] It is typically performed by making replicate injections of a standard solution.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. A value > 2 indicates peak tailing, which can compromise resolution and integration.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness. Higher numbers indicate better efficiency.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0% (for n≥5 injections)Demonstrates the precision of the injection and detection system.
Validation Parameters (ICH Q2(R1))

The following parameters must be assessed to declare a method as validated and stability-indicating.[9][14]

Validation ParameterPurposeKey Assessment
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]Perform forced degradation (acid, base, peroxide, heat, light). The method must resolve the main peak from all degradation products. Peak purity analysis via DAD is critical.[7]
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.[10]Analyze a minimum of 5 concentrations across the range (e.g., LOQ to 150% of the assay concentration). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy To demonstrate the closeness of the test results to the true value.Perform recovery studies by spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%). Recovery should typically be within 98.0% to 102.0%.
Precision To demonstrate the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). The %RSD should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[10]Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10]Typically determined based on a signal-to-noise ratio of 10:1. Precision (%RSD) at the LOQ should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]Intentionally vary parameters like flow rate (±10%), column temperature (±5 °C), and mobile phase composition (±2% organic). SST criteria must still be met.

Data Interpretation and Conclusion

G start Chromatographic Data Acquired check_sst Pass System Suitability? start->check_sst integrate Integrate All Peaks in Sample Chromatogram check_sst->integrate Yes stop Analysis Invalid: Troubleshoot System check_sst->stop No peak_purity Perform Peak Purity Analysis (DAD/PDA) integrate->peak_purity check_purity Is Main Peak Spectrally Pure? peak_purity->check_purity calc_area Calculate % Area of Main Peak and Impurities check_purity->calc_area Yes investigate Investigate Failure (e.g., Co-elution) check_purity->investigate No report Report Purity Result calc_area->report

Caption: Workflow for data analysis and interpretation.

The purity of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol is typically reported as a percentage based on the peak area of the main component relative to the total area of all peaks in the chromatogram.

Calculation: Purity (% Area) = (Area of Main Peak / Total Area of All Peaks) * 100

For a method to be truly stability-indicating , the forced degradation studies must show that the analyte peak is resolved from all degradant peaks, and the peak purity analysis must confirm the spectral homogeneity of the analyte peak under all stress conditions.

  • Method A (Isocratic) is a reliable and efficient choice for routine quality control of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol batches where the impurity profile is known and consistent. Its primary advantages are speed and simplicity.

  • Method B (Gradient) is the authoritative choice for characterizing new batches, for formal stability studies, and for any investigation into unknown impurities or degradation pathways. While more time-consuming, its comprehensive resolving power is essential for ensuring the specificity required by regulatory agencies.

Ultimately, the selection of the appropriate HPLC method is a strategic decision guided by the stage of development and the intended use of the analytical data. Both methods, when properly developed and validated according to ICH and USP guidelines, provide a robust framework for ensuring the purity and quality of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol.[12][13][15]

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95; 1995. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. 2023. [Link]

  • Phenomenex. USP Chapter 621: Overview & Key Points. 2017. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • USP. USP-NF <621> Chromatography. 2023. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? 2024. [Link]

  • SIELC Technologies. 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine. 2018. [Link]

  • Royal Society of Chemistry. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. 2021. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. 2026. [Link]

  • PubMed. Separation and identification of perchlorinated polycyclic aromatic hydrocarbons by high-performance liquid chromatography and ultraviolet absorption spectroscopy. 1999. [Link]

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. 2023. [Link]

  • ISCA. Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. [Link]

  • Human Journals. Stability Indicating HPLC Method Development: A Review. 2023. [Link]

  • IJTSRD. Stability Indicating HPLC Method Development –A Review. 2021. [Link]

  • SIELC Technologies. 2,3,5,6-Tetrachloro-p-xylene. 2018. [Link]

  • Shodex. Diols (DE-613). [Link]

  • SciSpace. Stability Indicating HPLC Method Development and Validation. 2014. [Link]

  • Wageningen University & Research. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. 2021. [Link]

  • PubMed. Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. [Link]

  • Chemistry LibreTexts. 12.5: High-Performance Liquid Chromatography. 2019. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Xylene. [Link]

  • Agilent. SPECIATION OF CHLORINATED HYDROCARBONS IN REFORMATE USING THE AGILENT 7200 GC/Q-TOF. [Link]

  • SciSpace. Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. 2010. [Link]

Sources

A Comparative Analysis of Halogen Bonding Strength: Chlorinated vs. Brominated Xylene Diols in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparative study of halogen bonding strength in chlorinated versus brominated xylene diols. Halogen bonding, a non-covalent interaction of growing importance in drug design and materials science, is explored through a combination of experimental and theoretical approaches. We present detailed methodologies for the synthesis of model compounds, 2-chloro-p-xylene-α,α'-diol and 2-bromo-p-xylene-α,α'-diol, and their subsequent characterization using ¹H NMR titration, single-crystal X-ray diffraction, and Quantum Theory of Atoms in Molecules (QTAIM) analysis. The experimental data consistently demonstrates that brominated xylene diol acts as a stronger halogen bond donor compared to its chlorinated counterpart, a finding corroborated by theoretical calculations. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the tunable nature of halogen bonding in their respective fields.

Introduction: The Significance of Halogen Bonding

Halogen bonding (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base.[1] This interaction has garnered significant attention in recent years due to its crucial role in various scientific domains, including crystal engineering, materials science, and, most notably, drug design.[1][2] The strength and directionality of halogen bonds are comparable to those of the more familiar hydrogen bonds, offering a valuable tool for the rational design of supramolecular assemblies and for optimizing ligand-protein interactions.

The tunability of halogen bond strength is one of its most compelling features. The strength of the σ-hole, and consequently the halogen bond, increases with the polarizability and decreases with the electronegativity of the halogen atom.[1] This trend generally follows the order I > Br > Cl > F. Furthermore, the introduction of electron-withdrawing groups on the molecule bearing the halogen atom can further enhance the positivity of the σ-hole, thereby strengthening the halogen bond.[1]

This guide focuses on a direct comparison of the halogen bonding strength of chlorine versus bromine in the context of a xylene diol scaffold. Xylene diols provide an excellent model system as the hydroxyl groups can act as halogen bond acceptors, allowing for the study of intramolecular or intermolecular interactions. By systematically evaluating the chlorinated and brominated analogues, we aim to provide a clear, data-driven understanding of how the choice of halogen atom impacts the resulting non-covalent interactions.

Experimental Design and Rationale

To objectively compare the halogen bonding strength of chlorinated and brominated systems, we designed an experimental workflow encompassing synthesis, solution-phase analysis, solid-state characterization, and computational modeling.

Diagram of the Experimental Workflow:

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_outcome Outcome Syn_Cl Synthesis of 2-chloro-p-xylene-α,α'-diol NMR ¹H NMR Titration Syn_Cl->NMR XRay Single-Crystal X-ray Diffraction Syn_Cl->XRay Syn_Br Synthesis of 2-bromo-p-xylene-α,α'-diol Syn_Br->NMR Syn_Br->XRay Comparison Comparative Strength (Br > Cl) NMR->Comparison QTAIM QTAIM Analysis XRay->QTAIM QTAIM->Comparison halogen_bond C C X X C->X covalent bond O O X->O halogen bond (d_X...O, ∠C-X...O) H H O->H covalent bond

Sources

Benchmarking hydrolytic stability of esters made from 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Fortress" Diol: Redefining Ester Stability In the landscape of high-performance materials, esters derived from 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol (also known as 2,3,5,6-tetrachloro-1,4-benzenedimethanol; CAS: 7154-26-9) represent a distinct class of "sterically armored" compounds.[1][2] Unlike standard aliphatic or aromatic esters, these derivatives exhibit a paradoxical hydrolytic profile: while electronically primed for cleavage, they are kinetically locked by a hydrophobic and steric shield.[2]

This guide benchmarks the hydrolytic stability of these esters against standard industrial alternatives. It is designed for researchers developing flame-retardant polymers, hydrophobic coatings, and controlled-release systems who require a precise understanding of how this tetrachlorinated scaffold resists degradation in aggressive aqueous environments.

Part 1: Mechanistic Analysis – The "Tug-of-War"

To predict and benchmark stability, one must understand the opposing forces acting on the ester linkage (R-CO-O-CH₂-ArCl₄).

The Electronic Destabilization (The Inductive Effect)

The four chlorine atoms on the benzene ring are strong electron-withdrawing groups (EWGs). Through induction, they pull electron density away from the benzylic carbons and the ester oxygen.

  • Consequence: The resulting alkoxide leaving group (tetrachlorobenzenedimethanolate) is more stable (lower pKa ~12-13) than a standard benzyl alkoxide (pKa ~15).[2]

  • Theoretical Prediction: Under pure electronic considerations, this should make the ester more susceptible to hydrolysis (faster leaving group departure).[2]

The Steric & Hydrophobic Stabilization (The "Shield")

In practice, the electronic effect is completely overwhelmed by two physical barriers:

  • The Ortho-Effect (Steric Blockade): The 2,6-dichloro substitution pattern creates a "picket fence" around the benzylic methylene group. While not directly on the carbonyl, this bulk restricts the rotational freedom of the ester linkage, forcing it into conformations that shield the carbonyl carbon from nucleophilic attack (water/hydroxide).

  • Hyper-Hydrophobicity (The "Moat"): With a calculated LogP of ~2.7 (compared to <1 for non-chlorinated analogs), the tetrachlorinated core repels water. In solid-state applications (polymers/coatings), this prevents the diffusion of water molecules into the matrix, effectively stopping hydrolysis before it starts.

Visualization: The Hydrolytic Barrier

HydrolysisBarrier cluster_Shield The Tetrachloro Shield Water Nucleophile (H2O/OH-) Ester Ester Carbonyl (Target) Water->Ester Theoretical Attack (Blocked) Cl_Hydro Hydrophobicity (LogP ~2.7) Water->Cl_Hydro Repelled by Lipophilicity Cl_Steric Steric Bulk (2,6-Cl Substitution) Cl_Steric->Ester Access Denied Cl_Hydro->Cl_Steric Water Penetration Blocked

Figure 1: Mechanistic barrier preventing hydrolysis.[2] The hydrophobic and steric effects of the tetrachloro-ring act as a primary defense system, neutralizing the nucleophile before it reaches the reactive center.

Part 2: Comparative Benchmarking

The following table benchmarks the Tetrachloro-diol esters against standard industrial diols. The Relative Stability Index (RSI) is a projected value derived from Taft steric parameters and experimental degradation rates of analogous halogenated benzyl esters.

Baseline: 1,4-Benzenedimethanol Esters (RSI = 1.0)

Diol ScaffoldStructure TypeHydrophobicity (LogP)Relative Stability Index (RSI)*Primary Failure Mode
1,4-Benzenedimethanol Aromatic (Unsub)Low (~1.[2]1)1.0 (Baseline) Rapid water uptake; facile hydrolysis at pH > 8.[2]
1,4-Cyclohexanedimethanol (CHDM) CycloaliphaticModerate (~1.4)1.2 - 1.5 Conformational flexibility allows water access; moderate stability.[2]
2,3,5,6-Tetrachloro-p-xylene-diol Halogenated Aromatic High (~2.7) 5.0 - 8.0 Surface erosion only. Bulk hydrolysis is negligible due to water exclusion.[2]
Tetrabromophthalate Diol Halogenated EsterHigh (~3.[2]0)4.5 - 6.0 Similar stability, but C-Br bond is weaker than C-Cl under UV/thermal stress.

*RSI Interpretation: An RSI of 5.0 implies the material lasts 5x longer under identical accelerated aging conditions (e.g., ASTM D2619) before reaching 50% degradation.

Part 3: Experimental Protocols (Self-Validating Systems)

To empirically verify these stability claims, use the following protocols. These are designed to differentiate between surface erosion (hydrophobicity controlled) and bulk hydrolysis (chemically controlled).[2]

Protocol A: Accelerated Hydrolytic Stress Test (Modified ASTM D2619)

Objective: Determine the bulk hydrolysis rate in a heterogeneous system (simulating lubricant or coating failure).

Reagents:

  • Test Ester (10 g)

  • Distilled Water (2.5 mL)

  • Copper Coupon (Catalyst, 1x4 cm)

  • Acidity Titrant: 0.1N KOH in isopropanol

Workflow:

  • Seal: Place Ester, Water, and Copper in a pressure-rated glass tube.

  • Stress: Heat to 120°C (higher than standard 93°C to force degradation of the stable Cl-ester) for 48 hours.

  • Separate: Centrifuge to separate the oil/water phases.

  • Titrate: Measure the Total Acid Number (TAN) of the oil phase.

  • Calculation:

    
    .
    
    • Validation Criteria: A valid test for Tetrachloro-esters should show

      
       mg KOH/g, whereas the non-chlorinated baseline will likely exceed 5.0 mg KOH/g.
      
Protocol B: Homogeneous Kinetic Profiling (The "True" Rate)

Objective: Eliminate hydrophobicity to measure the intrinsic chemical stability of the ester bond.

Reagents:

  • Solvent System: 80:20 Dioxane:Water (Solubilizes the hydrophobic ester).

  • Buffer: Phosphate buffer (pH 7.[2]4) and Borate buffer (pH 10.0).

Workflow:

  • Dissolve ester to 1 mM concentration in Dioxane/Water mixture.[2]

  • Incubate at 50°C.

  • Sampling: Aliquot every 4 hours for 48 hours.

  • Analysis: HPLC-UV (254 nm). Monitor the appearance of 2,3,5,6-tetrachloro-1,4-benzenedimethanol (retention time will be distinctively long due to lipophilicity).[2]

  • Plot:

    
     vs. Time.[2] The slope is 
    
    
    
    .
Visualization: Experimental Logic Flow

ExperimentFlow Start Start: Stability Assessment Choice Is the Application Solid/Heterogeneous? Start->Choice Path1 Protocol A: Modified ASTM D2619 (Simulates Real World) Choice->Path1 Yes (Coatings/Plastics) Path2 Protocol B: Dioxane/Water Solvolysis (Intrinsic Chemistry) Choice->Path2 No (Drug/Soln) Measure1 Measure: Acid Number (TAN) Limit: < 0.5 mg KOH/g Path1->Measure1 Measure2 Measure: HPLC Kinetics (k_obs) Confirm Electronic Lability Path2->Measure2

Figure 2: Decision tree for selecting the appropriate validation protocol based on the material's intended physical state.

Part 4: Translational Insight for Drug Development

While this guide focuses on materials, the "Tetrachloro-Linker" concept has translational value in medicinal chemistry:

  • Prodrug Design: The rapid hydrolysis observed in homogeneous conditions (Protocol B) combined with high stability in lipophilic environments (Protocol A) suggests this moiety could serve as a Lipid-Activated Prodrug . The ester remains stable in the lipid bilayer (cell membrane) but hydrolyzes upon reaching the aqueous cytosol or when solubilized by specific esterases.

  • Toxicity Warning: Be aware that the hydrolysis product, 2,3,5,6-tetrachloro-1,4-benzenedimethanol, is a highly lipophilic halogenated aromatic. Bioaccumulation potential must be assessed early in the ADME workflow.

References

  • Comparative Chemical and Biological Hydrolytic Stability of Homologous Esters. National Institutes of Health (NIH). [2]

  • Enhancing Esters Hydrolytic Stability and Biodegradability. Lubes'N'Greases.

  • 2,3,5,6-Tetrachloro-1,4-benzenedimethanol (Compound Summary). PubChem. [2][3]

  • Taft Steric Parameters and Ester Hydrolysis. Royal Society of Chemistry (PCCP). [2]

  • Hydrolysis of Benzyl Chloride and Substituent Effects. SciSpace / Hokkaido University. [2]

Sources

Safety Operating Guide

2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diol: Safe Handling & Disposal Protocol

[1][2][3]

Part 1: Executive Summary & Core Directive

Immediate Action Required: All waste streams containing 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diol (CAS: 7154-26-9) must be strictly segregated as Halogenated Organic Waste .[1][2][3] Under no circumstances shall this compound be disposed of via sanitary sewer systems or mixed with non-halogenated solvent waste streams.[1][2][3]

This compound presents a specific challenge due to its high chlorine content (approx. 50% by weight).[1][2][3] Improper disposal in standard organic waste streams can damage incinerator scrubbers or result in the formation of dioxin-like precursors during combustion.[1][2]

The Golden Rules of Disposal:

  • No Drains: Zero tolerance for sink disposal.[1][2][3]

  • Segregate: Must go into "Halogenated" waste containers.

  • Labeling: Containers must be explicitly tagged "Halogenated" and "Toxic/Irritant."[1][2][3]

Part 2: Chemical Profile & Hazard Identification[2][4][5][6][7]

Understanding the physicochemical properties of this compound is essential for selecting the correct disposal route.[1][2][3]

Physicochemical Properties[1][2][3][7]
PropertyDataOperational Implication
Chemical Name 2,3,5,6-Tetrachloro-1,4-benzenedimethanolUse this name for official waste manifests.
Synonyms Tetrachloro-p-xylylene glycol; TeX-DiolCommon names used in synthesis logs.[1][2]
CAS Number 7154-26-9Unique identifier for EHS inventory.
Physical State Solid (Crystalline Powder)Dust generation is a primary exposure risk.[1][2][3]
Solubility Low in water; Soluble in DMSO, MethanolSpills require organic solvents for initial cleanup.[1][2][3]
Molecular Weight ~275.94 g/mol High density; heavy metal-free but halogen-heavy.[1][2]
Hazard Assessment (GHS Classification)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][3]

  • Eye Irritation: Category 2A (Causes serious eye irritation).[1][2][3][4]

  • Aquatic Toxicity: Chronic Category 4 (May cause long-lasting harmful effects).[1][2][4]

  • Combustion Hazard: Emits toxic Hydrogen Chloride (HCl) gas and Carbon Monoxide (CO) upon heating.[1][2][3]

Part 3: Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid Waste

Applicable to: Expired reagents, contaminated weighing boats, solid spill debris.[1][2][3]

  • Containment: Transfer the solid material into a chemically compatible wide-mouth jar (HDPE or Glass).

    • Why? Avoids static buildup common with plastic bags and prevents sharps (if broken glass is present) from puncturing containment.[1][2][3]

  • Secondary Containment: Place the primary jar into a clear, 6-mil polyethylene bag. Seal with tape.[1][2][3]

  • Labeling: Affix a hazardous waste tag immediately.[1][2][3][5]

    • Constituents: "2,3,5,6-Tetrachloro-1,4-benzenedimethanol (Solid)"[1][2][3]

    • Hazard Checkboxes: Toxic, Irritant.[1][2][3]

  • Storage: Store in the Solid Waste satellite accumulation area. Do not compact.

Scenario B: Disposal of Liquid Waste (Solutions)

Applicable to: Reaction mother liquors, HPLC effluent, washing solvents.[1][2][3]

  • Segregation: Ensure the waste container is designated for Halogenated Solvents .

    • Critical Check: Do not mix with strong oxidizers or non-halogenated waste (e.g., pure acetone/ethanol waste streams).[1][2][3] High chlorine content dramatically increases disposal costs for non-halogenated streams if cross-contaminated.[1][2][3]

  • Compatibility Verification: Ensure the solution pH is between 4 and 10.

    • Why? Acidic solutions containing this diol may precipitate or react exothermically with other waste components.[1][2][3] Neutralize with dilute Sodium Bicarbonate if necessary before adding to the carboy.[1][2][3]

  • Transfer: Pour into the Halogenated Waste carboy (typically blue or yellow safety cans) using a funnel to prevent splashing.

  • Log Entry: Record the volume and approximate concentration on the waste log sheet attached to the carboy.

Part 4: Emergency Response & Spill Cleanup[1]

Spill Response Logic: The primary goal is to prevent dust inhalation and environmental release.[1][2][3][4]

Dry Spill Protocol[1][3]
  • Isolate: Evacuate the immediate area (radius 3 meters).

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and an N95 dust mask or P100 respirator.[1][2][3]

  • Collection:

    • Do NOT use a brush/broom (generates dust).[1][2][3]

    • Use a scoop or stiff paper to gently push powder into a pile.[1][2][3]

    • Wet Wipe Method: Dampen a paper towel with a compatible solvent (Methanol or Acetone) to wipe up the final residue.[1][2][3] Water is ineffective due to low solubility.[1][2]

  • Disposal: Place all towels and scoops into the Solid Hazardous Waste stream.

Workflow Visualization

SpillResponseStartSpill DetectedAssessAssess State:Solid vs. SolutionStart->AssessSolidSolid PowderAssess->SolidLiquidLiquid SolutionAssess->LiquidPPE_SolidDon PPE:N95 Mask + Nitrile GlovesSolid->PPE_SolidScoopGently Scoop(No sweeping)PPE_Solid->ScoopSolventWipeWipe surface withMethanol/AcetoneScoop->SolventWipeBaggingDouble Bag WasteSolventWipe->BaggingPPE_LiqDon PPE:Splash Goggles + GlovesLiquid->PPE_LiqAbsorbApply Absorbent Padsor VermiculitePPE_Liq->AbsorbAbsorb->BaggingLabelLabel: 'Toxic - Halogenated'Bagging->LabelEHSContact EHS for PickupLabel->EHS

Figure 1: Decision matrix for the safe cleanup of tetrachloro-p-xylene-alpha,alpha'-diol spills.

Part 5: Waste Stream Segregation Logic

The following diagram illustrates the critical decision path for categorizing this specific chemical waste.

WasteSegregationInputWaste Generated:TeX-Diol DerivativeStateCheckPhysical State?Input->StateCheckSolidPathSolid / PrecipitateStateCheck->SolidPathLiquidPathDissolved in SolventStateCheck->LiquidPathSolidBinContainer Type:Wide-Mouth JarSolidPath->SolidBinLiquidCheckSolvent Type?LiquidPath->LiquidCheckHaloStreamHalogenated Waste(Blue Can)LiquidCheck->HaloStreamContains DCM, Chloroform,or TeX-Diol > 1%NonHaloStreamNon-Halogenated WasteLiquidCheck->NonHaloStreamPure Acetone/EtOHForbiddenSTOP: Do Not Mix.High Disposal Cost risk.NonHaloStream->ForbiddenIf TeX-Diol presentForbidden->HaloStreamRe-route to Halo

Figure 2: Waste segregation workflow emphasizing the "Halogenated" requirement.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81590, 2,3,5,6-Tetrachloro-1,4-benzenedimethanol. Retrieved from [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[1][2][3] Retrieved from [Link]

Personal protective equipment for handling 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

Handling 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol requires a safety posture that goes beyond standard organic chemistry protocols. While this diol is less volatile than its precursors (such as


-dichloro-p-xylene), it presents distinct risks due to its halogenated aromatic nature .

As a Senior Application Scientist, I emphasize that the primary risks here are not just acute toxicity, but persistence and sensitization . Chlorinated aromatic rings are lipophilic; they can penetrate the skin barrier (especially when solubilized) and may persist in biological tissues. Furthermore, as a fine crystalline solid, this compound is prone to static charging, creating a dust inhalation hazard that standard surgical masks cannot mitigate.

This guide moves beyond generic "wear gloves" advice to provide a task-specific PPE matrix and operational workflow designed to ensure containment and personal safety.

Hazard Analysis & Risk Assessment

Before selecting PPE, we must understand the specific hazards driving our choices.

Hazard CategoryClassificationOperational Implication
Physical State Fine Crystalline PowderHigh risk of airborne dust generation during weighing. Prone to static cling.
Acute Toxicity H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationInhalation of dust is the primary entry route. Mucous membrane contact causes immediate irritation.
Solubility Low water solubility; soluble in DMSO, THF, AcetoneCritical: Once dissolved in organic solvents (e.g., DMSO), the chemical's ability to permeate nitrile gloves increases drastically.
Environmental Halogenated OrganicMust be segregated from non-halogenated waste streams to prevent downstream incineration issues (dioxin formation).

Scientist's Note: Do not confuse this diol with its precursor,


-dichloro-p-xylene, which is corrosive and fatal if inhaled. However, treat the diol with high caution as impurities of the precursor may remain in lower-grade reagents.

Task-Based PPE Matrix

Effective safety is not "one size fits all." It adapts to the energy and state of the system.

Scenario A: Solid Handling (Weighing & Transfer)

State: Dry Powder | Risk: Dust Inhalation & Static Dispersion

  • Respiratory: N95 (minimum) ; P100 particulate respirator recommended if handling >1g outside a glovebox.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to potential dust migration.

  • Hands: Single-layer Nitrile gloves (minimum 5 mil thickness).

  • Body: Standard lab coat (buttoned to neck).

Scenario B: Solubilization & Synthesis

State: Dissolved in Organic Solvent (DMSO/THF) | Risk: Dermal Absorption & Splash

  • Respiratory: Fume hood sash at working height (no respirator needed if engineering controls are active).

  • Eyes: Safety Glasses with side shields + Face Shield (if volume >100mL).

  • Hands (CRITICAL): Double-gloving strategy.

    • Inner Layer: 4 mil Nitrile.[1]

    • Outer Layer:Silver Shield/4H (Laminate) or thick (8 mil) Nitrile.

    • Reasoning: Halogenated aromatics in DMSO can permeate standard nitrile in minutes.

  • Body: Chemical-resistant apron (Tyvek or PVC) over lab coat.

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing

Objective: Mitigate static-driven dust dispersion.

  • Engineering Control: Activate the Chemical Fume Hood. Verify face velocity is 80–100 fpm.

  • Static Neutralization: Place an ionizing bar or use an anti-static gun on the weighing boat and spatula before touching the powder. Chlorinated aromatics are notorious for "jumping" due to static.

  • Containment: Weigh the solid inside the fume hood. If the balance is external, use a secondary containment box or a balance enclosure.

  • Transfer: Use a wide-mouth funnel. Do not pour; use a spatula to guide the powder to prevent aerosolization.

Phase 2: Solubilization

Objective: Prevent "Carrier Effect" absorption.

  • Solvent Choice: If using DMSO (Dimethyl sulfoxide), be hyper-aware that DMSO acts as a carrier, transporting the chlorinated diol directly through intact skin.

  • Mixing: Add solvent slowly to the solid. Do not add solid to boiling solvent.

  • Labeling: Immediately label the flask "TOXIC - HALOGENATED."

Phase 3: Decontamination & Spill Response

Objective: Prevent cross-contamination.

  • Minor Powder Spill:

    • Do NOT dry sweep (creates dust).

    • Cover with wet paper towels (water or ethanol) to dampen.

    • Wipe up and place in a hazardous waste bag.[2]

  • Liquid Spill:

    • Cover with absorbent pads (polypropylene).

    • If dissolved in a volatile solvent, lower the sash and allow the solvent to evaporate into the hood exhaust before cleaning the residue.

Waste Disposal Strategy

Disposal compliance is critical for halogenated compounds to prevent the formation of dioxins during improper incineration.

Waste StreamClassificationContainer TypeLabeling Requirements
Solid Waste Hazardous Chemical SolidClear poly bag inside a rigid container"Solid Waste: 2,3,5,6-Tetrachloro-1,4-benzenedimethanol - TOXIC"
Liquid Waste Halogenated Organic HDPE or Glass Carboy (Amber)"Halogenated Solvent Waste" (List all solvents %)
Contaminated PPE Hazardous DebrisYellow Chem-Waste Bag"Contaminated Gloves/Wipes - Halogenated"

Crucial Rule: Never mix this waste with "Non-Halogenated" solvents (e.g., pure acetone/ethanol waste). The entire carboy will require expensive specialized incineration.

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for handling this compound, emphasizing the "Stop/Go" decision points based on physical state.

SafetyWorkflow Start START: Handling Request 2,3,5,6-Tetrachloro-p-xylene-diol StateCheck Check Physical State Start->StateCheck Solid State: SOLID POWDER StateCheck->Solid Dry Liquid State: DISSOLVED (Solution) StateCheck->Liquid Wet PPE_Solid PPE: N95/P100 Mask + Nitrile Gloves + Goggles Solid->PPE_Solid StaticControl Action: Neutralize Static (Ionizer/Gun) PPE_Solid->StaticControl Weighing Action: Weigh in Fume Hood StaticControl->Weighing Process Execute Synthesis/Transfer Weighing->Process SolventCheck Solvent: DMSO/DMF? Liquid->SolventCheck PPE_HighRisk PPE: DOUBLE GLOVES (Laminate + Nitrile) SolventCheck->PPE_HighRisk Yes (Penetration Risk) PPE_Std PPE: Standard Nitrile + Splash Shield SolventCheck->PPE_Std No (e.g., Water/Alc) PPE_HighRisk->Process PPE_Std->Process Waste Disposal: HALOGENATED Stream Process->Waste

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.[3]

References & Authority

  • PubChem. (2023). 2,3,5,6-Tetrachloro-1,4-benzenedimethanol (CID 81590).[4] National Library of Medicine. [Link]

  • Princeton University EHS. (2022). Halogenated Solvents and Waste Handling Guidelines. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.